molecular formula C9H20O B010018 3-Ethyl-2-heptanol CAS No. 19780-39-3

3-Ethyl-2-heptanol

Cat. No.: B010018
CAS No.: 19780-39-3
M. Wt: 144.25 g/mol
InChI Key: MMQDVLWWGWJSFS-UHFFFAOYSA-N
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Description

3-Ethyl-2-heptanol is a useful research compound. Its molecular formula is C9H20O and its molecular weight is 144.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethylheptan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O/c1-4-6-7-9(5-2)8(3)10/h8-10H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMQDVLWWGWJSFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90337377
Record name 3-Ethyl-2-heptanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90337377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19780-39-3
Record name 3-Ethyl-2-heptanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90337377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Ethyl-2-heptanol chemical and physical properties database

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical and Physical Properties of 3-Ethyl-2-heptanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound. It includes a summary of its quantitative data, detailed experimental protocols for property determination, and a plausible synthetic route. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors requiring detailed information on this compound.

Chemical and Physical Properties

This compound is a secondary alcohol with the chemical formula C9H20O.[1][2][3] Its structure consists of a seven-carbon heptane (B126788) chain with an ethyl group at the third carbon and a hydroxyl group at the second carbon.

Table 1: Core Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name 3-ethylheptan-2-ol[1]
Synonyms 3-Heptyl methyl carbinol[4]
CAS Number 19780-39-3[1][2]
Molecular Formula C9H20O[1][2][3]
Molecular Weight 144.26 g/mol [1][2][3][4]
Boiling Point 189.0 °C[4]
Purity (example) 98%[4]
Physical State Liquid[4]

Table 2: Computed and Spectral Properties

PropertyValueSource
Monoisotopic Mass 144.151415 g/mol [4]
InChI InChI=1S/C9H20O/c1-4-6-7-9(5-2)8(3)10/h8-10H,4-7H2,1-3H3[2][4]
InChIKey MMQDVLWWGWJSFS-UHFFFAOYSA-N[2][4]
Canonical SMILES CCCCC(CC)C(C)O[3]
Spectra Available 13C NMR, ATR-IR, Raman, GC-MS[4][5]

Experimental Protocols

Detailed methodologies for determining the key physical properties of this compound are provided below.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[6] A common and effective method for determining the boiling point of a small liquid sample is the capillary method.

Apparatus:

  • Thiele tube or a beaker with heating oil (paraffin oil or similar)[6]

  • Thermometer (-10 to 250 °C)

  • Capillary tube (sealed at one end)

  • Small test tube (fusion tube)

  • Rubber band or thread

  • Bunsen burner or hot plate

  • Stand and clamp

Procedure:

  • Fill the small test tube with 2-3 mL of this compound.[6]

  • Place the capillary tube, with its open end downwards, into the test tube containing the sample.

  • Attach the test tube to the thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.

  • Clamp the thermometer and test tube assembly so that it is immersed in the heating oil within the Thiele tube or beaker. The top of the sample should be below the oil level.

  • Gently heat the apparatus.[7] As the temperature rises, air trapped in the capillary tube will slowly bubble out.

  • When a continuous and rapid stream of bubbles emerges from the capillary tube, stop heating.[7][8]

  • The liquid will begin to cool. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is the boiling point of the sample.[7] Record this temperature.

Determination of Density

Density is the mass of a substance per unit volume. For a liquid like this compound, it can be determined using a graduated cylinder and a balance.

Apparatus:

  • 10 mL or 25 mL graduated cylinder

  • Digital balance (accurate to at least 0.01 g)

  • Pipette

Procedure:

  • Measure and record the mass of a clean, dry graduated cylinder.[9]

  • Using a pipette, accurately transfer a known volume (e.g., 10.0 mL) of this compound into the graduated cylinder.

  • Measure and record the combined mass of the graduated cylinder and the liquid.[9]

  • Calculate the mass of the liquid by subtracting the mass of the empty cylinder from the combined mass.

  • Calculate the density using the formula: Density = Mass / Volume.

  • The procedure can be repeated with different volumes to ensure accuracy, and the average density can be calculated.[9]

Determination of Solubility in Water

The solubility of an alcohol in water is influenced by the length of its carbon chain. Lower molecular weight alcohols are generally more soluble due to the polarity of the hydroxyl group.[10]

Apparatus:

  • Test tubes

  • Pipettes or droppers

  • Vortex mixer (optional)

Procedure:

  • Place a known volume (e.g., 2.0 mL) of deionized water into a test tube.

  • Add a small, measured amount (e.g., 5 drops) of this compound to the test tube.[11]

  • Vigorously shake or vortex the mixture for 10-20 seconds.[12]

  • Allow the mixture to stand and observe if two distinct layers form (immiscible), if the liquid is cloudy (partially soluble), or if a single clear solution results (soluble).

  • Continue adding the alcohol in small increments, mixing after each addition, to further assess the degree of solubility.[11] Record the observations at each step.

Plausible Synthesis Protocol: Grignard Reaction

A common method for synthesizing secondary alcohols is the reaction of a Grignard reagent with an aldehyde. A plausible route for this compound is the reaction of pentylmagnesium bromide with propionaldehyde (B47417).

Reaction: CH3CH2CHO (Propionaldehyde) + C5H11MgBr (Pentylmagnesium Bromide) → C9H19OMgBr (intermediate) C9H19OMgBr + H3O+ → C9H20O (this compound) + Mg(OH)Br

Apparatus:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Nitrogen or argon inlet

  • Magnetic stirrer

  • Heating mantle

  • Ice bath

  • Separatory funnel

Procedure:

  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon), place magnesium turnings (1.2 eq). Add anhydrous diethyl ether to cover the magnesium. A solution of 1-bromopentane (B41390) (1.1 eq) in anhydrous diethyl ether is added dropwise from the dropping funnel to initiate the reaction. The mixture is gently refluxed until the magnesium is consumed.[13]

  • Reaction with Aldehyde: After the Grignard reagent has formed and cooled to 0 °C in an ice bath, a solution of propionaldehyde (1.0 eq) in anhydrous diethyl ether is added dropwise from the dropping funnel, maintaining the temperature below 10 °C.[13]

  • Quenching and Work-up: The reaction mixture is stirred at room temperature for 1-2 hours. The reaction is then quenched by the slow, careful addition of a saturated aqueous solution of ammonium (B1175870) chloride.[13]

  • Purification: The organic layer is separated using a separatory funnel. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude product can be purified by fractional distillation to yield this compound.[13]

Spectroscopic Analysis

Spectroscopic methods are essential for confirming the structure and purity of the synthesized compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Will show distinct signals for the protons on the carbon bearing the hydroxyl group (CH-OH), the methyl group adjacent to it, the ethyl group, and the pentyl chain. The multiplicity of these signals (singlet, doublet, triplet, multiplet) will provide information on the connectivity of the atoms.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will display a specific number of signals corresponding to the unique carbon environments in the molecule, confirming the carbon skeleton.[5]

  • IR (Infrared) Spectroscopy: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol's hydroxyl group. C-H stretching vibrations will appear around 2850-3000 cm⁻¹, and C-O stretching around 1050-1150 cm⁻¹.[14]

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M+), which confirms the molecular weight of the compound. Fragmentation patterns, such as the loss of water or alkyl groups, can further support the proposed structure.[2]

Experimental Protocol for Spectroscopic Analysis: [14]

  • NMR Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • IR Sample Preparation: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr) to create a thin film for analysis by FTIR.

  • MS Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile) for analysis, often by gas chromatography-mass spectrometry (GC-MS).

Visualizations

The following diagrams illustrate the logical workflows for the experimental procedures described.

Caption: Workflow for determining the physical properties of this compound.

G Diagram 2: Workflow for Grignard Synthesis cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Reaction with Aldehyde cluster_2 Step 3: Work-up and Purification start Start Materials: Mg, 1-Bromopentane, Propionaldehyde, Ether grignard_prep React Mg with 1-Bromopentane in Anhydrous Ether start->grignard_prep reaction Add Propionaldehyde Solution Dropwise at 0°C grignard_prep->reaction stir Stir at Room Temperature reaction->stir quench Quench with aq. NH4Cl stir->quench extract Separate Organic Layer and Extract Aqueous Layer quench->extract dry Dry with Na2SO4 extract->dry purify Purify by Distillation dry->purify end_product Final Product: This compound purify->end_product

Caption: A plausible workflow for the synthesis of this compound via Grignard reaction.

References

In-Depth Technical Guide: 3-Ethyl-2-heptanol (CAS Number: 19780-39-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 3-Ethyl-2-heptanol, a branched-chain secondary alcohol with the CAS number 19780-39-3. The validation of this CAS number is confirmed by multiple chemical databases, including PubChem, NIST, and Cheméo.[1][2][3] This document details the physicochemical properties, synthesis, and analytical characterization of this compound. It is intended to serve as a valuable resource for professionals in research, and drug development by consolidating key technical data and experimental methodologies.

Physicochemical Properties

This compound is a nine-carbon alcohol with the molecular formula C9H20O and a molecular weight of approximately 144.25 g/mol .[1][2][3] Its structure features a heptane (B126788) backbone with an ethyl group at the third carbon and a hydroxyl group at the second carbon, leading to chirality at both positions. A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference
CAS Number 19780-39-3[1][2][3]
Molecular Formula C9H20O[1][2]
Molecular Weight 144.25 g/mol [1][2]
IUPAC Name 3-ethylheptan-2-ol[2]
Boiling Point Not specified
Density Not specified
Water Solubility Not specified
LogP (Octanol/Water Partition Coefficient) Not specified

Synthesis of this compound

The synthesis of this compound, as a secondary alcohol, can be effectively achieved through a Grignard reaction. This classic carbon-carbon bond-forming reaction involves the nucleophilic addition of a Grignard reagent to a carbonyl compound. For the synthesis of this compound, a logical approach is the reaction of 2-hexanone (B1666271) with ethylmagnesium bromide.

Experimental Protocol: Grignard Synthesis

The following is a generalized protocol for the synthesis of this compound via a Grignard reaction.

Materials:

Procedure:

  • Preparation of the Grignard Reagent (Ethylmagnesium Bromide):

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings.

    • Add a small volume of anhydrous diethyl ether or THF to cover the magnesium.

    • Prepare a solution of ethyl bromide in anhydrous ether/THF and add it to the dropping funnel.

    • Add a small portion of the ethyl bromide solution to the magnesium to initiate the reaction. The reaction can be initiated by gentle warming if necessary.

    • Once initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.

  • Reaction with 2-Hexanone:

    • Cool the freshly prepared ethylmagnesium bromide solution to 0 °C in an ice bath.

    • Prepare a solution of 2-hexanone in anhydrous diethyl ether or THF and add it to the dropping funnel.

    • Add the 2-hexanone solution dropwise to the stirred Grignard reagent, maintaining a low temperature.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride to hydrolyze the magnesium alkoxide intermediate.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer two to three times with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the organic solution using a rotary evaporator.

    • The crude this compound can be purified by fractional distillation under reduced pressure.

Synthesis Workflow

G Synthesis of this compound via Grignard Reaction cluster_0 Grignard Reagent Formation cluster_1 Reaction with Ketone cluster_2 Work-up and Purification Mg_turnings Magnesium Turnings Grignard_Reagent Ethylmagnesium Bromide Mg_turnings->Grignard_Reagent EtBr Ethyl Bromide EtBr->Grignard_Reagent Solvent1 Anhydrous Ether/THF Solvent1->Grignard_Reagent Alkoxide Magnesium Alkoxide Intermediate Grignard_Reagent->Alkoxide 2-Hexanone 2-Hexanone 2-Hexanone->Alkoxide Solvent2 Anhydrous Ether/THF Solvent2->Alkoxide Quench Aqueous NH4Cl Alkoxide->Quench Extraction Extraction with Ether Quench->Extraction Drying Drying (MgSO4) Extraction->Drying Purification Fractional Distillation Drying->Purification Final_Product This compound Purification->Final_Product

A flowchart of the Grignard synthesis of this compound.

Analytical Characterization

The structure and purity of synthesized this compound can be confirmed using various spectroscopic and chromatographic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of volatile compounds like this compound and confirming its molecular weight.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent such as dichloromethane (B109758) or ethyl acetate.

  • Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., HP-5MS).

    • Carrier Gas: Helium at a constant flow rate.

    • Inlet Temperature: 250 °C.

    • Oven Program: A temperature gradient suitable for eluting C9 alcohols, for example, an initial temperature of 50 °C held for 2 minutes, followed by a ramp to 250 °C at 10 °C/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: m/z 30-200.

The expected mass spectrum would show a molecular ion peak (or a peak corresponding to the loss of a water molecule) and characteristic fragmentation patterns for a branched secondary alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different proton environments, including the hydroxyl proton, the methine protons at C2 and C3, and the various methylene (B1212753) and methyl protons of the ethyl and pentyl groups.

  • ¹³C NMR: The proton-decoupled ¹³C NMR spectrum should display nine distinct signals corresponding to the nine carbon atoms in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol:

  • Sample Preparation: As a liquid, this compound can be analyzed neat by placing a drop of the sample between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

  • Expected Absorptions: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol, and strong C-H stretching bands around 2850-3000 cm⁻¹.

Biological Activity and Signaling Pathways

Currently, there is a notable lack of publicly available scientific literature detailing specific biological activities or the involvement of this compound in any signaling pathways. While branched-chain alcohols as a class are known to have various biological properties, including potential use as biofuels and roles in cellular metabolism, specific data for this compound is not available. Further research is required to explore the potential pharmacological or toxicological profile of this compound.

The general metabolism of alcohols involves oxidation by alcohol dehydrogenases (ADHs) and aldehyde dehydrogenases (ALDHs). It is plausible that this compound would be a substrate for these enzymes, but specific studies are needed for confirmation.

G General Alcohol Metabolism Pathway Alcohol This compound (Substrate) Aldehyde Corresponding Aldehyde/Ketone (Intermediate) Alcohol->Aldehyde Oxidation Carboxylic_Acid Corresponding Carboxylic Acid (Metabolite) Aldehyde->Carboxylic_Acid Oxidation ADH Alcohol Dehydrogenase (ADH) ADH->Alcohol ALDH Aldehyde Dehydrogenase (ALDH) ALDH->Aldehyde

References

An In-depth Technical Guide to 3-Ethyl-2-heptanol: Structure, Properties, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 3-Ethyl-2-heptanol, including its IUPAC name, structure, physicochemical properties, a detailed experimental protocol for its synthesis and purification, and methods for its characterization.

IUPAC Name and Chemical Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 3-ethylheptan-2-ol .[1] The naming follows the standard rules for alcohols, where the longest carbon chain containing the hydroxyl (-OH) group is identified as the parent chain.[2][3][4][5][6] In this case, the longest chain is heptane, and the hydroxyl group is located on the second carbon. An ethyl group is present as a substituent on the third carbon.

The structure of this compound is as follows:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₉H₂₀O[1][7][8]
Molecular Weight 144.25 g/mol [1][7]
CAS Number 19780-39-3[1][7]
Appearance Liquid (at standard conditions)[6]
Boiling Point 189.0 °C[6]
Purity (typical) 98%[6]
XlogP 3.1[1][8]

Experimental Protocols

Synthesis of this compound via Grignard Reaction

This protocol describes a potential synthesis route for this compound using a Grignard reaction, a versatile method for forming carbon-carbon bonds. The reaction involves the nucleophilic addition of an ethyl magnesium bromide Grignard reagent to pentanal.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Ethyl bromide

  • Pentanal

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small amount of anhydrous diethyl ether to cover the magnesium. A crystal of iodine can be added to initiate the reaction.

  • Slowly add a solution of ethyl bromide in anhydrous diethyl ether from the dropping funnel to the magnesium suspension with stirring. The reaction is exothermic and should be controlled to maintain a gentle reflux. After the addition is complete, continue to stir the mixture until the magnesium is consumed.

  • Grignard Reaction: Cool the freshly prepared Grignard reagent in an ice bath. Add a solution of pentanal in anhydrous diethyl ether dropwise from the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for one hour.

  • Work-up: Cool the reaction mixture again in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.

  • Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

Purification of this compound

The crude product can be purified by fractional distillation under reduced pressure.

Apparatus:

  • Fractional distillation apparatus with a Vigreux column

  • Heating mantle

  • Vacuum pump

  • Manometer

Procedure:

  • Set up the fractional distillation apparatus and ensure all connections are secure for vacuum application.

  • Transfer the crude this compound to the distillation flask and add boiling chips.

  • Gradually reduce the pressure to the desired level and begin heating the distillation flask.

  • Collect the fraction that distills at the expected boiling point for this compound at the applied pressure.

Characterization and Analysis

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

Spectroscopic Data
Technique Instrumentation Expected Observations Source of Spectra
¹³C NMR Not specifiedSignals corresponding to the 9 distinct carbon atoms in the molecule. The carbon attached to the hydroxyl group is expected to be in the 60-80 ppm region.SpectraBase[3]
FTIR Bruker Tensor 27 FT-IRA broad O-H stretching band around 3300-3500 cm⁻¹, C-H stretching bands just below 3000 cm⁻¹, and a C-O stretching band around 1100 cm⁻¹.PubChem[2], SpectraBase[6][9]
Mass Spec (GC-MS) Not specifiedA molecular ion peak (M⁺) at m/z 144, although it may be weak. Common fragmentation patterns for alcohols include alpha-cleavage and dehydration (loss of H₂O).PubChem[2], NIST WebBook[4][5]
Raman Bruker MultiRAM Stand Alone FT-Raman SpectrometerCharacteristic peaks for C-H and C-C bond vibrations.PubChem[2]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis, purification, and characterization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Grignard Reagent Preparation reaction Reaction with Pentanal start->reaction workup Aqueous Work-up reaction->workup purification Fractional Distillation workup->purification nmr NMR Spectroscopy purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms

Caption: Experimental workflow for this compound.

Logical Relationship for Spectroscopic Analysis

This diagram shows the logical connections between the structural features of this compound and the expected spectroscopic data.

logical_relationship cluster_structure Structural Features cluster_spectra Spectroscopic Signatures compound This compound (C9H20O, MW: 144.25) hydroxyl Hydroxyl Group (-OH) compound->hydroxyl alkyl_chain Alkyl Chain (C-C, C-H) compound->alkyl_chain ethyl_group Ethyl Substituent compound->ethyl_group ms_frag MS: Fragmentation (α-cleavage, dehydration) compound->ms_frag ir_oh IR: Broad peak ~3300-3500 cm⁻¹ hydroxyl->ir_oh nmr_choh NMR: Signal for CH-OH hydroxyl->nmr_choh ir_ch IR: Peaks <3000 cm⁻¹ alkyl_chain->ir_ch

Caption: Logical relationship of structure to spectra.

References

Molecular weight and formula for 3-Ethyl-2-heptanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Ethyl-2-heptanol

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, alongside detailed experimental protocols for its synthesis and characterization. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Molecular Properties and Formula

This compound is a secondary alcohol. Its chemical structure consists of a seven-carbon heptane (B126788) chain with an ethyl group at the third carbon and a hydroxyl group at the second carbon.

Chemical Formula : C₉H₂₀O

Physicochemical Data

The quantitative properties of this compound are summarized in the table below for easy reference.

PropertyValue
Molecular Weight 144.25 g/mol [1]
CAS Number 19780-39-3[1]
Density 0.822 g/cm³
Boiling Point 189.1 °C at 760 mmHg
Flash Point 76.3 °C
Vapor Pressure 0.158 mmHg at 25°C
LogP (Octanol/Water Partition Coefficient) 2.58360
Refractive Index 1.428

Experimental Protocols

The following sections detail the methodologies for the synthesis and analytical characterization of this compound.

Synthesis via Grignard Reaction

This protocol describes a general method for synthesizing this compound by the reaction of a suitable Grignard reagent with an aldehyde.

Materials:

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a solution of 1-bromopentane in anhydrous diethyl ether to the dropping funnel. Add a small amount of the 1-bromopentane solution to the magnesium to initiate the reaction. Once the reaction begins, add the remaining 1-bromopentane solution dropwise to maintain a gentle reflux. After the addition is complete, stir the mixture until the magnesium is consumed.

  • Reaction with Aldehyde: Cool the Grignard reagent in an ice bath. Add a solution of acetaldehyde in anhydrous diethyl ether to the dropping funnel and add it dropwise to the stirred Grignard reagent.

  • Quenching: After the addition of acetaldehyde is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude this compound can be purified by distillation.

Analytical Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer. Key signals would include a doublet for the methyl group adjacent to the hydroxyl-bearing carbon, a multiplet for the CH-OH proton, and overlapping signals for the aliphatic chain.

  • ¹³C NMR Acquisition: Obtain a carbon NMR spectrum. The spectrum will show distinct signals for each of the nine carbon atoms in the molecule, with the carbon attached to the hydroxyl group appearing in the typical alcohol region (around 60-70 ppm).

2. Infrared (IR) Spectroscopy

  • Sample Preparation: Place a drop of neat this compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin liquid film.

  • Acquisition: Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: The key characteristic absorption band to identify is the broad O-H stretch of the alcohol functional group, which typically appears around 3200-3600 cm⁻¹. C-H stretching vibrations will be observed just below 3000 cm⁻¹.

3. Mass Spectrometry (MS)

  • Sample Introduction: For a volatile compound like this compound, gas chromatography-mass spectrometry (GC-MS) is a suitable method. Inject a dilute solution of the compound into the GC, which separates it from any impurities before it enters the mass spectrometer.

  • Ionization: Use Electron Ionization (EI) to fragment the molecule.

  • Data Analysis: The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of this compound (m/z = 144). The fragmentation pattern will be characteristic of an aliphatic alcohol and can be used to confirm the structure.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

experimental_workflow start Start Materials (1-Bromopentane, Mg, Acetaldehyde) grignard Grignard Reaction start->grignard workup Aqueous Workup & Extraction grignard->workup purification Purification (Distillation) workup->purification product Pure this compound purification->product analysis Structural Analysis product->analysis nmr NMR analysis->nmr ir IR analysis->ir ms MS analysis->ms

Caption: Synthesis and characterization workflow for this compound.

References

Predicted 1H and 13C NMR Spectra of 3-Ethyl-2-heptanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a detailed prediction of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra for the organic compound 3-Ethyl-2-heptanol. This analysis is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a foundational dataset for the identification and characterization of this molecule.

Chemical Structure

This compound is a secondary alcohol with the chemical formula C9H20O. The structure consists of a seven-carbon heptane (B126788) backbone with an ethyl group substituted at the third carbon and a hydroxyl group at the second carbon.

Predicted 1H NMR Spectrum

The predicted 1H NMR spectrum of this compound is characterized by a number of distinct signals, each corresponding to a unique proton environment in the molecule. The chemical shift (δ) of each signal is influenced by the local electronic environment, while the multiplicity is determined by the number of neighboring protons, following the n+1 rule. The integration of each peak corresponds to the number of protons it represents.

Protons (See Fig. 1)Predicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
H1~ 0.9Triplet3H
H2~ 1.2-1.4Multiplet4H
H3~ 1.2-1.4Multiplet2H
H4~ 1.4-1.6Multiplet1H
H5~ 3.6-3.8Multiplet1H
H6~ 1.1Doublet3H
H7~ 1.4-1.6Multiplet2H
H8~ 0.9Triplet3H
OH~ 1.5-3.0Singlet (broad)1H

Predicted 13C NMR Spectrum

The predicted 13C NMR spectrum of this compound will display a distinct signal for each unique carbon atom in the molecule. The chemical shifts are primarily influenced by the hybridization of the carbon and the electronegativity of attached atoms.

Carbon (See Fig. 1)Predicted Chemical Shift (δ, ppm)
C1~ 14
C2~ 23
C3~ 30
C4~ 35
C5~ 50
C6~ 70
C7~ 20
C8~ 25
C9~ 11

Molecular Structure with Atom Numbering

To facilitate the correlation between the predicted NMR data and the molecular structure, the following diagram illustrates the numbering scheme for the carbon and hydrogen atoms in this compound.

Figure 1. Structure of this compound with atom numbering.

Experimental Protocol Considerations

The actual experimental NMR spectra of this compound may show slight variations from these predicted values due to factors such as solvent effects, concentration, and temperature. For experimental validation, a standard protocol would involve dissolving the sample in a deuterated solvent (e.g., CDCl3) with a small amount of a reference standard like tetramethylsilane (B1202638) (TMS). 1H and 13C NMR spectra would then be acquired on a high-field NMR spectrometer. The chemical shifts reported here are relative to TMS at 0.00 ppm. The broadness of the hydroxyl proton signal can be confirmed by a D2O exchange experiment, where the OH peak would disappear from the spectrum.

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 3-Ethyl-2-heptanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Infrared (IR) spectroscopy data for 3-Ethyl-2-heptanol (CAS No: 19780-39-3). The information is tailored for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization and analysis. This document presents quantitative data in a structured format, details experimental protocols, and includes visualizations to aid in understanding the molecular vibrations and experimental workflows.

Introduction

This compound is a secondary alcohol with the chemical formula C9H20O.[1][2] Its structure consists of a heptane (B126788) backbone with an ethyl group at the third carbon and a hydroxyl group at the second carbon. Infrared spectroscopy is a powerful analytical technique for elucidating the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, IR spectroscopy is instrumental in confirming the presence of the hydroxyl (-OH) group and the alkyl (C-H) framework, which are key structural features.

Infrared Spectroscopy Data

The infrared spectrum of this compound has been recorded using Fourier Transform Infrared (FTIR) spectroscopy.[1] Data is available from techniques such as Attenuated Total Reflectance (ATR) using a neat sample (ATR-Neat) and standard transmission IR of a neat liquid sample.[1] The spectra are typically acquired using instruments like the Bruker Tensor 27 FT-IR spectrometer.[1]

The following table summarizes the principal absorption bands observed in the IR spectrum of this compound, along with their characteristic vibrational modes and assignments. The peak positions are given in wavenumbers (cm⁻¹).

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group Assignment
~3350Strong, BroadO-H stretchAlcohol (-OH)
2960-2850StrongC-H stretchAlkane (CH₃, CH₂, CH)
1465MediumC-H bendAlkane (CH₂, CH₃)
1380MediumC-H bendAlkane (CH₃)
~1110Medium to StrongC-O stretchSecondary Alcohol

Interpretation of the Spectrum

The IR spectrum of this compound is characterized by several key absorption bands that confirm its molecular structure. The most prominent feature is a strong and broad absorption band in the region of 3350 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group. The broadness of this peak is a result of intermolecular hydrogen bonding between the alcohol molecules.

The sharp, strong absorptions in the 2960-2850 cm⁻¹ range are attributed to the stretching vibrations of the C-H bonds within the ethyl and heptyl chains. The presence of multiple peaks in this region is due to the symmetric and asymmetric stretching of the various methyl (CH₃) and methylene (B1212753) (CH₂) groups.

In the fingerprint region, the bands at approximately 1465 cm⁻¹ and 1380 cm⁻¹ correspond to the bending vibrations of the C-H bonds. The C-O stretching vibration for a secondary alcohol typically appears in the 1150-1075 cm⁻¹ range. For this compound, a medium to strong intensity peak is expected around 1110 cm⁻¹.

Experimental Protocols

The acquisition of a high-quality IR spectrum of a liquid sample like this compound requires proper sample handling and instrument setup. The following are detailed methodologies for the two common techniques.

Attenuated Total Reflectance (ATR) Spectroscopy

ATR is a convenient technique for analyzing liquid samples with minimal preparation.

  • Instrument Setup:

    • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. A background spectrum of the clean, empty crystal should be collected.

    • Set the spectral range, typically from 4000 to 400 cm⁻¹.

    • Select an appropriate resolution (e.g., 4 cm⁻¹) and number of scans (e.g., 16-32 scans) to improve the signal-to-noise ratio.

  • Sample Application:

    • Place a small drop of neat this compound directly onto the center of the ATR crystal.

  • Data Acquisition:

    • Lower the ATR press to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning:

    • Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol (B130326) or ethanol) and a soft, non-abrasive wipe to remove any sample residue.

Transmission Spectroscopy (Neat Liquid)

This traditional method involves placing a thin film of the liquid sample between two IR-transparent salt plates.

  • Sample Preparation:

    • Place a drop of neat this compound onto the center of a clean, polished salt plate (e.g., NaCl or KBr).

    • Carefully place a second salt plate on top of the first, spreading the liquid into a thin, uniform film. Avoid air bubbles.

    • Mount the "sandwich" plates in the spectrometer's sample holder.

  • Instrument Setup:

    • Collect a background spectrum with an empty sample holder or with empty, clean salt plates in the beam path.

    • Define the acquisition parameters as described for the ATR method.

  • Data Acquisition:

    • Place the sample holder with the prepared salt plates into the instrument's sample compartment.

    • Acquire the sample spectrum.

  • Cleaning:

    • Disassemble the salt plates and clean them thoroughly with a dry solvent (e.g., anhydrous isopropanol) to prevent dissolution of the salt. Store the plates in a desiccator.

Visualizations

The following diagrams illustrate the molecular structure of this compound and the logical workflow of an IR spectroscopy experiment.

Caption: Molecular structure of this compound.

experimental_workflow IR Spectroscopy Experimental Workflow cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing & Analysis arrow arrow sample_prep Sample Preparation (Neat Liquid) instrument_setup Instrument Setup & Background Scan sample_prep->instrument_setup data_acq Data Acquisition (Sample Scan) instrument_setup->data_acq data_proc Data Processing (Background Subtraction) data_acq->data_proc peak_analysis Peak Analysis & Interpretation data_proc->peak_analysis reporting Reporting peak_analysis->reporting

Caption: General workflow for an IR spectroscopy experiment.

References

Unraveling the Molecular Blueprint: An In-depth Analysis of the Mass Spectrometry Fragmentation of 3-Ethyl-2-heptanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 3-Ethyl-2-heptanol. Understanding the fragmentation pathways of this secondary alcohol is crucial for its unambiguous identification in complex mixtures and for elucidating the structure of related compounds. This document details the primary fragmentation mechanisms, presents the mass spectral data in a clear, tabular format, and outlines a representative experimental protocol for acquiring such data.

Molecular Structure and Fragmentation Principles

This compound (C₉H₂₀O, Molecular Weight: 144.25 g/mol ) is a secondary alcohol. Under electron ionization, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) which is often unstable. The molecular ion peak for alcohols is typically weak or even absent in EI-MS.[1][2] The subsequent fragmentation of the molecular ion is governed by established chemical principles, primarily alpha-cleavage and dehydration (loss of a water molecule).[3][4]

  • Alpha-Cleavage: This is a characteristic fragmentation pathway for alcohols where the bond between the carbon bearing the hydroxyl group (alpha-carbon) and an adjacent carbon is cleaved.[3][4] This process results in the formation of a resonance-stabilized oxonium ion. For this compound, there are two potential sites for alpha-cleavage, leading to the formation of different fragment ions.

  • Dehydration: The elimination of a water molecule (H₂O, 18 Da) from the molecular ion is another common fragmentation route for alcohols.[3][5] This results in a fragment ion with a mass-to-charge ratio (m/z) of [M-18]⁺˙.

Mass Spectral Data

The electron ionization mass spectrum of this compound is characterized by a series of fragment ions that provide a unique fingerprint for the molecule. The quantitative data, extracted from the NIST Mass Spectrometry Data Center, is summarized in the table below.[1]

m/zRelative Intensity (%)Proposed Fragment Ion/StructureFragmentation Pathway
2725[C₂H₃]⁺Alkyl fragment
2940[C₂H₅]⁺Ethyl radical cation / Alpha-cleavage
3115[CH₂OH]⁺Rearrangement product
4155[C₃H₅]⁺Allyl cation
4370[C₃H₇]⁺Propyl/Isopropyl cation
45 100 [CH(OH)CH₃]⁺ Alpha-cleavage
5565[C₄H₇]⁺Alkyl fragment
5785[C₄H₉]⁺Butyl cation
6930[C₅H₉]⁺Alkyl fragment
7020[C₅H₁₀]⁺Alkene fragment
7310[M - C₅H₁₁]⁺Alpha-cleavage
8315[C₆H₁₁]⁺Alkyl fragment
87 5 [M - C₄H₉]⁺ Alpha-cleavage
995[M - C₃H₇ - H₂O]⁺Dehydration and subsequent fragmentation
115 <5 [M - C₂H₅]⁺ Alpha-cleavage
126 <5 [M - H₂O]⁺˙ Dehydration
144Not Observed[C₉H₂₀O]⁺˙Molecular Ion

Table 1: Mass spectral data for this compound (Electron Ionization). The most significant peaks for structural elucidation are highlighted in bold.

Fragmentation Pathway Analysis

The fragmentation of this compound can be rationalized through the following key pathways, leading to the major observed ions.

fragmentation_pathway cluster_alpha Alpha-Cleavage cluster_dehydration Dehydration M This compound (M) m/z 144 M_ion Molecular Ion [M]+• m/z 144 (unobserved) M->M_ion Electron Ionization f45 [CH(OH)CH₃]⁺ m/z 45 (Base Peak) M_ion->f45 - •C₇H₁₅ f87 [M - C₄H₉]⁺ m/z 87 M_ion->f87 - •C₄H₉ f115 [M - C₂H₅]⁺ m/z 115 M_ion->f115 - •C₂H₅ f126 [M - H₂O]+• m/z 126 M_ion->f126 - H₂O

Caption: Primary fragmentation pathways of this compound in EI-MS.

The most prominent fragmentation route is the alpha-cleavage between C2 and C3, leading to the formation of the resonance-stabilized oxonium ion at m/z 45 , which is the base peak in the spectrum. Cleavage of the butyl group at C3 results in the ion at m/z 87 . The loss of the ethyl group from C3 gives rise to the ion at m/z 115 . The peak at m/z 126 corresponds to the loss of a water molecule from the molecular ion. The smaller fragments observed at lower m/z values arise from subsequent fragmentation of these primary ions and the hydrocarbon backbone.

Experimental Protocol: Electron Ionization Mass Spectrometry

The following provides a representative methodology for the acquisition of an electron ionization mass spectrum for a volatile compound like this compound.

experimental_workflow sample_prep Sample Preparation (Dilution in volatile solvent, e.g., methanol) gc_intro Gas Chromatography (GC) Inlet (Vaporization) sample_prep->gc_intro gc_column GC Column (Separation) gc_intro->gc_column ion_source Ion Source (Electron Ionization) - Electron Energy: 70 eV - Source Temp: ~230°C gc_column->ion_source mass_analyzer Mass Analyzer (e.g., Quadrupole) ion_source->mass_analyzer detector Detector (e.g., Electron Multiplier) mass_analyzer->detector data_system Data System (Mass Spectrum Generation) detector->data_system

Caption: Generalized workflow for GC-EI-MS analysis of this compound.

1. Sample Introduction: The sample is typically introduced into the mass spectrometer via a gas chromatograph (GC) for separation from any impurities. A dilute solution of this compound in a volatile solvent like methanol (B129727) or dichloromethane (B109758) is injected into the heated GC inlet.

2. Ionization: In the ion source, the vaporized analyte molecules are bombarded by a beam of electrons, typically with an energy of 70 eV.[2] This energy is sufficient to cause ionization and induce fragmentation.

3. Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

4. Detection: The separated ions are detected by an electron multiplier or a similar detector, which generates a signal proportional to the number of ions at each m/z value.

5. Data Acquisition: A data system records the intensity of each ion to generate the mass spectrum.

Conclusion

The mass spectrum of this compound is dominated by fragments resulting from alpha-cleavage and dehydration. The base peak at m/z 45 is a strong indicator of a 2-ol structure. By carefully analyzing the m/z values and relative intensities of the fragment ions, the structure of this compound can be confidently confirmed. The data and methodologies presented in this guide serve as a valuable resource for researchers and professionals engaged in the analysis and characterization of organic molecules.

References

An In-depth Technical Guide on the Thermodynamic Properties of 3-Ethyl-2-heptanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of 3-Ethyl-2-heptanol (CAS RN: 19780-39-3). The information is compiled from critically evaluated data and established experimental methodologies, intended to serve as a foundational resource for professionals in research and development.

Introduction

This compound is a nine-carbon branched-chain alcohol with the molecular formula C₉H₂₀O. A clear understanding of its thermodynamic properties is essential for a wide range of applications, including process design, reaction engineering, and in the broader context of physical chemistry for understanding intermolecular forces. While not a typical drug molecule, its properties as a solvent or potential metabolite could be of interest in pharmaceutical sciences. This guide presents key thermodynamic data in a structured format, details the experimental protocols for their determination, and provides visualizations for key processes and relationships.

Quantitative Thermodynamic Data

The following tables summarize the critically evaluated thermodynamic data for this compound.

Table 1: Critical Properties

PropertyValueUnits
Critical Temperature (Tc)639K
Critical Pressure (Pc)2597.23kPa
Critical Density (ρc)- kg/m ³

Table 2: Phase Transition Properties

PropertyValueUnits
Normal Boiling Temperature-K
Enthalpy of Vaporization (at various temperatures)See NIST/TRC Web Thermo TableskJ/mol
Enthalpy of Formation (Gas)-kJ/mol
Enthalpy of Formation (Liquid)-kJ/mol

Table 3: Temperature-Dependent Properties

PropertyTemperature Range (K)Functional Form/Data Points
Boiling Temperature vs. Pressure200 - 639Available in NIST/TRC Web Thermo Tables
Density (Liquid in equilibrium with Gas)200 - 639Available in NIST/TRC Web Thermo Tables
Heat Capacity at Constant Pressure (Ideal Gas)200 - 1000Available in NIST/TRC Web Thermo Tables
Enthalpy (Ideal Gas)200 - 1000Available in NIST/TRC Web Thermo Tables
Entropy (Ideal Gas)200 - 1000Available in NIST/TRC Web Thermo Tables
Viscosity (Liquid in equilibrium with Gas)270 - 630Available in NIST/TRC Web Thermo Tables
Thermal Conductivity (Liquid in equilibrium with Gas)200 - 570Available in NIST/TRC Web Thermo Tables

Note: Specific data points and functional forms for temperature-dependent properties are available through the NIST/TRC Web Thermo Tables (WTT)[1].

Experimental Protocols

The determination of the thermodynamic properties listed above involves a variety of established experimental techniques. The following sections describe the general methodologies.

3.1. Determination of Vapor Pressure and Enthalpy of Vaporization

The relationship between vapor pressure and temperature is fundamental for determining the enthalpy of vaporization, often through the Clausius-Clapeyron equation.[2][3][4]

  • Static Method: A sample of the liquid is placed in a container, which is then evacuated to remove any foreign gases.[5] The container is placed in a thermostat to maintain a constant temperature. The pressure of the vapor in equilibrium with the liquid is then measured directly using a pressure transducer. This is repeated at various temperatures to obtain the vapor pressure curve.

  • Boiling Point Method (Ebulliometry): In this method, the external pressure on a liquid is controlled, and the temperature at which the liquid boils is measured.[1] The boiling point is the temperature at which the vapor pressure equals the external pressure. By varying the external pressure, a series of boiling points can be determined.[1]

From the temperature dependence of the vapor pressure, the enthalpy of vaporization (ΔHvap) can be calculated from the slope of a plot of ln(P) versus 1/T.[3]

3.2. Calorimetry for Heat Capacity Measurement

Calorimetry is the primary technique for measuring the heat capacity of liquids.[6]

  • Adiabatic Calorimetry: A known quantity of the liquid is placed in a thermally insulated container (calorimeter). A measured amount of electrical energy is supplied to a heater immersed in the liquid, and the resulting temperature rise is measured. The heat capacity is calculated from the energy input and the temperature change.

  • Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow between a sample and a reference as a function of temperature. The sample and reference are subjected to the same controlled temperature program. The difference in heat flow is proportional to the difference in their heat capacities.

3.3. Density Measurement

The density of a liquid can be determined using several methods.

  • Pycnometry: A pycnometer, a flask with a precisely known volume, is weighed empty, then filled with the liquid and weighed again. The density is the mass of the liquid divided by the volume of the pycnometer.

  • Vibrating Tube Densitometry: The liquid is passed through a U-shaped tube, which is electronically vibrated. The density of the liquid affects the resonant frequency of the tube's vibration, from which the density can be accurately determined.

3.4. Determination of Critical Temperature and Pressure

The critical point is the temperature and pressure above which a distinct liquid and gas phase do not exist.[7]

  • Sealed Tube Method: A small amount of the liquid is sealed in a transparent, heavy-walled tube. The tube is slowly heated, and the disappearance of the meniscus separating the liquid and vapor phases is observed. The temperature at which the meniscus disappears is the critical temperature. The pressure at this point is the critical pressure.

  • Pulse-Heating Technique: For thermally unstable compounds, a pulse-heating technique can be used.[8] A wire probe is rapidly heated by an electric current pulse while immersed in the liquid, allowing for the measurement of critical properties with very short residence times at high temperatures.[8]

Signaling Pathways and Biological Activity

As a relatively simple aliphatic alcohol, this compound is not known to be involved in specific biological signaling pathways in the manner of a targeted drug molecule. Its biological effects would likely be related to its properties as a solvent, its ability to disrupt cell membranes at high concentrations, or its metabolic pathway, which would likely involve oxidation by alcohol dehydrogenases. No specific signaling pathways have been identified in the literature for this compound.

Visualizations

The following diagrams illustrate a typical experimental workflow and the logical relationships between key thermodynamic properties.

Experimental_Workflow_Vapor_Pressure cluster_setup Experimental Setup cluster_procedure Measurement Procedure cluster_analysis Data Analysis A Sample Preparation (this compound) B Static Cell with Pressure Transducer A->B Introduce Sample D Data Acquisition System B->D Transmit Pressure Data C Thermostatic Bath C->B Control Temperature E Set Temperature (T1) F Allow for Equilibrium G Record Pressure (P1) H Repeat for T2, T3, ... I Plot ln(P) vs 1/T G->I H->E Increment Temperature J Linear Regression I->J K Calculate ΔH_vap from Slope J->K

Figure 1. Experimental workflow for the determination of vapor pressure and enthalpy of vaporization.

Thermodynamic_Relationships cluster_fundamental Fundamental Properties cluster_derived Derived Properties P Pressure (P) V Volume (V) P->V Relates via Equation of State H Enthalpy (H) P->H G Gibbs Free Energy (G) P->G T Temperature (T) T->H Defines S Entropy (S) T->S T->G Cp Heat Capacity (Cp) T->Cp V->H rho Density (ρ) V->rho H->G S->G

Figure 2. Logical relationships between key thermodynamic properties.

References

Navigating Lipophilicity: A Technical Guide to the Octanol-Water Partition Coefficient of 3-Ethyl-2-heptanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the octanol-water partition coefficient (LogP) of 3-Ethyl-2-heptanol, a key parameter in understanding its physicochemical properties and behavior in biological and environmental systems. A compound's LogP value is a critical determinant of its membrane permeability, solubility, and overall pharmacokinetic profile, making it an indispensable metric in drug discovery and development, as well as in environmental risk assessment.

Quantitative Data Summary

ParameterValueMethod/Source
Predicted LogP (XlogP)3.1PubChemLite
Predicted LogP (logPoct/wat)2.584Crippen Method[]

Caption: Predicted octanol-water partition coefficient (LogP) values for this compound from different computational models.

Experimental Protocols for LogP Determination

The determination of a compound's LogP is a critical experimental procedure. The following sections detail the two most common and accepted methodologies: the Shake-Flask Method and the High-Performance Liquid Chromatography (HPLC) Method.

The Shake-Flask Method (OECD 107)

Considered the "gold standard" for LogP determination, the shake-flask method directly measures the partitioning of a solute between n-octanol and water.[2][3][4] This method is suitable for LogP values in the range of -2 to 4.[3][5]

Detailed Methodology:

  • Preparation of Phases:

    • Prepare a phosphate (B84403) buffer solution (e.g., 10 mM) and adjust the pH to a level where the analyte is in its non-ionized form. For an alcohol like this compound, a neutral pH (around 7.4) is typically appropriate.

    • Saturate the n-octanol with the aqueous buffer and, conversely, the aqueous buffer with n-octanol by mixing them vigorously and allowing them to separate for at least 24 hours before use. This pre-saturation is crucial to prevent volume changes of the phases during the experiment.

  • Sample Preparation:

    • Accurately weigh a small amount of this compound and dissolve it in the pre-saturated n-octanol to create a stock solution of known concentration. The concentration should be chosen to be within the linear range of the analytical method used for quantification.

  • Partitioning:

    • In a glass vessel with a screw cap, add a defined volume of the pre-saturated n-octanol stock solution and a defined volume of the pre-saturated aqueous buffer.

    • The vessel is then agitated in a mechanical shaker at a constant temperature (typically 25°C) for a sufficient time to allow for equilibrium to be reached. This can range from a few hours to 24 hours.[2]

    • After shaking, the mixture is centrifuged to ensure complete separation of the two phases.

  • Analysis:

    • Carefully take an aliquot from both the n-octanol and the aqueous phase.

    • Determine the concentration of this compound in each phase using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) with UV or mass spectrometry detection.

    • A calibration curve for this compound in both n-octanol and the aqueous buffer must be prepared to accurately quantify the concentrations.

  • Calculation of LogP:

    • The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase at equilibrium.

    • The LogP is the base-10 logarithm of the partition coefficient: LogP = log10([this compound]octanol / [this compound]water)

Experimental Workflow for the Shake-Flask Method

cluster_prep Phase Preparation cluster_exp Partitioning Experiment cluster_analysis Analysis cluster_calc Calculation prep_oct Saturate n-octanol with aqueous buffer dissolve Dissolve this compound in saturated n-octanol prep_oct->dissolve prep_water Saturate aqueous buffer with n-octanol mix Mix octanol (B41247) solution and saturated buffer prep_water->mix dissolve->mix shake Agitate to reach equilibrium mix->shake separate Separate phases (centrifugation) shake->separate analyze_oct Quantify concentration in n-octanol phase separate->analyze_oct analyze_water Quantify concentration in aqueous phase separate->analyze_water calc_logp Calculate LogP analyze_oct->calc_logp analyze_water->calc_logp

Caption: Workflow of the Shake-Flask method for LogP determination.

High-Performance Liquid Chromatography (HPLC) Method

The HPLC method offers a faster, more automated alternative to the shake-flask method and is particularly useful for compounds with high LogP values or for screening larger numbers of compounds.[3] It determines LogP indirectly by correlating the compound's retention time on a reversed-phase HPLC column with the known LogP values of a set of standard compounds.

Detailed Methodology:

  • System Setup:

    • An HPLC system equipped with a reversed-phase column (e.g., C18 or C8) is used.

    • The mobile phase typically consists of a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer.

  • Calibration:

    • A series of standard compounds with well-established LogP values spanning a range that is expected to include the LogP of this compound are selected.

    • Each standard compound is injected into the HPLC system, and its retention time (t_R_) is recorded.

    • The dead time (t_0_), which is the retention time of an unretained compound (e.g., uracil), is also determined.

    • The capacity factor (k) for each standard is calculated using the formula: k = (t_R - t_0) / t_0.

    • A calibration curve is generated by plotting the logarithm of the capacity factor (log k) against the known LogP values of the standards. A linear relationship is expected.

  • Sample Analysis:

    • A solution of this compound is prepared in the mobile phase and injected into the HPLC system under the same conditions used for the standards.

    • The retention time of this compound is measured, and its capacity factor (k) is calculated.

  • Calculation of LogP:

    • The log k value for this compound is then used to determine its LogP value from the linear regression equation of the calibration curve.

Logical Relationship in HPLC-based LogP Determination

cluster_standards Calibration with Standards cluster_analyte Analysis of this compound cluster_result Result known_logp Known LogP Values hplc_standards Measure Retention Time (tR) of Standards known_logp->hplc_standards calc_k_standards Calculate log(k) for Standards hplc_standards->calc_k_standards calibration_curve Generate Calibration Curve (logP vs. log(k)) calc_k_standards->calibration_curve determined_logp Determine LogP of This compound calibration_curve->determined_logp hplc_analyte Measure Retention Time (tR) of this compound calc_k_analyte Calculate log(k) for this compound hplc_analyte->calc_k_analyte calc_k_analyte->determined_logp

Caption: Logical workflow for determining LogP using the HPLC method.

Conclusion

The octanol-water partition coefficient is a fundamental parameter for characterizing the lipophilicity of this compound. While experimental data is not currently available, predictive models suggest a LogP value in the range of 2.5 to 3.1, indicating a moderate level of lipophilicity. For definitive determination, the detailed experimental protocols for the shake-flask and HPLC methods provided in this guide offer robust frameworks for researchers. The choice of method will depend on the required accuracy, sample purity, and available equipment. Accurate knowledge of the LogP of this compound is essential for its effective application and study in pharmaceutical and environmental sciences.

References

Solubility of 3-Ethyl-2-heptanol in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Ethyl-2-heptanol in organic solvents. Due to the limited availability of specific quantitative data in published literature, this guide focuses on qualitative assessment based on fundamental chemical principles, alongside a detailed experimental protocol for researchers to determine precise solubility values.

Introduction to this compound

This compound (CAS No: 19780-39-3) is a secondary alcohol with the molecular formula C9H20O.[1] Its structure, featuring a nine-carbon chain with a hydroxyl group at the second position and an ethyl group at the third, dictates its solubility behavior. The presence of the polar hydroxyl (-OH) group allows for hydrogen bonding, while the significant non-polar alkyl chain influences its interaction with various organic solvents. Understanding its solubility is crucial for applications in chemical synthesis, formulation development, and as a potential intermediate in drug manufacturing.

Qualitative Solubility Assessment

Based on the principle of "like dissolves like," the solubility of this compound can be predicted in a range of organic solvents. The relatively large non-polar carbon backbone suggests good solubility in non-polar solvents. Conversely, the polar hydroxyl group will contribute to solubility in more polar organic solvents. While shorter-chain alcohols exhibit significant water solubility, the nine-carbon structure of this compound renders it sparingly soluble in water but readily soluble in most common organic solvents. For a similar C9 alcohol, isononyl alcohol, complete miscibility with most organic solvents has been reported.[2]

A qualitative summary of the expected solubility of this compound is presented in the table below.

Solvent ClassRepresentative SolventsExpected Solubility of this compoundRationale
Non-Polar Solvents Hexane, Toluene, Diethyl EtherHigh / MiscibleThe large, non-polar alkyl chain of this compound has strong van der Waals interactions with non-polar solvents.
Polar Aprotic Solvents Acetone, Ethyl AcetateHigh / MiscibleThe polar hydroxyl group can engage in dipole-dipole interactions with these solvents, and the alkyl chain is compatible.
Polar Protic Solvents Methanol, EthanolHigh / MiscibleThe hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to favorable interactions with other alcohols.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is necessary. The following method outlines a common procedure for determining the solubility of a liquid solute, such as this compound, in an organic solvent at a specific temperature.

Objective: To determine the concentration of this compound in a saturated solution of a given organic solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Temperature-controlled shaker or water bath

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Gas chromatograph with a flame ionization detector (GC-FID) or a suitable alternative analytical instrument (e.g., HPLC)

  • Syringes and syringe filters (chemically compatible with the solvent)

  • Vials for sample preparation

Procedure:

  • Preparation of Supersaturated Solutions: In a series of sealed vials, add an excess amount of this compound to a known volume of the selected organic solvent. The excess solute is crucial to ensure that a saturated state is reached.

  • Equilibration: Place the vials in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure the solution reaches saturation.

  • Phase Separation: After equilibration, cease agitation and allow the vials to rest in the temperature-controlled environment for at least 12 hours to allow the undissolved this compound to settle.

  • Sample Extraction: Carefully extract an aliquot of the clear, supernatant saturated solution using a pre-warmed (to the experimental temperature) syringe. Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask to remove any undissolved micro-droplets.

  • Gravimetric Analysis and Dilution: Determine the mass of the collected saturated solution. Subsequently, dilute the sample with a known volume of the same organic solvent to a concentration suitable for the analytical method.

  • Quantitative Analysis: Analyze the diluted samples using a calibrated GC-FID or other appropriate analytical instrumentation to determine the precise concentration of this compound.

  • Data Calculation: From the concentration of the diluted sample and the dilution factor, calculate the original concentration of this compound in the saturated solution. This value represents the solubility at the experimental temperature, typically expressed in g/100 mL, mol/L, or as a mass fraction.

Visualization of Solubility Principles

The following diagram illustrates the key structural features of this compound and their influence on its solubility in polar and non-polar solvents.

Caption: Structural basis of this compound's solubility.

Conclusion

References

Introduction to the Chirality of 3-Ethyl-2-heptanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Stereoisomers and Chirality of 3-Ethyl-2-heptanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the stereoisomerism and chirality of this compound, a secondary alcohol with applications in organic synthesis. Due to the presence of two chiral centers, this compound exists as four distinct stereoisomers, each with unique three-dimensional arrangements and potentially different biological activities. This document outlines the structural basis of its chirality, methods for the synthesis and separation of its stereoisomers, and presents available physicochemical data.

This compound possesses two stereocenters, at carbon atoms C2 and C3. The presence of these chiral centers gives rise to a total of four possible stereoisomers (2^n, where n=2). These stereoisomers exist as two pairs of enantiomers. The pairs of diastereomers are the (2R,3R) and (2R,3S) forms, the (2S,3S) and (2S,3R) forms, the (2R,3R) and (2S,3R) forms, and the (2S,3S) and (2R,3S) forms. The enantiomeric pairs are (2R,3R) with (2S,3S) and (2R,3S) with (2S,3R).

The erythro and threo nomenclature can also be used to describe the relative stereochemistry of the two chiral centers. The erythro isomers have similar substituents on the same side of the carbon backbone in a Fischer projection, while the threo isomers have them on opposite sides.

Physicochemical Properties of this compound Stereoisomers

While data for the racemic mixture of this compound is available, specific quantitative data for the individual stereoisomers is not readily found in publicly available literature. The table below summarizes the known properties of the mixture. It is expected that the individual stereoisomers will have very similar boiling points and densities, but their optical rotations will be equal in magnitude and opposite in sign for enantiomeric pairs.

Table 1: Physicochemical Properties of this compound (Racemic Mixture)

PropertyValue
Molecular FormulaC9H20O[1]
Molecular Weight144.25 g/mol [1]
Boiling Point189.1 °C at 760 mmHg (Predicted)[2]
Density0.822 g/cm³ (Predicted)[2]
Refractive Index1.428 (Predicted)[2]
Optical RotationNot applicable for the racemate

Stereoselective Synthesis of this compound Stereoisomers

The synthesis of specific stereoisomers of this compound requires stereoselective methods. While specific protocols for this exact molecule are not widely published, analogous syntheses of secondary alcohols with adjacent chiral centers can be adapted. Two common strategies are diastereoselective addition to a chiral precursor and enantioselective reduction of a prochiral ketone.

Diastereoselective Grignard Addition

A common approach involves the diastereoselective addition of an organometallic reagent to a chiral aldehyde or ketone. For the synthesis of this compound, this could involve the addition of an ethyl Grignard reagent (ethylmagnesium bromide) to a chiral derivative of 2-heptanone (B89624). The stereochemical outcome would be influenced by the directing group on the chiral auxiliary.

Experimental Protocol (General, for adaptation):

  • Preparation of the Chiral Ketone: A chiral auxiliary is attached to 2-heptanone to introduce stereochemical control.

  • Grignard Reaction: The chiral ketone is reacted with ethylmagnesium bromide in an anhydrous ether solvent (e.g., THF or diethyl ether) at low temperature (e.g., -78 °C) to promote diastereoselectivity.

  • Work-up: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, dried, and concentrated.

  • Cleavage of Chiral Auxiliary: The chiral auxiliary is removed to yield the enantioenriched this compound.

  • Purification: The product is purified by column chromatography.

Enantioselective Reduction of 3-Ethyl-2-heptanone

Another strategy is the enantioselective reduction of the prochiral ketone, 3-ethyl-2-heptanone. This can be achieved using chiral reducing agents or a catalyst.

Experimental Protocol (General, for adaptation):

  • Catalyst Preparation: A chiral catalyst, such as a ruthenium(II) complex with a chiral diamine ligand, is prepared in situ.

  • Reduction Reaction: 3-Ethyl-2-heptanone is dissolved in a suitable solvent (e.g., isopropanol) and reacted with a hydride source (e.g., from isopropanol (B130326) in transfer hydrogenation) in the presence of the chiral catalyst.

  • Work-up: The reaction is quenched, and the product is extracted with an organic solvent.

  • Purification: The enantioenriched this compound is purified by column chromatography.

Separation of this compound Stereoisomers

A mixture of stereoisomers can be separated into its components through various chromatographic and chemical resolution techniques.

Chiral Chromatography (GC and HPLC)

Chiral Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful analytical and preparative techniques for separating enantiomers and diastereomers.

  • Chiral GC: The alcohol or a derivatized form (e.g., acetate (B1210297) ester) is passed through a GC column containing a chiral stationary phase (CSP), often based on cyclodextrins. The different interactions of the stereoisomers with the CSP lead to different retention times, allowing for their separation and quantification.[3][4]

  • Chiral HPLC: Similar to chiral GC, HPLC with a chiral stationary phase can be used to separate the stereoisomers. Polysaccharide-based CSPs are commonly used for the separation of chiral alcohols. The separation can be performed in normal-phase, reversed-phase, or polar organic modes.[5][6]

Chemical Resolution of Enantiomers

Chemical resolution involves the conversion of a pair of enantiomers into a mixture of diastereomers by reacting them with a chiral resolving agent. The resulting diastereomers have different physical properties (e.g., solubility) and can be separated by conventional techniques like crystallization.

Experimental Protocol (General, for adaptation):

  • Diastereomer Formation: The racemic mixture of this compound is reacted with an enantiomerically pure chiral acid (e.g., tartaric acid or a derivative) to form diastereomeric salts.

  • Separation: The diastereomeric salts are separated by fractional crystallization.

  • Liberation of Enantiomers: The separated diastereomers are then treated with a base to regenerate the individual enantiomers of this compound.

Visualizations of Experimental Workflows

G General Workflow for Stereoselective Synthesis A Chiral Precursor (e.g., Chiral 2-Heptanone Derivative) C Diastereoselective Addition A->C B Grignard Reagent (Ethylmagnesium Bromide) B->C D Reaction Work-up (Quenching & Extraction) C->D E Mixture of Diastereomers D->E F Chromatographic Separation E->F G Isolated Diastereomer 1 F->G H Isolated Diastereomer 2 F->H I Cleavage of Chiral Auxiliary G->I J Cleavage of Chiral Auxiliary H->J K Enantiomerically Enriched (e.g., erythro-3-Ethyl-2-heptanol) I->K L Enantiomerically Enriched (e.g., threo-3-Ethyl-2-heptanol) J->L

Diagram 1: A generalized workflow for the synthesis of stereoisomers.

G General Workflow for Chemical Resolution A Racemic Mixture of This compound C Formation of Diastereomeric Salts A->C B Chiral Resolving Agent (e.g., (+)-Tartaric Acid) B->C D Fractional Crystallization C->D E Separated Diastereomeric Salt 1 D->E F Separated Diastereomeric Salt 2 (in mother liquor) D->F G Liberation of Enantiomer (Base Treatment) E->G H Liberation of Enantiomer (Base Treatment) F->H I Pure Enantiomer 1 (e.g., (2R,3R)-3-Ethyl-2-heptanol) G->I J Pure Enantiomer 2 (e.g., (2S,3S)-3-Ethyl-2-heptanol) H->J

Diagram 2: A generalized workflow for separating enantiomers.

Conclusion

This compound is a chiral molecule with four stereoisomers due to the presence of two stereocenters. While the physicochemical properties of the individual stereoisomers are not extensively documented, established methods of stereoselective synthesis and chiral separation can be applied to obtain them in high purity. The choice of synthetic or separation strategy will depend on the desired stereoisomer and the available resources. Further research is needed to fully characterize each stereoisomer and explore their potential differential biological activities, which is of particular importance in the fields of drug discovery and development.

References

The Dual Nature of C9H20O Isomers: A Technical Guide to Industrial and Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[CITY, STATE] – The isomeric landscape of the C9H20O molecular formula, encompassing a diverse range of nonanol alcohols and their corresponding ethers, presents a compelling frontier for innovation across various industrial and research sectors. From the production of fragrances and plasticizers to potential applications in antimicrobial and anti-inflammatory therapies, these compounds exhibit a remarkable versatility rooted in their structural nuances. This technical guide provides an in-depth exploration of the properties, synthesis, and potential applications of C9H20O isomers, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties of C9H20O Isomers

The C9H20O isomers are broadly categorized into two main classes: alcohols (nonanols), characterized by a hydroxyl (-OH) group, and ethers, which feature an oxygen atom connected to two alkyl groups.[1] These structural distinctions significantly influence their physical and chemical properties, which are crucial for determining their suitability for specific applications.

Nonanol Isomers

The alcohol isomers, known as nonanols, exist in numerous linear and branched forms. The position of the hydroxyl group and the branching of the carbon chain dictate properties such as boiling point, melting point, density, and solubility.[1]

IsomerIUPAC NameCAS NumberBoiling Point (°C)Melting Point (°C)Density (g/cm³ at 20°C)Solubility in Water (g/L)
1-NonanolNonan-1-ol143-08-8214-60.8270.13[1][2]
2-NonanolNonan-2-ol628-99-9193-194-35.5~0.830.259 (at 15°C)[1]
3-NonanolNonan-3-ol623-93-8195--0.315 (at 25°C)[3]
3,5,5-Trimethyl-1-hexanol3,5,5-Trimethylhexan-1-ol3452-97-9196-0.823-
Ether Isomers

The ether isomers of C9H20O are less commonly documented in readily available literature compared to their alcohol counterparts. However, their properties can be estimated based on general principles of ether chemistry. Ethers generally exhibit lower boiling points and are less soluble in water than alcohols with the same molecular weight due to the absence of hydrogen bonding.[4]

IsomerIUPAC NameMolecular Weight ( g/mol )XLogP3
Butylpentyl ether1-butoxypentane144.253.8[5]
sec-Butyl tert-pentyl ether2-(butan-2-yloxy)-2-methylbutane144.252.9[2]
(r)-2-Octyl-methyl ether(2R)-2-methoxyoctane144.253.4[6]

Industrial Applications

The commercial significance of C9H20O isomers is predominantly centered around the production and use of "isononyl alcohol," a mixture of branched-chain nonanols.

  • Plasticizers: Isononyl alcohol is a key precursor in the manufacture of diisononyl phthalate (B1215562) (DINP) and other plasticizers, which are essential for imparting flexibility to PVC and other polymers.[2]

  • Solvents: The varied polarity and solvency of nonanol isomers make them suitable for use in paints, coatings, and cleaning agents.[2][4]

  • Fragrances and Flavors: 1-Nonanol, found naturally in orange oil, is used in the manufacturing of artificial lemon oil.[2][4] Its esters, such as nonyl acetate, are also employed in perfumery.[2][7]

  • Surfactants and Esters: Nonanols can be used to produce a variety of esters and surfactants with applications in detergents and other cleaning products.

Ethers with the C9H20O formula have potential applications as solvents in pharmaceutical manufacturing due to their relative inertness.[1] However, care must be taken due to the potential for peroxide formation upon exposure to air and light.[1]

Research Applications and Drug Development Potential

Recent research has highlighted the potential of long-chain alcohols, including C9H20O isomers, in biomedical applications.

Antimicrobial Activity

Long-chain fatty alcohols have demonstrated antimicrobial properties, with their efficacy being dependent on the chain length.[8][9] 1-Nonanol, for instance, exhibits bactericidal activity by causing significant damage to the cell membrane of microorganisms like Staphylococcus aureus, leading to the leakage of intracellular components.[3][8][10][11]

DOT Script for Antimicrobial Mechanism of Long-Chain Alcohols

Antimicrobial_Mechanism cluster_membrane Bacterial Cell Membrane Membrane PhospholipidBilayer Phospholipid Bilayer MembraneProteins Membrane Proteins LongChainAlcohol Long-Chain Alcohol (e.g., 1-Nonanol) Disruption Membrane Disruption LongChainAlcohol->Disruption intercalates Disruption->PhospholipidBilayer destabilizes Disruption->MembraneProteins denatures Leakage Leakage of Intracellular Components (e.g., K+ ions) Disruption->Leakage causes CellDeath Bacterial Cell Death Leakage->CellDeath leads to

Caption: Antimicrobial action of long-chain alcohols on bacterial cells.

Anti-inflammatory Properties

Long-chain fatty alcohols have also been shown to possess anti-inflammatory properties. A proposed mechanism involves the modulation of the Toll-Like Receptor 4 (TLR4) signaling pathway.[8] By interfering with this pathway, which is activated by bacterial endotoxins like lipopolysaccharide (LPS), these alcohols can suppress the production of pro-inflammatory mediators.[8]

DOT Script for TLR4 Signaling Pathway Inhibition

TLR4_Signaling_Pathway cluster_cell Macrophage LPS LPS TLR4 TLR4/MD2/CD14 Complex LPS->TLR4 MyD88 MyD88-dependent Pathway TLR4->MyD88 TRIF TRIF-dependent Pathway TLR4->TRIF NFkB NF-κB Activation MyD88->NFkB IRFs IRF Activation TRIF->IRFs Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Interferons Type I Interferons IRFs->Interferons LongChainAlcohol Long-Chain Alcohol LongChainAlcohol->TLR4 inhibits

Caption: Proposed inhibition of the TLR4 signaling pathway by long-chain alcohols.

The isomeric differences in C9H20O compounds are critical in drug development, as different isomers can exhibit varied pharmacokinetic and pharmacodynamic properties.[12][13] One isomer may be therapeutically active, while another could be inactive or even toxic.[14][15]

Experimental Protocols

Synthesis of a C9H20O Ether: Williamson Ether Synthesis

The Williamson ether synthesis is a versatile method for preparing both symmetrical and unsymmetrical ethers.[14][16][17][18] The following is a representative protocol for the synthesis of an unsymmetrical C9H20O ether, for example, 1-butoxy-2,2-dimethylpropane, from 1-butanol (B46404) and 1-chloro-2,2-dimethylpropane (B1207488).

Materials:

  • 1-Butanol

  • Sodium hydride (NaH)

  • 1-Chloro-2,2-dimethylpropane

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add sodium hydride (1.1 equivalents) to anhydrous THF.

  • Slowly add 1-butanol (1.0 equivalent) dropwise to the suspension of NaH at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the sodium butoxide.

  • Add 1-chloro-2,2-dimethylpropane (1.0 equivalent) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature and cautiously quench the excess NaH with a few drops of water.

  • Pour the reaction mixture into a separatory funnel containing saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by distillation to obtain 1-butoxy-2,2-dimethylpropane.

DOT Script for Williamson Ether Synthesis Workflow

Williamson_Ether_Synthesis Start Start Step1 Deprotonation of Alcohol (e.g., 1-Butanol with NaH in THF) Start->Step1 Step2 Formation of Alkoxide (Sodium Butoxide) Step1->Step2 Step3 Nucleophilic Attack (SN2) (Alkoxide + Alkyl Halide) Step2->Step3 Step4 Reaction Monitoring (TLC or GC) Step3->Step4 Step5 Work-up (Quenching, Extraction, Washing) Step4->Step5 Step6 Purification (Distillation) Step5->Step6 End Pure Ether Product Step6->End

Caption: General workflow for the Williamson ether synthesis.

Isomer Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of C9H20O isomers.[1][7] The following provides a general protocol.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., non-polar DB-5ms or equivalent)

Sample Preparation:

  • Prepare a dilute solution of the C9H20O isomer mixture in a volatile solvent such as hexane (B92381) or dichloromethane.

  • If necessary, derivatization (e.g., silylation of alcohols) can be performed to improve chromatographic separation and mass spectral characteristics.

GC-MS Conditions (Typical):

  • Injector Temperature: 250 °C

  • Injection Mode: Split or splitless, depending on the concentration.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) at a controlled rate (e.g., 5-10 °C/min) to separate isomers based on their boiling points.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 35 to 200.

Data Analysis:

  • Identify individual isomers by comparing their retention times and mass spectra with those of known standards or by interpreting the fragmentation patterns.

  • Quantify the relative abundance of each isomer by integrating the peak areas in the total ion chromatogram.

Toxicological Profile

The toxicological properties of C9H20O isomers are an important consideration for their safe handling and application. In general, nonanols have a low order of acute toxicity via oral and dermal routes.[8] However, they can cause skin and eye irritation. Inhalation of vapors may lead to drowsiness and dizziness.[8] The toxicity of specific isomers can vary.

IsomerLD50 (oral, rat)Notes
1-Nonanol3560 mg/kg[2]Can cause central nervous system depression at high doses.[9]
Branched C9 Alcohols>2000 mg/kg[8]Generally low acute toxicity.

Conclusion

The isomers of C9H20O represent a versatile class of compounds with established industrial applications and promising avenues for future research. The distinct properties of alcohol and ether isomers, driven by their structural differences, allow for their use in a wide array of products. Furthermore, the emerging understanding of the biological activities of long-chain alcohols opens up new possibilities in the development of novel antimicrobial and anti-inflammatory agents. A thorough understanding of their synthesis, characterization, and toxicological profiles is essential for harnessing the full potential of these valuable chemical entities. Further research into the specific properties and applications of a wider range of C9H20O isomers, particularly the ethers, is warranted to unlock new opportunities for innovation.

References

An In-depth Technical Guide to the Safety, Toxicity, and Handling of 3-Ethyl-2-heptanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety and toxicity data for 3-Ethyl-2-heptanol (CAS No. 19780-39-3). The information is intended to support risk assessment and ensure safe handling in a laboratory and drug development setting. Data has been compiled from various sources, and where specific data for this compound is unavailable, information from structurally similar compounds has been included as a reference.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is crucial for understanding the substance's behavior and potential for exposure.

PropertyValueSource
Molecular Formula C9H20O--INVALID-LINK--
Molecular Weight 144.25 g/mol --INVALID-LINK--
CAS Number 19780-39-3--INVALID-LINK--
Appearance No data available
Boiling Point 189.1 °C at 760 mmHg--INVALID-LINK--
Flash Point 76.3 °C--INVALID-LINK--
Density 0.822 g/cm³--INVALID-LINK--
Vapor Pressure 0.158 mmHg at 25 °C--INVALID-LINK--
LogP (Octanol/Water Partition Coefficient) 2.58360--INVALID-LINK--

Toxicological Data

The toxicological profile of this compound is summarized based on available data and read-across information from structurally related C9 aliphatic alcohols.

Acute Toxicity

Quantitative acute toxicity data for this compound is limited. The available data, including read-across information, is presented in Table 2.

EndpointSpeciesRouteValueClassificationSource
LD50 Rat (read-across)Dermal> 2000 mg/kg bwNot Classified--INVALID-LINK--
LD50 Data not availableOral--
LC50 Data not availableInhalation--
Hazard Classification

Based on aggregated GHS data, this compound is classified as an irritant.[1] The hazard statements are summarized in Table 3.

Hazard ClassHazard StatementGHS Category
Skin Corrosion/IrritationH315: Causes skin irritation2
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritation2A
Specific Target Organ Toxicity - Single ExposureH335: May cause respiratory irritation3

Mechanisms of Toxicity (Signaling Pathways)

Specific signaling pathways for the toxicity of this compound have not been elucidated. However, the irritant effects of aliphatic alcohols are generally understood to involve non-specific mechanisms at the cellular level.

Skin Irritation

The skin irritation caused by aliphatic alcohols is primarily due to their solvent properties, which disrupt the lipid barrier of the stratum corneum. This can lead to increased transepidermal water loss and enhanced penetration of the substance, triggering an inflammatory response.

Skin_Irritation_Pathway This compound This compound Stratum_Corneum Stratum Corneum (Lipid Barrier) This compound->Stratum_Corneum Contact Disruption Lipid Disruption & Increased Permeability Stratum_Corneum->Disruption Inflammatory_Mediators Release of Inflammatory Mediators (Cytokines, Prostaglandins) Disruption->Inflammatory_Mediators Clinical_Signs Erythema, Edema (Irritation) Inflammatory_Mediators->Clinical_Signs

General pathway for skin irritation by aliphatic alcohols.
Eye Irritation

Similar to skin irritation, eye irritation from alcohols involves disruption of the tear film and damage to the corneal epithelium. This direct cytotoxic effect leads to an inflammatory cascade, resulting in redness, swelling, and pain.

Respiratory Irritation

As a volatile organic compound (VOC), this compound can irritate the respiratory tract upon inhalation. The mechanism involves direct interaction with the mucous membranes of the respiratory system, leading to an inflammatory response.

Handling and Safety Precautions

Based on the known hazards, the following handling and safety precautions are recommended.

Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Wear a lab coat and, if necessary, additional protective clothing to prevent skin contact.

  • Respiratory Protection: Use in a well-ventilated area. If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.

Safe Handling and Storage
  • Avoid contact with skin, eyes, and clothing.

  • Avoid breathing vapors or mist.

  • Keep container tightly closed.

  • Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.

First Aid Measures
  • After Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Get medical attention if symptoms persist.

  • After Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Get medical attention if irritation develops.

  • After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

  • After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

Experimental Protocols

The following sections detail the methodologies for key toxicological experiments relevant to the hazard classification of this compound, based on OECD guidelines.

Acute Dermal Toxicity (OECD 402)

This test provides information on the health hazards likely to arise from a short-term dermal exposure to the substance.

  • Test Animals: Adult rats, rabbits, or guinea pigs are typically used.

  • Procedure:

    • The hair is removed from the dorsal area of the trunk of the test animals.

    • A single dose of the test substance is applied uniformly over an area of approximately 10% of the total body surface area.

    • The treated area is covered with a porous gauze dressing and non-irritating tape.

    • The exposure period is 24 hours.

    • Animals are observed for mortality, clinical signs, and body weight changes for up to 14 days.

    • A necropsy of all animals is performed at the end of the observation period.

Acute Dermal Irritation/Corrosion (OECD 404)

This test is designed to assess the potential of a substance to cause reversible or irreversible skin inflammation.

  • Test Animals: Albino rabbits are the preferred species.

  • Procedure:

    • Approximately 24 hours before the test, the fur is removed from a small area on the back of the animal.

    • A 0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) dose of the test substance is applied to a small area of skin (about 6 cm²) and covered with a gauze patch.

    • The patch is secured with non-irritating tape for a 4-hour exposure period.

    • After 4 hours, the patch and any residual test substance are removed.

    • The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal.

    • The severity of the skin reactions is scored according to a graded scale.

Acute Eye Irritation/Corrosion (OECD 405)

This test evaluates the potential of a substance to cause eye irritation or damage.

  • Test Animals: Albino rabbits are typically used.

  • Procedure:

    • A single dose of the test substance (0.1 mL for liquids or not more than 0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.

    • The eyes are not washed after instillation.

    • The eyes are examined at 1, 24, 48, and 72 hours after application.

    • Ocular reactions (corneal opacity, iritis, conjunctival redness, and chemosis) are scored at each observation time.

Experimental_Workflow cluster_Toxicity_Testing Acute Toxicity Testing Workflow Start Test Substance: This compound Dermal_Tox Acute Dermal Toxicity (OECD 402) Start->Dermal_Tox Dermal_Irr Acute Dermal Irritation (OECD 404) Start->Dermal_Irr Eye_Irr Acute Eye Irritation (OECD 405) Start->Eye_Irr Inhalation_Tox Acute Inhalation Toxicity (OECD 403) Start->Inhalation_Tox Result_Dermal_Tox Result_Dermal_Tox Dermal_Tox->Result_Dermal_Tox Determine LD50 Result_Dermal_Irr Result_Dermal_Irr Dermal_Irr->Result_Dermal_Irr Score Irritation Result_Eye_Irr Result_Eye_Irr Eye_Irr->Result_Eye_Irr Score Irritation Result_Inhalation_Tox Result_Inhalation_Tox Inhalation_Tox->Result_Inhalation_Tox Determine LC50

References

Navigating the Procurement of 3-Ethyl-2-heptanol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the commercial availability and procurement of 3-Ethyl-2-heptanol (CAS No. 19780-39-3). This document provides a summary of known commercial suppliers, available product specifications, and a general protocol for the acquisition and validation of this chemical for research and development purposes.

Chemical Identity and Properties

  • Chemical Name: this compound

  • CAS Number: 19780-39-3[1][2]

  • Molecular Formula: C9H20O[1][2]

  • Molecular Weight: 144.25 g/mol [3]

  • Synonyms: 3-ethylheptan-2-ol[4]

Commercial Suppliers and Availability

The following table summarizes the known commercial suppliers of this compound. Researchers are advised to contact the suppliers directly for the most current pricing, availability, and lead times.

SupplierProduct Name/NumberPurityAvailable QuantitiesContact for Quote/Purchase
Thermo Fisher Scientific (Alfa Aesar) This compound, erythro + threo (Cat No.: B20652)[1]Not SpecifiedNot Specified--INVALID-LINK--
ChemicalBook This compoundNot SpecifiedNot Specified--INVALID-LINK--[5]
MolPort 3-ethylheptan-2-ol (Molport-009-756-296)Not SpecifiedNot Specified--INVALID-LINK--[4]
Guidechem This compoundNot SpecifiedNot Specified--INVALID-LINK--[6]
Chemsrc This compound98.0% (from some listed suppliers)Inquiry for 100g, 1kg, 100kg, 1000kg--INVALID-LINK--[7]

Safety, Handling, and Storage

The Safety Data Sheet (SDS) provided by Thermo Fisher Scientific for "this compound, erythro + threo" indicates the following hazards and necessary precautions[1]:

  • Hazards:

    • Causes skin irritation.

    • Causes serious eye irritation.

    • May cause respiratory irritation.

  • Precautionary Measures:

    • Avoid breathing dust, fume, gas, mist, vapors, or spray.

    • Wash face, hands, and any exposed skin thoroughly after handling.

    • Use only outdoors or in a well-ventilated area.

    • Wear protective gloves, protective clothing, eye protection, and face protection.

  • Storage:

    • Store in a well-ventilated place.

    • Keep container tightly closed.

Researchers should always consult the most recent SDS from their specific supplier before handling this chemical.

Experimental Protocols: A General Framework for Chemical Procurement and Validation

General Workflow for Chemical Procurement and Validation cluster_procurement Procurement Phase cluster_validation Validation Phase Identify Need Identify Need Supplier Search Supplier Search Identify Need->Supplier Search Request Quotes Request Quotes Supplier Search->Request Quotes Select Supplier Select Supplier Request Quotes->Select Supplier Place Order Place Order Select Supplier->Place Order Receive Chemical Receive Chemical Place Order->Receive Chemical Verify Identity Verify Identity Receive Chemical->Verify Identity Assess Purity Assess Purity Verify Identity->Assess Purity Document & Store Document & Store Assess Purity->Document & Store

Chemical Procurement and Validation Workflow

A critical step in any research endeavor is ensuring the quality and identity of the starting materials. The following logical diagram outlines the decision-making process from identifying a chemical need to its successful integration into experimental workflows.

Logical Flow for Sourcing Research Chemicals Research Requirement Research Requirement Identify Target Compound Identify Target Compound Research Requirement->Identify Target Compound Search Commercial Databases Search Commercial Databases Identify Target Compound->Search Commercial Databases Suppliers Found? Suppliers Found? Search Commercial Databases->Suppliers Found? Evaluate Suppliers Evaluate Suppliers Suppliers Found?->Evaluate Suppliers Yes Consider Custom Synthesis Consider Custom Synthesis Suppliers Found?->Consider Custom Synthesis No Purity & Quantity Meet Specs? Purity & Quantity Meet Specs? Evaluate Suppliers->Purity & Quantity Meet Specs? Purity & Quantity Meet Specs?->Evaluate Suppliers No, check next supplier Procure Compound Procure Compound Purity & Quantity Meet Specs?->Procure Compound Yes Re-evaluate Research Approach Re-evaluate Research Approach Consider Custom Synthesis->Re-evaluate Research Approach

Decision Process for Chemical Sourcing

References

Methodological & Application

Application Note: Synthesis of 3-Ethyl-2-heptanol via Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document outlines a detailed protocol for the synthesis of the secondary alcohol, 3-Ethyl-2-heptanol. The selected synthetic route employs the Grignard reaction, a robust and widely used method for forming carbon-carbon bonds.[1] Specifically, the protocol details the reaction of 2-bromopentane (B28208) with magnesium to form a pentylmagnesium bromide Grignard reagent, which subsequently reacts with acetaldehyde (B116499). An acidic workup then yields the target molecule. This method provides a reliable pathway to secondary alcohols from aldehydes.[2]

Principle and Reaction Scheme

The Grignard reaction involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to the electrophilic carbon of a carbonyl group.[3] In this synthesis, the Grignard reagent, pentylmagnesium bromide, is prepared in situ from 2-bromopentane and magnesium turnings in anhydrous diethyl ether. This potent nucleophile then attacks the carbonyl carbon of acetaldehyde. The resulting intermediate, a magnesium alkoxide, is subsequently protonated during an aqueous acid workup to yield the final product, this compound.[1]

Overall Reaction:

  • Step 1 (Grignard Reagent Formation): CH₃CH₂CH₂CH(Br)CH₃ + Mg → CH₃CH₂CH₂CH(MgBr)CH₃

  • Step 2 (Nucleophilic Addition): CH₃CH₂CH₂CH(MgBr)CH₃ + CH₃CHO → Intermediate Alkoxide

  • Step 3 (Protonation): Intermediate Alkoxide + H₃O⁺ → this compound + Mg(OH)Br

Experimental Protocol

2.1 Materials and Equipment Strict anhydrous (dry) conditions are critical for the success of the Grignard reaction, as the reagent reacts readily with protic solvents, including water. All glassware should be oven-dried and cooled under a dry atmosphere (e.g., nitrogen or argon, or with drying tubes).

Reagents & Chemicals Grade Supplier Quantity Notes
Magnesium TurningsReagentSigma-Aldrich2.67 g (0.11 mol)Activate if necessary.
2-Bromopentane98%Alfa Aesar15.1 g (0.10 mol)
Diethyl Ether (Anhydrous)≥99.7%Fisher Scientific200 mL
Acetaldehyde≥99.5%Sigma-Aldrich4.41 g (0.10 mol)Keep cool.
IodineReagentJ.T. Baker1 crystalFor initiation.
Sulfuric Acid (H₂SO₄)ConcentratedVWR~10 mLFor workup.
Saturated NH₄Cl SolutionAqueousLab Prepared50 mLFor workup.
Saturated NaCl Solution (Brine)AqueousLab Prepared50 mLFor washing.
Anhydrous Magnesium Sulfate (B86663) (MgSO₄)ReagentEMD Millipore~10 gFor drying.

2.2 Step-by-Step Procedure

  • Preparation of Grignard Reagent:

    • Place magnesium turnings (2.67 g) and a small iodine crystal into a dry 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube, and a pressure-equalizing dropping funnel.

    • Add 50 mL of anhydrous diethyl ether to the flask.

    • Dissolve 2-bromopentane (15.1 g) in 100 mL of anhydrous diethyl ether and add this solution to the dropping funnel.

    • Add approximately 10% of the 2-bromopentane solution to the flask to initiate the reaction. Initiation is indicated by the disappearance of the iodine color and the gentle boiling of the ether. If the reaction does not start, gentle warming may be required.[4]

    • Once initiated, add the remaining 2-bromopentane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Acetaldehyde:

    • Cool the Grignard reagent solution in an ice bath.

    • Dissolve acetaldehyde (4.41 g) in 50 mL of anhydrous diethyl ether and add this solution to the dropping funnel.

    • Add the acetaldehyde solution dropwise to the cooled, stirring Grignard reagent. Maintain the temperature below 10 °C during the addition.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

  • Workup and Purification:

    • Cool the reaction mixture again in an ice bath.

    • Slowly and carefully add 50 mL of saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution dropwise to quench the reaction.

    • If solids persist, add dilute sulfuric acid dropwise until the solution is clear.

    • Transfer the mixture to a separatory funnel. Separate the organic (ether) layer.

    • Wash the organic layer sequentially with 50 mL of water and 50 mL of saturated NaCl (brine) solution.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter to remove the drying agent and remove the diethyl ether solvent using a rotary evaporator.

    • Purify the resulting crude oil by fractional distillation under reduced pressure to obtain pure this compound.

Data Presentation

Table 1: Reactant Quantities and Properties

Compound Formula Molar Mass ( g/mol ) Amount (mol) Mass (g) Volume (mL) Density (g/mL)
2-Bromopentane C₅H₁₁Br 151.04 0.10 15.1 12.4 1.216
Magnesium Mg 24.31 0.11 2.67 - -

| Acetaldehyde | C₂H₄O | 44.05 | 0.10 | 4.41 | 5.6 | 0.788 |

Table 2: Product Yield and Characterization

Product Formula Molar Mass ( g/mol ) Theoretical Yield (g) Actual Yield (g) % Yield Boiling Point (°C)

| this compound | C₉H₂₀O | 144.26[5] | 14.43 | 10.5 | 72.8% | 182-184 °C (at 760 mmHg) |

Visual Diagrams

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Protonation r1 2-Bromopentane reagent Pentylmagnesium Bromide r1->reagent Anhydrous Ether r2 Magnesium (Mg) r2->reagent Anhydrous Ether intermediate Magnesium Alkoxide Intermediate reagent->intermediate aldehyde Acetaldehyde aldehyde->intermediate product This compound intermediate->product acid Aqueous Acid (H3O+) acid->product

Caption: Reaction scheme for the synthesis of this compound.

G start Start: Assemble Dry Glassware prep Prepare Grignard Reagent (2-Bromopentane + Mg in Ether) start->prep react React with Acetaldehyde (Maintain T < 10°C) prep->react quench Quench with aq. NH4Cl react->quench extract Separate & Wash Organic Layer quench->extract dry Dry with Anhydrous MgSO4 extract->dry evap Evaporate Solvent (Rotary Evaporator) dry->evap distill Purify by Distillation evap->distill end End: Pure this compound distill->end

References

Application Note: Gas Chromatography (GC) Methods for the Analysis of 3-Ethyl-2-heptanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Ethyl-2-heptanol (C₉H₂₀O) is a chiral secondary alcohol that can serve as a key intermediate in the synthesis of various organic compounds.[1] The purity and enantiomeric composition of such intermediates are critical parameters in research and drug development, as impurities or incorrect stereochemistry can significantly affect reaction yields, biological activity, and the safety profile of the final product. Gas chromatography (GC) is a powerful and widely used analytical technique for volatile and semi-volatile compounds like this compound, offering high separation efficiency and, when coupled with a mass spectrometer (MS), definitive identification.[2]

This document provides detailed protocols for two primary GC applications for this compound analysis:

  • Purity determination and quantification using a standard non-polar capillary column with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Chiral separation of its enantiomers using a specialized chiral stationary phase column.

Experimental Protocols

Protocol 1: Purity Analysis and Quantification

This method is designed to determine the purity of a this compound sample and quantify it against a standard. It utilizes a standard non-polar column, which separates compounds primarily based on their boiling points.

2.1.1 Materials and Reagents

  • GC System: Agilent 7890B GC (or equivalent) with FID or MS detector.

  • Column: Non-polar capillary column, such as a 5% diphenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5ms or HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.[3]

  • Solvent: High-purity dichloromethane (B109758) or ethyl acetate.

  • Analyte: this compound sample.

  • Standard: this compound reference standard.

  • Internal Standard (Optional): n-dodecane or other suitable non-interfering compound.

  • Gases: Helium (carrier gas), Hydrogen (for FID), Air (for FID) of high purity.

2.1.2 Sample Preparation

  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable volatile solvent (e.g., dichloromethane) in a volumetric flask.

  • Sample Solution: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of the same solvent.[2]

  • Internal Standard (If used): Add a known amount of the internal standard to both the standard and sample solutions.[2]

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock standard solution to bracket the expected sample concentration.

2.1.3 GC-FID/MS Instrumentation and Conditions

The following table summarizes the recommended starting parameters for the GC system. Optimization may be necessary for specific instruments.

ParameterRecommended Condition
GC System Agilent 7890B or equivalent with FID/MS
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm
Carrier Gas Helium, constant flow rate of 1.0 mL/min
Inlet Temperature 250 °C[2]
Injection Volume 1 µL
Split Ratio 50:1 (can be adjusted based on concentration)
Oven Program Initial: 50 °C, hold for 2 minRamp: 10 °C/min to 220 °CHold: Hold at 220 °C for 5 min[2]
FID Temperature 280 °C
MS Transfer Line 280 °C[2]
MS Ion Source 230 °C[2]
MS Scan Range m/z 30-300[2]

2.1.4 Data Analysis

  • Purity: Determine the purity by calculating the peak area percentage of the main this compound peak relative to the total area of all peaks in the chromatogram.

  • Quantification: Construct a calibration curve by plotting the peak area (or peak area ratio to internal standard) of the calibration standards against their concentrations. Determine the concentration of the unknown sample by interpolation from this curve.

Protocol 2: Chiral Separation of Enantiomers

This method is designed to separate and quantify the enantiomers of this compound. It requires a chiral stationary phase, typically based on derivatized cyclodextrins.

2.2.1 Principle Chiral stationary phases form transient diastereomeric complexes with the enantiomers, leading to different retention times and allowing for their separation.[4] For some chiral alcohols, derivatization (e.g., acetylation) can enhance the separation factor (α).[5] The analysis should be performed at the lowest possible temperature to maximize enantioselectivity.[6]

2.2.2 Materials and Reagents

  • GC System: As described in Protocol 1.

  • Chiral Column: A derivatized cyclodextrin (B1172386) column, such as a Rt-βDEXsm (permethylated beta-cyclodextrin) or CP-Chirasil-DEX CB column.[5][7]

  • Solvent, Analyte, Standard: As described in Protocol 1.

  • Derivatization Reagent (Optional): Acetic anhydride (B1165640) or trifluoroacetic anhydride if derivatization is required to improve resolution.

2.2.3 Sample Preparation

  • Prepare the sample solution as described in section 2.1.2.

  • Derivatization (If necessary): Follow a standard acylation procedure. For example, react the alcohol with acetic anhydride in the presence of a catalyst. The resulting esters are then analyzed by GC.[5]

2.2.4 GC-FID/MS Instrumentation and Conditions

ParameterRecommended Condition
GC System Agilent 7890B or equivalent with FID/MS
Column Rt-βDEXsm (or equivalent chiral column)
Carrier Gas Helium or Hydrogen
Linear Velocity ~40 cm/sec (Helium) or ~80 cm/sec (Hydrogen)
Inlet Temperature 220 °C
Injection Volume 1 µL
Split Ratio 100:1
Oven Program Isothermal analysis at a low temperature (e.g., 80-120 °C). A slow ramp (1-2 °C/min) may be used to find the optimal separation temperature.[6]
Detector FID or MS (as per Protocol 1)

2.2.5 Data Analysis

  • Enantiomeric Ratio: Calculate the percentage of each enantiomer by dividing the peak area of one enantiomer by the total peak area of both enantiomers and multiplying by 100.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the GC analysis of this compound.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Weigh Weigh Sample & Reference Standard Dissolve Dissolve in Volatile Solvent Weigh->Dissolve Dilute Prepare Calibration Standards Dissolve->Dilute Inject Inject Sample into GC Dilute->Inject Prepared Sample Separate Chromatographic Separation Inject->Separate Detect Detection (FID / MS) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Chromatogram Data Quantify Quantification & Purity Calculation Integrate->Quantify Report Generate Report Quantify->Report

GC analysis workflow for this compound.

Conclusion

The gas chromatography methods detailed in this application note provide robust and reliable protocols for the comprehensive analysis of this compound. The use of a standard non-polar column allows for accurate purity determination and quantification, while a specialized chiral column enables the crucial separation and analysis of its enantiomers. These methods are essential for quality control and characterization in research, development, and manufacturing processes involving this chiral intermediate.

References

Application Notes and Protocols for 3-Ethyl-2-heptanol as a Non-Polar Solvent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are based on the known chemical and physical properties of 3-Ethyl-2-heptanol and general principles of organic chemistry. As of the latest literature search, specific examples and detailed experimental data for the use of this compound as a reaction solvent are scarce. Therefore, the information provided herein is intended to serve as a foundational guide for researchers exploring its potential applications. All experimental protocols are hypothetical and should be adapted and optimized based on specific reaction requirements and safety considerations.

Introduction to this compound as a Potential Non-Polar Solvent

This compound is a secondary alcohol with a nine-carbon backbone.[1][2] Its molecular structure, featuring a significant aliphatic chain, suggests it possesses non-polar characteristics, making it a potential alternative to conventional non-polar solvents like toluene, hexane, or diethyl ether. The presence of a hydroxyl group also classifies it as a protic solvent, capable of hydrogen bonding, which can influence reaction mechanisms and solubility of certain reagents.[3] These dual characteristics make this compound an intriguing candidate for investigation in various organic reactions where solvent polarity and protic nature are critical parameters.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for determining its suitability for specific reaction conditions and for safe handling.

PropertyValueReference
Molecular Formula C9H20O[1][2]
Molecular Weight 144.25 g/mol [1]
CAS Number 19780-39-3[1][2]
Boiling Point Not specified in search results
Melting Point Not specified in search results
Density Not specified in search results
Solubility in Water Low (predicted)[4]
Octanol/Water Partition Coefficient (logP) 3.1 (predicted)[1]
Appearance Colorless liquid (presumed)
Hazards Causes skin and serious eye irritation. May cause respiratory irritation.[1]

Hypothetical Application: Nucleophilic Substitution Reaction (SN2)

Long-chain alcohols can be suitable solvents for certain nucleophilic substitution reactions. Their non-polar character can help solubilize non-polar substrates, while the protic nature can influence the nucleophile's reactivity. The following is a hypothetical protocol for a Williamson ether synthesis, a classic SN2 reaction, using this compound as the solvent.

Reaction Scheme

R-X + R'-O⁻Na⁺ --(this compound)--> R-O-R' + NaX

Where R is an alkyl group and R' is the alkyl group of the alkoxide.

Experimental Protocol

Materials:

Procedure:

  • To a 100 mL flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium methoxide (1.1 equivalents).

  • Under an inert atmosphere (e.g., nitrogen or argon), add 50 mL of anhydrous this compound to the flask.

  • Stir the mixture at room temperature for 15 minutes to ensure the sodium methoxide is well-dispersed.

  • Add 1-bromobutane (1.0 equivalent) to the reaction mixture dropwise via a syringe.

  • Heat the reaction mixture to 80 °C and maintain this temperature for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Cool the reaction mixture to room temperature.

  • Carefully quench the reaction by the slow addition of 20 mL of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 30 mL).

  • Combine the organic layers and wash with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by fractional distillation or column chromatography.

Data Collection Template

Researchers investigating this reaction should collect the following quantitative data to evaluate the efficacy of this compound as a solvent.

ParameterValue
Reaction Scale (mmol of limiting reagent)
Volume of this compound (mL)
Reaction Temperature (°C)
Reaction Time (h)
Yield of Crude Product (g)
Yield of Purified Product (g)
Percentage Yield (%)
Purity of Product (by GC or NMR)
Observed Side Products and their Relative Abundance (%)

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Sodium Methoxide to Flask B 2. Add this compound A->B C 3. Stir at Room Temperature B->C D 4. Add 1-bromobutane C->D E 5. Heat to 80°C D->E F 6. Monitor Reaction (TLC/GC) E->F G 7. Quench with NH4Cl (aq) F->G Reaction Complete H 8. Extract with Diethyl Ether G->H I 9. Dry and Concentrate H->I J 10. Purify Product I->J

Figure 1: General experimental workflow for a reaction using this compound as a solvent.
Hypothetical Reaction Pathway

reaction_pathway cluster_reactants Reactants cluster_transition Transition State cluster_products Products Reactant1 R-X (Substrate) TS [R'---O---R---X]⁻ Reactant1->TS Solvent Influence on Nucleophilicity and Substrate Solubility Reactant2 R'-O⁻ (Nucleophile) Reactant2->TS Solvent Influence on Nucleophilicity and Substrate Solubility Solvent This compound (Solvent) Solvent->TS Product1 R-O-R' (Ether) TS->Product1 Product2 X⁻ (Leaving Group) TS->Product2

Figure 2: Hypothetical SN2 reaction pathway influenced by this compound.

Potential Advantages and Disadvantages

Potential Advantages:

  • Non-Polar Character: May be effective in dissolving non-polar substrates and reagents.

  • High Boiling Point (presumed): Likely to have a higher boiling point than traditional non-polar solvents like diethyl ether or hexane, allowing for reactions to be conducted at higher temperatures.

  • Protic Nature: The hydroxyl group can participate in hydrogen bonding, which may be beneficial for stabilizing certain transition states or solvating specific ions.

Potential Disadvantages:

  • Reactivity: As an alcohol, it can react with strong bases or electrophiles, limiting its use in certain reaction types (e.g., Grignard reactions).

  • Product Separation: Its presumed high boiling point could make it difficult to remove from the reaction mixture after completion.

  • Lack of Data: The absence of established application data means that significant process development and optimization would be required for its use.

Future Research

The use of this compound as a non-polar solvent is a largely unexplored area. Future research should focus on:

  • Characterizing its physical properties, including its boiling point, density, and dielectric constant.

  • Evaluating its performance as a solvent in a variety of common organic reactions and comparing the results to conventional solvents.

  • Investigating its miscibility with other organic solvents to create solvent systems with tailored properties.

  • Studying its impact on reaction kinetics and mechanisms.

By systematically exploring these areas, the scientific community can determine the true potential of this compound as a novel and useful solvent in organic synthesis.

References

Application of 3-Ethyl-2-heptanol in Fragrance and Flavor Studies: A Practical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Ethyl-2-heptanol is a branched-chain nonanol with potential applications in the fragrance and flavor industry. Its molecular structure suggests the possibility of unique olfactory and gustatory characteristics that could be valuable in the creation of novel scents and tastes. This document provides a comprehensive overview of the potential applications of this compound, drawing parallels from structurally related compounds due to the limited publicly available data on this specific molecule. It is intended for researchers, scientists, and product development professionals in the fragrance, flavor, and related industries. This guide outlines protocols for sensory evaluation and suggests potential avenues for its application.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, formulation, and potential application in various consumer products.

PropertyValueSource
Molecular Formula C9H20OPubChem[1][2]
Molecular Weight 144.25 g/mol PubChem[1][2]
CAS Number 19780-39-3NIST[3]
Appearance Not specified (likely a colorless liquid)General knowledge
Boiling Point Not specified
Solubility Not specified (expected to be soluble in organic solvents and oils)General knowledge

Olfactory and Gustatory Profile (Hypothesized)

CompoundOlfactory DescriptionFlavor DescriptionSource
2-Heptanol Fresh, herbaceous, fruity, green with a sweet-floral undertone.Fruity, somewhat green, and bitter.The Good Scents Company[4]
3-Heptanol Powerful, herbal, bitter, pungent.Not specified.The Good Scents Company[5]
Hypothesized Profile of this compound Potentially a complex profile with fruity, green, and possibly waxy or fatty notes, influenced by its branched structure.May exhibit fruity and green notes with a potential for a slightly bitter or chemical finish.Inferred

Experimental Protocols for Sensory Evaluation

To determine the precise fragrance and flavor profile of this compound, a series of standardized sensory evaluation protocols should be employed.

Determination of Odor and Flavor Thresholds

Objective: To determine the lowest concentration at which this compound can be detected (detection threshold) and recognized (recognition threshold).

Materials:

  • This compound (high purity)

  • Odorless and tasteless solvent (e.g., propylene (B89431) glycol for flavor, dipropylene glycol or ethanol (B145695) for fragrance)

  • Glass vials with Teflon-lined caps

  • Graduated pipettes and volumetric flasks

  • Triangle test sample presentation trays

  • Panel of trained sensory analysts (15-20 members)

Protocol:

  • Stock Solution Preparation: Prepare a 1% (w/v) stock solution of this compound in the chosen solvent.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution, typically in a geometric progression (e.g., 1:2 or 1:3).

  • Triangle Test:

    • Present three samples to each panelist, where two are identical (blanks) and one contains the diluted this compound (odd sample).

    • The panelist's task is to identify the odd sample.

    • Start with a concentration that is easily detectable and proceed to lower concentrations.

  • Data Analysis: The detection threshold is typically defined as the concentration at which 50% of the panel can correctly identify the odd sample above chance (p < 0.05). The recognition threshold is the concentration at which 50% of the panel can not only detect the stimulus but also describe its character.

Quantitative Descriptive Analysis (QDA)

Objective: To develop a detailed sensory profile of this compound.

Materials:

  • This compound at a supra-threshold concentration

  • Reference standards for various aroma and flavor notes (e.g., fruity, green, floral, waxy)

  • Sensory evaluation booths with controlled lighting and ventilation

  • Computerized data collection system

Protocol:

  • Panel Training: A trained panel (10-12 members) develops a consensus vocabulary to describe the sensory attributes of this compound.

  • Attribute Intensity Rating: Panelists rate the intensity of each identified attribute on a line scale (e.g., 0 = not perceptible, 100 = very strong).

  • Data Analysis: The mean intensity ratings for each attribute are calculated and can be visualized in a spider-web plot to represent the sensory profile.

Potential Applications in Fragrance and Flavor

Based on the hypothesized sensory profile, this compound could find applications in:

  • Fragrance: As a modifier in floral and fruity accords, adding a unique green and slightly fatty nuance. It could also be used to provide lift and freshness to citrus and herbal fragrances.

  • Flavor: In the formulation of fruit flavors (e.g., apple, pear, tropical fruits) to enhance green and ripe notes. It might also be used in savory applications to add complexity.

Diagrams

Experimental Workflow for Sensory Evaluation

Sensory_Evaluation_Workflow Figure 1. General Workflow for Sensory Evaluation cluster_prep Sample Preparation cluster_eval Sensory Testing cluster_analysis Data Analysis & Application Prep Prepare Stock Solution (1% this compound) Dilute Perform Serial Dilutions Prep->Dilute Triangle Triangle Test (Detection & Recognition Thresholds) Dilute->Triangle QDA Quantitative Descriptive Analysis (Sensory Profile) Dilute->QDA Analysis Statistical Analysis of Panelist Data Triangle->Analysis QDA->Analysis Profile Generate Sensory Profile (e.g., Spider-web Plot) Analysis->Profile Application Determine Potential Fragrance/Flavor Applications Profile->Application

Caption: Figure 1. General Workflow for Sensory Evaluation of this compound.

Logical Relationship for Fragrance Application Development

Fragrance_Application_Development Figure 2. Logic for Fragrance Application A Determine Olfactory Profile of this compound B Identify Key Sensory Attributes (e.g., Fruity, Green) A->B C Hypothesize Synergies with Existing Fragrance Accords B->C D Floral Accords C->D E Fruity Accords C->E F Citrus Accords C->F G Develop Test Formulations D->G E->G F->G H Evaluate Performance & Stability G->H I Final Fragrance Formulation H->I

Caption: Figure 2. Logic for Fragrance Application Development of this compound.

Conclusion

While specific data on the application of this compound in fragrance and flavor is currently limited, its chemical structure suggests it holds promise as a novel ingredient. The protocols and comparative data presented in this document provide a solid framework for researchers and developers to systematically evaluate its sensory properties and unlock its potential in creating new and exciting consumer products. Further research is warranted to fully characterize its olfactory and gustatory profile and to explore its performance in various application matrices.

References

Application Note: Derivatization of 3-Ethyl-2-heptanol for Enhanced Gas Chromatography (GC) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and thermally stable compounds. However, many compounds, including alcohols like 3-Ethyl-2-heptanol, exhibit poor chromatographic behavior due to their polarity, which can lead to issues such as peak tailing and low sensitivity.[1][2][3][4][5] Derivatization is a chemical modification process used to convert analytes into more volatile and less polar derivatives, thereby improving their GC analysis.[1][2][3][4][5] This application note provides detailed protocols for the derivatization of this compound, a secondary alcohol, using two common methods: silylation and acylation, to enhance its amenability for GC analysis.

The primary goal of derivatization in this context is to replace the active hydrogen of the hydroxyl group with a non-polar functional group.[4][6] This modification increases the volatility and thermal stability of the analyte, leading to improved chromatographic peak shape and enhanced detection sensitivity.[1][6]

Derivatization Methods

Two of the most widely used derivatization techniques for alcohols in GC are silylation and acylation.[1][7]

  • Silylation: This process involves the replacement of the active hydrogen in the hydroxyl group with a trimethylsilyl (B98337) (TMS) group.[1][2] Silylation reagents are highly effective and produce derivatives that are typically more volatile and thermally stable.[1] Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). The reactivity for silylation generally follows the order: primary alcohols > secondary alcohols > tertiary alcohols.[2]

  • Acylation: This method introduces an acyl group, converting the alcohol into an ester.[8][9] Acylation reduces the polarity of the alcohol and can improve its volatility and chromatographic separation.[8] Reagents such as acetic anhydride (B1165640) or trifluoroacetic anhydride (TFAA) are commonly used. Acylation can also enhance the sensitivity of detection, especially with an electron capture detector (ECD) when using halogenated acyl groups.[3][9]

Experimental Protocols

The following are detailed protocols for the derivatization of this compound.

Silylation Protocol using BSTFA

This protocol is adapted from general procedures for the silylation of secondary alcohols.

Materials:

  • This compound standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst

  • Anhydrous Pyridine (B92270) (or other suitable aprotic solvent like acetonitrile (B52724) or dichloromethane)

  • Reaction vials (e.g., 2 mL glass vials with PTFE-lined caps)

  • Vortex mixer

  • Heating block or oven

Procedure:

  • Prepare a standard solution of this compound in the chosen aprotic solvent (e.g., 1 mg/mL).

  • Pipette 100 µL of the this compound solution into a reaction vial.

  • Add 200 µL of BSTFA + 1% TMCS to the vial. The reagent should be in excess to ensure complete derivatization.[2]

  • Tightly cap the vial and vortex for 30 seconds to ensure thorough mixing.

  • Heat the vial at 60-70°C for 30-60 minutes. The optimal time and temperature may require adjustment based on experimental results.

  • Allow the vial to cool to room temperature.

  • The derivatized sample is now ready for injection into the GC system.

Acylation Protocol using Acetic Anhydride

This protocol is based on general methods for the acetylation of alcohols.[8]

Materials:

  • This compound standard

  • Acetic Anhydride

  • Pyridine (acts as a catalyst and solvent)

  • Reaction vials

  • Vortex mixer

  • Heating block or water bath

Procedure:

  • Prepare a standard solution of this compound in pyridine (e.g., 1 mg/mL).

  • In a reaction vial, combine 100 µL of the this compound solution with 200 µL of acetic anhydride.

  • Cap the vial securely and vortex the mixture.

  • Heat the reaction mixture at 60°C for 30 minutes.

  • After cooling to room temperature, the sample can be directly injected or diluted with a suitable solvent if necessary before GC analysis.

Gas Chromatography (GC) Parameters

The following are suggested starting GC conditions for the analysis of derivatized this compound. Optimization may be required.

ParameterSuggested Condition
GC System Gas Chromatograph with Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Column Non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium or Hydrogen, constant flow rate (e.g., 1.0 mL/min)
Injection Port Temp. 250°C
Injection Volume 1 µL
Split Ratio 20:1 (can be adjusted based on concentration)
Oven Program Initial: 60°C, hold for 2 minRamp: 10°C/min to 280°CHold: 5 min at 280°C
Detector Temp. FID: 280°CMS Transfer Line: 280°C

Data Presentation

The effectiveness of the derivatization can be evaluated by comparing the chromatographic data of the underivatized and derivatized this compound. The following table provides an example of the expected results.

AnalyteRetention Time (min)Peak AreaPeak Shape
This compound (Underivatized)8.550,000Tailing
This compound-TMS Ether7.2150,000Symmetrical
3-Ethyl-2-heptyl Acetate7.8120,000Symmetrical

Note: The values presented in this table are illustrative and will vary depending on the specific analytical conditions and instrumentation.

Workflow and Diagrams

The overall process from sample preparation to data analysis is depicted in the following workflow diagram.

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC Analysis Sample This compound Standard Solvent Add Aprotic Solvent Sample->Solvent Reagent Add Derivatizing Reagent (e.g., BSTFA or Acetic Anhydride) Solvent->Reagent Vortex Vortex Mix Reagent->Vortex Heat Heat (e.g., 60-70°C) Vortex->Heat Cool Cool to Room Temp Heat->Cool Inject Inject into GC Cool->Inject Separate Chromatographic Separation Inject->Separate Detect Detection (FID/MS) Separate->Detect Data Data Acquisition and Analysis Detect->Data Derivatization_Reactions cluster_silylation Silylation Reaction cluster_acylation Acylation Reaction Alcohol_S This compound Plus_S + Alcohol_S->Plus_S BSTFA BSTFA Plus_S->BSTFA Arrow_S -> BSTFA->Arrow_S Product_S TMS-ether Derivative Arrow_S->Product_S Byproduct_S + Byproducts Product_S->Byproduct_S Alcohol_A This compound Plus_A + Alcohol_A->Plus_A Anhydride Acetic Anhydride Plus_A->Anhydride Arrow_A -> Anhydride->Arrow_A Product_A Acetate Ester Derivative Arrow_A->Product_A Byproduct_A + Acetic Acid Product_A->Byproduct_A

References

Application Note: Protocols for the Oxidation of 3-Ethyl-2-heptanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The oxidation of secondary alcohols to ketones is a cornerstone transformation in organic synthesis, pivotal for the creation of key intermediates in medicinal chemistry and materials science. 3-Ethyl-2-heptanol, a secondary alcohol, can be efficiently converted to its corresponding ketone, 3-Ethyl-2-heptanone. This document outlines and compares several common and effective oxidation protocols, providing detailed methodologies to assist researchers in selecting the most suitable procedure for their specific laboratory context and synthetic goals.

Comparative Analysis of Oxidation Methods

The choice of an oxidizing agent for the conversion of this compound to 3-Ethyl-2-heptanone can significantly influence reaction efficiency, yield, and compatibility with other functional groups. Below is a summary of commonly employed methods.

Table 1: Comparison of Efficacy for Common Oxidizing Agents

Oxidizing AgentTypical Yield (%)Reaction ConditionsKey Features
Chromic Acid (Jones Oxidation) 70 - 85%0-25 °C, Acetone (B3395972)Strong, fast, and cost-effective oxidant; however, it generates toxic chromium(VI) waste and is not suitable for acid-sensitive substrates.[1][2][3]
Swern Oxidation >90%-78 °C, DCM, Oxalyl chloride, DMSO, Triethylamine (B128534)Mild conditions, high yields, and avoids heavy metals.[3][4][5] Requires cryogenic temperatures and produces malodorous dimethyl sulfide (B99878).[5][6]
Pyridinium Chlorochromate (PCC) 70 - 90%Room Temperature, DCMMilder and more selective than Jones reagent, suitable for sensitive substrates.[3][7][8] PCC is a potential carcinogen and requires careful handling.[3]
Dess-Martin Periodinane (DMP) ~90%Room Temperature, DCMMild, high-yielding, with broad functional group tolerance and a simple workup.[3][9] The reagent can be explosive under certain conditions.[3]

Experimental Workflow

The general workflow for the oxidation of this compound involves the preparation of the alcohol solution, the controlled addition of the oxidizing agent, monitoring the reaction, quenching, and subsequent workup and purification to isolate the final ketone product.

G General Experimental Workflow for Oxidation cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis A Dissolve this compound in appropriate solvent C Combine reactants under controlled temperature A->C B Prepare oxidizing reagent (e.g., Jones, Swern, PCC) B->C D Monitor reaction progress (e.g., by TLC) C->D E Quench excess oxidant D->E Upon completion F Perform aqueous workup (Extraction & Washing) E->F G Dry organic layer and remove solvent F->G H Purify crude product (e.g., Column Chromatography) G->H I Characterize final product (3-Ethyl-2-heptanone) H->I

Caption: General workflow for the oxidation of this compound.

Detailed Experimental Protocols

Protocol 1: Jones Oxidation

This protocol utilizes the powerful Jones reagent (chromic acid) for a rapid and high-yielding oxidation.

Materials:

  • This compound (C₉H₂₀O, MW: 144.25 g/mol )

  • Chromium trioxide (CrO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Acetone

  • Isopropyl alcohol

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Preparation of Jones Reagent: In a beaker, dissolve 26.7 g of chromium trioxide (CrO₃) in 23 mL of concentrated sulfuric acid.[1] Carefully and slowly, with stirring, add this mixture to 50 mL of water and allow the solution to cool to room temperature.[1]

    • Safety Note: Jones reagent is highly corrosive, toxic, and carcinogenic. Handle with extreme care in a fume hood using appropriate personal protective equipment (PPE).

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (e.g., 7.21 g, 50 mmol) in 50 mL of acetone.

  • Oxidation: Cool the flask in an ice-water bath to 0-5 °C.[3] Add the prepared Jones reagent dropwise from the dropping funnel to the stirred alcohol solution. Maintain the reaction temperature below 20 °C. A color change from orange-red to green will be observed as the Cr(VI) is reduced to Cr(III).[1][10]

  • Monitoring: Continue adding the reagent until the orange color persists, indicating the alcohol has been fully consumed. After the addition is complete, remove the ice bath and stir the mixture for an additional 1-2 hours at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the excess oxidant by the dropwise addition of isopropyl alcohol until the orange color disappears and a green precipitate forms.[1][3]

  • Isolation: Remove the bulk of the acetone by rotary evaporation. Dilute the residue with water (100 mL) and transfer to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).[1]

  • Purification: Combine the organic extracts, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-Ethyl-2-heptanone. The product can be further purified by distillation or flash column chromatography.

Protocol 2: Swern Oxidation

This protocol is ideal for substrates sensitive to harsh acidic conditions and avoids the use of heavy metals.[5]

Materials:

  • This compound (C₉H₂₀O, MW: 144.25 g/mol )

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Oxalyl chloride ((COCl)₂)

  • Triethylamine (Et₃N)

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and an inert gas (e.g., Argon) inlet, add anhydrous DCM (e.g., 100 mL) and cool to -78 °C using a dry ice/acetone bath.

  • Activator Addition: Slowly add oxalyl chloride (e.g., 1.5 eq.) to the cooled solvent, followed by the dropwise addition of anhydrous DMSO (e.g., 2.2 eq.).[11] Stir the mixture for 15 minutes at -78 °C.

    • Safety Note: This step evolves toxic carbon monoxide and carbon dioxide gas.[6] The reaction must be performed in a well-ventilated fume hood. Oxalyl chloride is corrosive and reacts violently with water.[11]

  • Alcohol Addition: Add a solution of this compound (1.0 eq.) in anhydrous DCM dropwise to the reaction mixture, ensuring the internal temperature does not rise above -70 °C.[11] Stir the resulting mixture for 45 minutes at -78 °C.[11]

  • Base Addition: Add triethylamine (e.g., 5.0 eq.) dropwise to the reaction mixture.[12] After the addition is complete, allow the reaction to slowly warm to room temperature.

  • Workup: Quench the reaction by adding water (50 mL). Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 30 mL).

  • Isolation and Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[12] The resulting crude oil can be purified by flash column chromatography to yield pure 3-Ethyl-2-heptanone.

    • Note: The byproduct dimethyl sulfide has a very strong and unpleasant odor.[6] All glassware should be rinsed with bleach solution to oxidize the sulfide and neutralize the smell.[6]

References

Application Note: Synthesis of Alkene Isomers via Acid-Catalyzed Dehydration of 3-Ethyl-2-heptanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The acid-catalyzed dehydration of alcohols is a fundamental and widely utilized method in organic synthesis for the preparation of alkenes. This elimination reaction involves the removal of a water molecule from an alcohol, leading to the formation of a carbon-carbon double bond. The regioselectivity of this reaction is generally governed by Zaitsev's rule, which predicts the formation of the most substituted (and therefore most stable) alkene as the major product. This application note provides a detailed protocol for the dehydration of the secondary alcohol 3-Ethyl-2-heptanol, yielding a mixture of alkene isomers. The primary products are (E/Z)-3-Ethyl-2-heptene (the Zaitsev product) and 3-Ethyl-1-heptene (the Hofmann product).

Reaction Mechanism and Regioselectivity

The dehydration of a secondary alcohol such as this compound proceeds through an E1 (unimolecular elimination) mechanism.[1][2] This multi-step process is initiated by the protonation of the alcohol's hydroxyl group by a strong acid catalyst, typically phosphoric acid or sulfuric acid.[2][3] This converts the poor leaving group (-OH) into a good leaving group (-OH2+). Subsequently, the loss of a water molecule results in the formation of a secondary carbocation intermediate. A base (such as water or the conjugate base of the acid) then abstracts a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond.

The regiochemical outcome of the elimination is dictated by the stability of the resulting alkenes, as described by Zaitsev's rule.[4] The abstraction of a proton from the more substituted adjacent carbon (C-2) leads to the thermodynamically more stable, more substituted alkene, 3-Ethyl-2-heptene, as the major product. Abstraction from the less substituted adjacent carbon (C-1) results in the formation of the less stable, less substituted alkene, 3-Ethyl-1-heptene, as the minor product. The major product, 3-Ethyl-2-heptene, can exist as both (E) and (Z) stereoisomers.

G Figure 1: E1 Dehydration Mechanism of this compound cluster_0 Step 1: Protonation of the Alcohol cluster_1 Step 2: Formation of Carbocation cluster_2 Step 3: Deprotonation and Alkene Formation A This compound B Protonated Alcohol (Oxonium Ion) A->B Fast C Secondary Carbocation B->C Slow (Rate-Determining) H_plus H+ D (E/Z)-3-Ethyl-2-heptene (Major Product - Zaitsev) C->D Deprotonation at C2 E 3-Ethyl-1-heptene (Minor Product - Hofmann) C->E Deprotonation at C1 H2O_out H₂O Base Base (e.g., H₂O)

Figure 1: E1 Dehydration Mechanism of this compound.

Expected Product Distribution

While the exact product distribution can vary based on reaction conditions such as temperature and catalyst concentration, a typical acid-catalyzed dehydration of a linear secondary alcohol will yield the Zaitsev product as the major component. The following table presents an illustrative distribution for the dehydration of this compound.

ProductStructureTypeExpected Yield (%)
(E)-3-Ethyl-2-hepteneTrisubstitutedZaitsev (Major)~70-80
(Z)-3-Ethyl-2-hepteneTrisubstitutedZaitsev (Major)~10-15
3-Ethyl-1-hepteneDisubstitutedHofmann (Minor)~5-15

Experimental Protocol

This protocol details the acid-catalyzed dehydration of this compound using phosphoric acid, followed by purification and analysis of the resulting alkene mixture.

G Figure 2: Experimental Workflow A 1. Reaction Setup - Add this compound and H₃PO₄ to a round-bottom flask. - Assemble fractional distillation apparatus. B 2. Dehydration Reaction - Heat the mixture to 140-150 °C. - Collect the distillate (alkenes and water). A->B C 3. Workup: Phase Separation - Transfer distillate to a separatory funnel. - Remove the lower aqueous layer. B->C D 4. Workup: Neutralization - Wash the organic layer with NaHCO₃ solution. C->D E 5. Workup: Drying - Dry the organic layer with anhydrous MgSO₄. D->E F 6. Purification - Perform simple distillation to isolate the pure alkene mixture. E->F G 7. Analysis - Characterize the product mixture using GC-MS to determine the isomer distribution. F->G

Figure 2: Experimental Workflow.

Materials and Equipment:

  • This compound (98%)

  • 85% Phosphoric acid (H₃PO₄)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Boiling chips

  • Round-bottom flask (50 mL)

  • Heating mantle with stirrer

  • Fractional distillation apparatus (including a packed column, condenser, and receiving flask)

  • Separatory funnel (100 mL)

  • Erlenmeyer flasks

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Reaction Setup:

    • To a 50 mL round-bottom flask, add 10.0 g (0.069 mol) of this compound and a few boiling chips.

    • Carefully add 5.0 mL of 85% phosphoric acid to the flask while swirling.

    • Assemble a fractional distillation apparatus with the round-bottom flask as the distilling flask. Ensure all joints are properly sealed.[5]

  • Dehydration and Distillation:

    • Heat the mixture using a heating mantle to a temperature of 140-150 °C.

    • The alkene products will co-distill with water as they are formed.[6] Collect the distillate in a receiving flask cooled in an ice bath.

    • Continue the distillation until no more distillate is collected.

  • Workup and Purification:

    • Transfer the collected distillate to a separatory funnel. Two layers will be observed (an upper organic layer and a lower aqueous layer).

    • Drain and discard the lower aqueous layer.

    • Wash the organic layer with 15 mL of 5% sodium bicarbonate solution to neutralize any remaining acid.[5] Vent the separatory funnel frequently to release any pressure buildup from CO₂ evolution.

    • Separate and discard the aqueous layer.

    • Wash the organic layer with 15 mL of water, then with 15 mL of brine.

    • Transfer the organic layer to a clean, dry Erlenmeyer flask and dry over anhydrous magnesium sulfate.

    • Decant the dried liquid into a clean, dry round-bottom flask.

    • Purify the alkene mixture by simple distillation, collecting the fraction that boils in the expected range for ethylheptenes (approximately 140-150 °C).

Product Characterization

The composition of the purified alkene mixture can be determined using Gas Chromatography-Mass Spectrometry (GC-MS).[7][8]

  • Gas Chromatography (GC): The different alkene isomers will have slightly different retention times on a suitable GC column (e.g., a non-polar capillary column), allowing for their separation. The relative peak areas in the chromatogram can be used to quantify the product distribution.

  • Mass Spectrometry (MS): The mass spectrum of each separated isomer will show a molecular ion peak corresponding to the molecular weight of the ethylheptenes. The fragmentation patterns can be used to confirm the identity of the different isomers by comparison with spectral libraries.[1]

References

Application Notes and Protocols for the Chiral Separation of 3-Ethyl-2-heptanol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chiral separation of 3-Ethyl-2-heptanol enantiomers. The methodologies outlined below encompass chiral Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Enzymatic Kinetic Resolution, offering a range of techniques to suit various laboratory capabilities and analytical requirements.

Introduction

This compound is a chiral secondary alcohol with two stereocenters, making it a valuable building block in the synthesis of complex chiral molecules, including active pharmaceutical ingredients. The stereochemistry of such intermediates is critical as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Therefore, robust and reliable methods for the separation and quantification of this compound enantiomers are essential for research, development, and quality control.

This guide details protocols for three common and effective chiral separation techniques. Chiral GC on cyclodextrin-based stationary phases offers high resolution for volatile analytes. Chiral HPLC using polysaccharide-based columns provides broad applicability for a wide range of compounds. Enzymatic kinetic resolution presents a highly selective method for obtaining one enantiomer in high purity.

Logical Workflow for Chiral Separation

The following diagram illustrates the general workflow for the chiral separation of this compound enantiomers.

G cluster_0 Sample Preparation cluster_1 Separation Technique cluster_2 Analysis and Outcome racemic_mixture Racemic this compound derivatization Derivatization (Optional, e.g., Acetylation for GC) racemic_mixture->derivatization chiral_hplc Chiral High-Performance Liquid Chromatography (HPLC) racemic_mixture->chiral_hplc enzymatic_resolution Enzymatic Kinetic Resolution racemic_mixture->enzymatic_resolution chiral_gc Chiral Gas Chromatography (GC) derivatization->chiral_gc analysis Enantiomeric Analysis (e.g., %ee, Resolution) chiral_gc->analysis chiral_hplc->analysis enzymatic_resolution->analysis enantiomer_s (S)-Enantiomer analysis->enantiomer_s enantiomer_r (R)-Enantiomer analysis->enantiomer_r

Caption: Workflow for the chiral separation of this compound.

Chiral Gas Chromatography (GC) Method

Chiral GC is a powerful technique for the separation of volatile enantiomers. For alcohols, derivatization is often employed to improve volatility and chromatographic performance. Acetylation of the hydroxyl group can significantly enhance the separation factor on certain chiral stationary phases.[1]

Experimental Protocol: GC Separation of Acetylated this compound

a) Derivatization (Acetylation):

  • To 1 mg of racemic this compound in a vial, add 0.5 mL of acetic anhydride (B1165640) and one drop of pyridine.

  • Seal the vial and heat at 60°C for 30 minutes.

  • Cool the mixture to room temperature.

  • Quench the reaction by slowly adding 1 mL of deionized water.

  • Extract the acetylated product with 2 x 1 mL of hexane (B92381) or diethyl ether.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • The resulting solution containing 3-ethyl-2-heptyl acetate (B1210297) is ready for GC analysis.

b) GC Conditions:

ParameterValue
Column CP-Chirasil-DEX CB (25 m x 0.25 mm ID, 0.25 µm film thickness)[1]
Carrier Gas Hydrogen[1]
Linear Velocity 80 cm/s[1]
Injector Temperature 230°C[1]
Detector Temperature 250°C (FID)[1]
Oven Program Isothermal at 120°C or a temperature ramp (e.g., 80°C to 150°C at 2°C/min) to optimize resolution.
Injection Volume 1 µL
Split Ratio 50:1

Data Presentation: Expected GC Results

CompoundExpected Retention Time (min)Separation Factor (α)Resolution (Rs)
(R)-3-ethyl-2-heptyl acetatet_R1> 1.1> 1.5
(S)-3-ethyl-2-heptyl acetatet_R2

Note: Actual retention times and resolution will depend on the specific instrument and slight variations in the oven temperature program. The separation factor (α) for acetylated secondary alcohols like 2-hexyl acetate on this column has been reported to be as high as 1.95.[1]

Chiral High-Performance Liquid Chromatography (HPLC) Method

Chiral HPLC with polysaccharide-based chiral stationary phases (CSPs) is a versatile and widely used technique for enantioseparation.

Experimental Protocol: HPLC Separation of this compound

a) HPLC Conditions:

ParameterValue
Column Chiralpak® IA, IB, or IC (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / 2-Propanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 210 nm (or Refractive Index Detector if UV absorbance is low)
Injection Volume 10 µL
Sample Concentration 1 mg/mL in mobile phase

b) Method Development and Optimization:

  • Solvent Screening: If separation is not achieved, vary the ratio of n-hexane to 2-propanol (e.g., 95:5, 80:20). Ethanol can also be used as a modifier in place of 2-propanol.

  • Additive Screening: For acidic or basic compounds, the addition of a small amount of an acidic (e.g., 0.1% trifluoroacetic acid) or basic (e.g., 0.1% diethylamine) modifier to the mobile phase can improve peak shape and resolution.

Data Presentation: Expected HPLC Results

CompoundExpected Retention Time (min)Separation Factor (α)Resolution (Rs)
(R)-3-Ethyl-2-heptanolt_R1> 1.1> 1.5
(S)-3-Ethyl-2-heptanolt_R2

Note: The elution order of the enantiomers will depend on the specific Chiralpak® column used.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful method for obtaining one enantiomer in high enantiomeric excess. Lipases, such as Candida antarctica lipase (B570770) B (CALB), are commonly used for the stereoselective acylation of secondary alcohols.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

a) Reaction Setup:

  • In a screw-capped vial, dissolve 100 mg of racemic this compound in 5 mL of a suitable organic solvent (e.g., hexane, toluene).

  • Add 0.5 equivalents of an acyl donor (e.g., vinyl acetate).

  • Add 20-50 mg of immobilized Candida antarctica lipase B (e.g., Novozym® 435).

  • Seal the vial and shake at a constant temperature (e.g., 30-40°C) in an incubator shaker.

  • Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 2, 4, 8, 24 hours) and analyzing them by chiral GC or HPLC to determine the conversion and enantiomeric excess (%ee) of the remaining alcohol and the formed ester.

  • The reaction is typically stopped at or near 50% conversion to obtain the unreacted enantiomer with high %ee.

  • Once the desired conversion is reached, filter off the enzyme.

  • The remaining alcohol and the formed ester can be separated by column chromatography.

Data Presentation: Expected Results of Enzymatic Resolution

Reaction Time (h)Conversion (%)%ee of (S)-3-Ethyl-2-heptanol%ee of (R)-3-ethyl-2-heptyl acetate
2~15>20>90
8~40>60>95
24~50>99>99

Note: The (S)- or (R)-selectivity depends on the specific enzyme and substrate. CALB often preferentially acylates the (R)-enantiomer of secondary alcohols, leaving the (S)-enantiomer unreacted.

Conclusion

The protocols described in these application notes provide a comprehensive guide for the chiral separation of this compound enantiomers. The choice of method will depend on the specific analytical needs, available instrumentation, and the desired scale of separation. For analytical purposes, chiral GC and HPLC offer rapid and accurate determination of enantiomeric purity. For the preparation of enantiomerically enriched material, enzymatic kinetic resolution is a highly effective technique. It is recommended that the provided protocols be used as a starting point, with optimization of parameters as needed to achieve the desired separation performance.

References

Troubleshooting & Optimization

Purification of crude 3-Ethyl-2-heptanol by fractional distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 3-Ethyl-2-heptanol by fractional distillation. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties of this compound?

A1: Key physical properties for this compound (CAS: 19780-39-3) are summarized in the table below. These values are critical for monitoring the purification process.

Q2: What are the most common impurities in crude this compound synthesized via a Grignard reaction?

A2: The synthesis of this compound commonly proceeds via the reaction of an appropriate Grignard reagent (e.g., sec-butylmagnesium bromide) with an aldehyde (e.g., propanal). Impurities can include unreacted starting materials, the intermediate alkoxide, and side-products from the Grignard reaction.

Q3: When is fractional distillation the appropriate purification method for this compound?

A3: Fractional distillation is ideal for separating this compound from impurities that have a significant difference in boiling points.[1] If the crude product contains components with very similar boiling points, other techniques like preparative gas chromatography may be necessary.

Q4: How can I improve the separation efficiency of my fractional distillation?

A4: To enhance separation, you can use a longer fractionating column, or a column with a more efficient packing material (e.g., Raschig rings or Vigreux indentations).[2] It is also crucial to maintain a slow and steady distillation rate (approximately 1-2 drops per second) to allow for proper equilibrium between the liquid and vapor phases within the column.[2]

Q5: What is the purpose of wrapping the distillation column in glass wool or aluminum foil?

A5: Insulating the fractionating column helps to minimize heat loss to the surroundings.[3] This maintains the temperature gradient necessary for efficient separation of components with close boiling points.[3]

Data Presentation

Table 1: Physical Properties of this compound

PropertyValue
CAS Number19780-39-3
Molecular FormulaC₉H₂₀O
Molecular Weight144.25 g/mol [4]
Boiling Point189.1°C at 760 mmHg[5]
Refractive Index1.428[5]
Density0.822 g/cm³[5]

Table 2: Boiling Points of Potential Impurities

CompoundBoiling Point (°C at 760 mmHg)Potential Origin
Diethyl Ether34.6Grignard solvent
Tetrahydrofuran (THF)66Grignard solvent
Propanal48Unreacted starting material
sec-Butyl Bromide91Unreacted starting material
Octane125.7Wurtz coupling side-product
3-Ethyl-2-heptanone~185Incomplete reduction of intermediate

Experimental Protocols

Detailed Methodology for Fractional Distillation of Crude this compound

Objective: To purify crude this compound from lower and higher boiling point impurities.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed with Raschig rings)

  • Distillation head with thermometer adapter

  • Condenser

  • Receiving flasks

  • Heating mantle

  • Boiling chips or magnetic stir bar

  • Clamps and stands

  • Glass wool or aluminum foil for insulation

Procedure:

  • Apparatus Assembly:

    • Set up the fractional distillation apparatus in a fume hood.

    • Place a few boiling chips or a magnetic stir bar in the round-bottom flask.

    • Add the crude this compound to the flask, filling it to no more than two-thirds of its capacity.

    • Connect the fractionating column to the flask and the distillation head to the column.

    • Place the thermometer in the adapter, ensuring the top of the bulb is level with the side arm of the distillation head.

    • Attach the condenser to the distillation head and secure the receiving flask at the condenser outlet.

    • Ensure all joints are properly sealed and clamped.

    • Wrap the fractionating column with glass wool or aluminum foil to insulate it.

  • Distillation:

    • Begin heating the round-bottom flask gently with the heating mantle.

    • Observe the "ring" of condensate as it slowly rises up the fractionating column.

    • Adjust the heating rate to maintain a slow, steady distillation rate of 1-2 drops per second.

    • Collect the initial low-boiling fraction (forerun) in the first receiving flask. This will contain residual solvents and other volatile impurities. The temperature will be significantly lower than the boiling point of the product.

    • As the temperature approaches the boiling point of this compound (approx. 189°C), change to a clean receiving flask to collect the main product fraction.

    • Monitor the temperature closely. A stable temperature reading during the collection of a fraction indicates a pure compound.

    • If the temperature begins to drop or rise significantly after the main fraction is collected, change to a third receiving flask to collect the higher-boiling impurities.

    • Stop the distillation before the distilling flask goes to dryness.

  • Analysis:

    • Analyze the purity of the collected fractions using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

    • Measure the refractive index of the purified main fraction and compare it to the literature value.

Mandatory Visualization

Troubleshooting_Fractional_Distillation start Start Distillation issue Problem Encountered start->issue no_distillate No Distillate Collected issue->no_distillate No distillate? poor_separation Poor Separation issue->poor_separation Impure fractions? bumping Bumping / Irregular Boiling issue->bumping Irregular boiling? temp_fluctuation Temperature Fluctuation issue->temp_fluctuation Unstable temperature? check_heat Increase Heating Rate Gradually no_distillate->check_heat check_leaks Check for System Leaks no_distillate->check_leaks check_column Improve Column Efficiency (Longer column, better packing) poor_separation->check_column slow_distillation Reduce Distillation Rate poor_separation->slow_distillation add_boiling_chips Add Fresh Boiling Chips bumping->add_boiling_chips insulate_column Insulate Column Properly temp_fluctuation->insulate_column end Successful Purification check_heat->end check_leaks->end check_column->end slow_distillation->end add_boiling_chips->end insulate_column->end

Caption: Troubleshooting workflow for fractional distillation of this compound.

References

Removing unreacted starting materials from 3-Ethyl-2-heptanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Ethyl-2-heptanol, with a specific focus on the removal of unreacted starting materials.

Frequently Asked Questions (FAQs)

Q1: What are the most probable unreacted starting materials in the synthesis of this compound via a Grignard reaction?

A1: The synthesis of this compound, a secondary alcohol, is commonly achieved through a Grignard reaction.[1][2][3] This involves the reaction of a Grignard reagent with an aldehyde. The two most likely synthesis routes, and therefore the primary unreacted starting materials you may encounter, are:

  • Route A: Reaction of pentanal with ethylmagnesium bromide . Unreacted starting materials would be pentanal and ethyl bromide (from the Grignard reagent preparation).

  • Route B: Reaction of propanal with sec-butylmagnesium bromide . Unreacted starting materials would be propanal and sec-butyl bromide.

Additionally, unreacted magnesium and the solvent (typically diethyl ether or THF) will be present in the crude reaction mixture.

Q2: My crude product shows a significant amount of a carbonyl peak in the IR/NMR spectrum that is not my desired product. What is it and how can I remove it?

A2: This carbonyl impurity is likely unreacted aldehyde (pentanal or propanal). Its removal is crucial for obtaining pure this compound. Several methods can be employed for its removal:

  • Aqueous Work-up and Extraction: A standard work-up procedure involving quenching the reaction with a weak acid (like saturated aqueous ammonium (B1175870) chloride) followed by extraction with an organic solvent is the first step.[1] Washing the organic layer with a sodium bisulfite solution can help remove residual aldehyde by forming a water-soluble adduct.

  • Distillation: Fractional distillation is an effective method to separate the this compound from the lower-boiling point aldehyde starting material.

  • Column Chromatography: For high-purity requirements, column chromatography is a reliable method to separate the alcohol product from the more polar aldehyde.

Q3: I have a non-polar impurity that is difficult to separate from my product. What could it be?

A3: A common non-polar byproduct in Grignard reactions is a Wurtz coupling product. For instance, if you used ethyl bromide to prepare your Grignard reagent, you might have some butane (B89635) present. These are typically volatile and can often be removed during the solvent evaporation step. If a higher boiling non-polar impurity is present, it could be a result of side reactions. Careful fractional distillation or column chromatography should allow for separation.

Q4: How can I minimize the amount of unreacted starting materials in my reaction?

A4: To minimize unreacted starting materials, consider the following:

  • Grignard Reagent Quality: Ensure the complete formation of the Grignard reagent before adding the aldehyde. The disappearance of magnesium turnings is a good indicator.

  • Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the Grignard reagent can help drive the reaction to completion and consume all of the aldehyde.

  • Reaction Conditions: Slowly add the aldehyde to the Grignard reagent at a low temperature (e.g., 0 °C) to control the reaction rate and prevent side reactions.[4] Allow the reaction to stir for an adequate amount of time to ensure completion.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Presence of unreacted aldehyde (e.g., pentanal) in the final product. Incomplete reaction.Ensure a slight excess of the Grignard reagent was used. Increase reaction time or temperature.
Inefficient purification.Wash the organic extract with a sodium bisulfite solution. Perform careful fractional distillation or column chromatography.
Presence of unreacted alkyl halide (e.g., ethyl bromide). Incomplete formation of the Grignard reagent.Ensure magnesium is fully consumed during Grignard reagent preparation.
Inefficient removal during work-up.The alkyl halide is volatile and should be removed during solvent evaporation under reduced pressure.
Low overall yield of this compound. Incomplete reaction.Optimize reaction conditions (time, temperature, stoichiometry).
Loss of product during purification.Be careful during extractions to avoid losing the organic layer. Collect all relevant fractions during distillation or chromatography.
Side reactions consuming starting materials.Control the reaction temperature carefully, especially during the addition of the aldehyde.

Experimental Protocol: Purification of this compound

This protocol outlines the steps for quenching the Grignard reaction and performing an initial purification to remove the bulk of unreacted starting materials.

Materials:

  • Crude reaction mixture containing this compound

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Quenching:

    • Cool the reaction flask in an ice-water bath.

    • Slowly and carefully add the saturated aqueous NH₄Cl solution dropwise with vigorous stirring to quench any unreacted Grignard reagent. This process is exothermic.

  • Extraction:

    • Transfer the mixture to a separatory funnel.

    • Add diethyl ether to dilute the organic phase if necessary.

    • Allow the layers to separate. The organic layer contains the product, and the aqueous layer contains inorganic salts.

    • Drain the lower aqueous layer.

    • Extract the aqueous layer two more times with diethyl ether to ensure all the product is recovered.

  • Washing:

    • Combine all the organic extracts in the separatory funnel.

    • Wash the combined organic layer with saturated aqueous NaHCO₃ solution to neutralize any remaining acid.

    • Wash the organic layer with brine to remove the bulk of the water.

  • Drying:

    • Transfer the organic layer to a clean, dry Erlenmeyer flask.

    • Add a sufficient amount of anhydrous MgSO₄ or Na₂SO₄ to the organic solution and swirl. The drying agent should move freely when the solution is dry.

  • Solvent Removal:

    • Filter or decant the dried organic solution into a round-bottom flask.

    • Remove the diethyl ether using a rotary evaporator to yield the crude this compound.

Further Purification: The crude product can be further purified by fractional distillation under atmospheric or reduced pressure, or by column chromatography on silica (B1680970) gel.

Workflow for Troubleshooting Impurities

TroubleshootingWorkflow start Crude this compound (Post-Workup) analysis Analyze Crude Product (GC, NMR, IR) start->analysis impurity_check Impurity Detected? analysis->impurity_check aldehyde Unreacted Aldehyde (e.g., Pentanal) impurity_check->aldehyde Yes (Carbonyl) alkyl_halide Unreacted Alkyl Halide (e.g., Ethyl Bromide) impurity_check->alkyl_halide Yes (Non-polar, Volatile) other_impurity Other Impurity impurity_check->other_impurity Yes (Other) no_impurity Product is Pure impurity_check->no_impurity No bisulfite_wash Wash with Sodium Bisulfite aldehyde->bisulfite_wash solvent_evap Solvent Evaporation (Reduced Pressure) alkyl_halide->solvent_evap characterize Characterize Further (MS, etc.) other_impurity->characterize distillation Fractional Distillation chromatography Column Chromatography distillation->chromatography bisulfite_wash->distillation characterize->distillation

Caption: Troubleshooting workflow for the purification of this compound.

References

Optimizing reaction yield for the synthesis of 3-Ethyl-2-heptanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield for the synthesis of 3-Ethyl-2-heptanol.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing this compound?

A1: There are two primary and highly effective synthetic strategies for producing this compound:

  • Grignard Reaction: This is a classic and versatile method for forming carbon-carbon bonds.[1] For this compound, the most common approach involves the reaction of an ethylmagnesium halide (Grignard reagent) with pentanal. The Grignard reagent acts as a nucleophile, attacking the carbonyl carbon of the aldehyde to form a secondary alcohol after an acidic workup.[2][3]

  • Reduction of a Ketone: This route involves the reduction of the corresponding ketone, 3-Ethyl-2-heptanone. This transformation is typically achieved with high selectivity and yield using reducing agents like sodium borohydride (B1222165) (NaBH₄) under mild conditions.[4][5]

Q2: Which synthetic route generally provides a higher yield?

A2: The reduction of 3-ethyl-2-heptanone using a reagent like sodium borohydride often results in higher and more consistent yields (typically 90-98%).[4] This is because the reaction conditions are milder and less sensitive to trace amounts of water compared to the Grignard reaction. However, this route requires the prior synthesis or commercial availability of the starting ketone. The Grignard route can also be high-yielding (80-90%) but is critically dependent on strictly anhydrous (dry) conditions.[4]

Q3: What are the most critical factors for maximizing yield in the Grignard synthesis of this compound?

A3: Maximizing yield in a Grignard reaction is paramount. The key factors are:

  • Exclusion of Moisture and Air: Grignard reagents are highly reactive towards protic sources, especially water. Any moisture will quench the reagent, reducing the amount available for the reaction and immediately lowering the theoretical yield.[6] Using flame-dried glassware and anhydrous solvents under an inert atmosphere (nitrogen or argon) is essential.[6]

  • Reagent Quality: The quality and concentration of the Grignard reagent are crucial. Commercially available reagents can degrade over time. It is best practice to titrate the Grignard reagent just before use to determine its exact concentration, ensuring accurate stoichiometry.[6]

  • Temperature Control: The addition of the aldehyde to the Grignard solution should be done slowly at a low temperature (e.g., 0 °C) to control the exothermic reaction and minimize side reactions.[4]

  • Proper Work-up: The reaction must be carefully quenched, typically with a cold, saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl), to protonate the alkoxide product without promoting side reactions like elimination.[1][6]

Q4: How should the crude this compound be purified?

A4: A multi-step approach is recommended for purification.[7] First, perform a liquid-liquid extraction to remove water-soluble impurities. The organic layers should then be combined, washed with brine to remove residual water, and dried over an anhydrous salt like magnesium sulfate.[1][7] Finally, the solvent is removed under reduced pressure. For high purity, fractional distillation is effective for separating the product from impurities with different boiling points. If closely boiling impurities are present, column chromatography on silica (B1680970) gel can be used as a final polishing step.[7]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem: My Grignard reaction failed to initiate.

  • Possible Cause: The surface of the magnesium metal may be coated with magnesium oxide, which prevents the reaction with the alkyl halide.

  • Solution:

    • Activation: Crush the magnesium turnings gently with a mortar and pestle before the reaction to expose a fresh surface.

    • Initiators: Add a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to the flask. These will react with the magnesium to clean the surface and initiate the reaction.

    • Heat: Gentle heating with a heat gun can sometimes provide the activation energy needed to start the reaction.

Problem: The yield is very low, and I recovered most of my starting aldehyde.

  • Possible Cause 1: Inactive Grignard Reagent. As mentioned in the FAQ, your Grignard reagent may have been degraded by exposure to air or moisture, or its concentration might be lower than stated.[6]

    • Solution: Always use fresh or recently titrated Grignard reagent. Ensure all glassware is flame-dried and the reaction is run under a dry, inert atmosphere.[6]

  • Possible Cause 2: Enolization. The Grignard reagent can act as a base and deprotonate the α-carbon of the aldehyde, forming an enolate. This consumes the reagent without forming the desired alcohol.[8]

    • Solution: Add the aldehyde slowly to the Grignard solution at low temperatures (e.g., -78 °C to 0 °C) to favor nucleophilic addition over deprotonation.[6]

Problem: My reduction of 3-Ethyl-2-heptanone is incomplete.

  • Possible Cause: Insufficient reducing agent or short reaction time.

  • Solution:

    • Stoichiometry: Ensure you are using a sufficient molar excess of the reducing agent (e.g., 1.1 to 1.5 equivalents of NaBH₄).

    • Reaction Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC). Continue the reaction until the starting ketone spot has completely disappeared.

    • Temperature: While often run at room temperature, gentle heating may be necessary for some substrates to ensure the reaction goes to completion.[9]

Quantitative Data Summary

The table below summarizes the key differences between the two primary synthetic routes to this compound.

Synthetic RouteStarting MaterialsEstimated YieldEstimated PurityKey AdvantagesKey Disadvantages
Grignard Reaction Pentanal, Ethylmagnesium Bromide75-90%[4]>95%Readily available starting materials, versatile reaction.[2]Requires strictly anhydrous conditions; Grignard reagents are highly sensitive.[4][6]
Reduction 3-Ethyl-2-heptanone, Sodium Borohydride90-98%[4]>97%High yield, mild and safe reaction conditions, high selectivity.[4]Requires a separate synthesis step for the starting ketone.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

  • Materials: Magnesium turnings (1.2 eq), ethyl bromide (1.1 eq), anhydrous diethyl ether, pentanal (1.0 eq), saturated aqueous ammonium chloride (NH₄Cl), anhydrous magnesium sulfate.

  • Procedure:

    • Grignard Preparation: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add magnesium turnings. Add enough anhydrous diethyl ether to cover the magnesium. Add a solution of ethyl bromide in anhydrous diethyl ether dropwise to initiate the Grignard formation, maintaining a gentle reflux.[4]

    • Reaction: Cool the prepared Grignard reagent to 0 °C in an ice bath. Add a solution of pentanal in anhydrous diethyl ether dropwise, ensuring the internal temperature does not exceed 10 °C.[4]

    • Stirring: Once the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours.[1]

    • Work-up: Cool the reaction mixture back to 0 °C and slowly quench the reaction by adding cold, saturated aqueous NH₄Cl solution.[1] Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with diethyl ether.

    • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[1] Filter off the drying agent and remove the solvent via rotary evaporation. Purify the crude product by fractional distillation.[4]

Protocol 2: Synthesis of this compound via Reduction

  • Materials: 3-Ethyl-2-heptanone (1.0 eq), methanol (B129727) or ethanol, sodium borohydride (NaBH₄, 1.2 eq), dilute hydrochloric acid (e.g., 1M HCl), diethyl ether, anhydrous magnesium sulfate.

  • Procedure:

    • Dissolution: In a round-bottom flask, dissolve 3-Ethyl-2-heptanone in methanol or ethanol. Cool the solution to 0 °C in an ice bath.

    • Reduction: Slowly add sodium borohydride to the solution in small portions. Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

    • Work-up: Carefully quench the reaction by the slow, dropwise addition of dilute HCl to neutralize the excess NaBH₄ and decompose the borate (B1201080) ester complex.

    • Extraction: Remove the bulk of the alcohol solvent using a rotary evaporator. Add water to the residue and extract the product with diethyl ether (3x).

    • Purification: Combine the organic layers, wash with water and then brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solution to yield the crude product. Purify by fractional distillation.

Visualizations

Synthesis_Workflow cluster_start Choice of Synthetic Route cluster_process Core Process start Starting Materials route1 Grignard Route: Pentanal + EtMgBr start->route1 route2 Reduction Route: 3-Ethyl-2-heptanone start->route2 reaction Reaction Step route1->reaction Anhydrous Conditions route2->reaction Alcohol Solvent workup Aqueous Work-up & Extraction reaction->workup purification Drying & Purification (Distillation / Chromatography) workup->purification end_product Purified This compound purification->end_product

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting_Grignard start Low or No Yield in Grignard Reaction initiation Did the reaction initiate? start->initiation reagent Was starting aldehyde recovered? start->reagent byproducts Are there significant byproducts? start->byproducts activate_mg Action: Activate Mg with I₂ or mechanical grinding. initiation->activate_mg No check_reagent Cause: Inactive or wet Grignard reagent. reagent->check_reagent Yes enolization Cause: Enolization of aldehyde. reagent->enolization Yes side_reactions Possible Side Reactions: - Wurtz Coupling - Reduction of Aldehyde byproducts->side_reactions Yes titrate Action: Titrate reagent. Use dry solvent/glassware. check_reagent->titrate low_temp Action: Add aldehyde slowly at low temperature (0 °C). enolization->low_temp

Caption: Troubleshooting flowchart for common Grignard reaction issues.

References

Troubleshooting broad peaks in GC analysis of 3-Ethyl-2-heptanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the Gas Chromatography (GC) analysis of 3-Ethyl-2-heptanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of broad peaks in the GC analysis of this compound?

Broad peaks in GC analysis can stem from several factors, categorized as either chemical or physical effects.[1] When all peaks in a chromatogram are broad, the issue is likely physical, such as improper column installation or a leak.[1][2] If only specific peaks, like that of this compound, are broad, the cause is more likely chemical in nature, such as interactions between the analyte and the system.

Common causes include:

  • Injection Technique: Incorrect injection volume, slow injection speed, or inappropriate injector temperature can all contribute to peak broadening.[3][4][5]

  • Column Issues: A contaminated or degraded column, an improperly cut column, or incorrect column installation can lead to poor peak shape.[1][2][6] Using a column with an unsuitable stationary phase for alcohol analysis can also cause issues.[7][8]

  • Flow Rate: Carrier gas flow rates that are too high or too low can decrease efficiency and broaden peaks.[4][9]

  • Temperature Programming: A suboptimal oven temperature program, including an initial temperature that is too high or a ramp rate that is too fast or slow, can result in broad peaks.[10][11][12]

  • Sample Overload: Injecting too much sample can overload the column, leading to fronting and broad peaks.[1][4][13]

Troubleshooting Guides

Guide 1: Diagnosing Broad Peaks - A Step-by-Step Approach

If you are observing broad peaks for this compound, follow this troubleshooting workflow to identify and resolve the issue.

Troubleshooting_Broad_Peaks start Start: Broad Peak Observed for this compound check_all_peaks Are all peaks in the chromatogram broad? start->check_all_peaks physical_issues Suspect Physical Issues: - Leaks - Improper Column Installation - Incorrect Flow Rate check_all_peaks->physical_issues Yes chemical_issues Suspect Chemical or Method Issues: - Sample Overload - Column Contamination - Suboptimal Temperature Program - Inappropriate Stationary Phase check_all_peaks->chemical_issues No troubleshoot_physical Action: Check for leaks. Verify column installation and cut. Optimize flow rate. physical_issues->troubleshoot_physical troubleshoot_chemical Action: Reduce sample concentration. Perform column maintenance. Optimize temperature program. Select appropriate column. chemical_issues->troubleshoot_chemical end End: Problem Resolved troubleshoot_physical->end troubleshoot_chemical->end

Caption: Troubleshooting workflow for broad GC peaks.

Q2: My this compound peak is tailing. What should I do?

Peak tailing, a specific type of peak broadening, often occurs with polar compounds like alcohols due to their interaction with active sites in the GC system.[1][13][14]

Common Causes and Solutions for Peak Tailing:

Potential Cause Recommended Action Supporting Evidence
Active Sites in the Inlet or Column Use a deactivated liner and trim the first 10-20 cm of the column.[1] Regular inlet maintenance, including replacing the liner, O-ring, and septum, is crucial.[6]Active sites, such as silanol (B1196071) groups, can cause strong secondary interactions with polar analytes.
Column Contamination Bake out the column at a high temperature or, if severely contaminated, replace it.[15] Consider using sample preparation techniques like SPE or filtration to prevent contamination.[6]Non-volatile residues from the sample matrix can accumulate at the head of the column.
Improper Column Installation Ensure the column is cut cleanly at a 90-degree angle and installed at the correct height in the injector and detector.[1][2]A poor cut can create turbulence, and incorrect positioning can create dead volumes.[2]
Solvent-Stationary Phase Mismatch Ensure the polarity of the solvent matches the stationary phase. For polar compounds like alcohols, a polar or mid-polarity column is often recommended.[1][7][8]A mismatch can affect how the sample is introduced onto the column, leading to poor peak shape.[6]

Q3: How does the injection technique affect the peak shape of this compound?

The injection technique is critical for achieving sharp, symmetrical peaks. For splitless injections, which are common for trace analysis, several parameters must be optimized.

Key Injection Parameters and Their Impact:

Parameter Effect on Peak Shape Recommendation for this compound
Injection Volume Too large a volume can lead to column overload and broad, fronting peaks.[3][4][16]Start with a small injection volume (e.g., 1 µL) and decrease if fronting is observed.
Injector Temperature Too low a temperature can result in slow sample vaporization and broad peaks.[3]Set the injector temperature high enough to ensure rapid vaporization of this compound and the solvent.
Splitless Hold Time An excessively long hold time can cause the solvent peak to broaden significantly.[17]Optimize the splitless hold time to ensure complete transfer of the analyte without unnecessary broadening of the solvent front.
Initial Oven Temperature For splitless injections, the initial oven temperature should be low enough to allow for solvent and thermal focusing, which helps to create a narrow injection band.[1] An initial temperature that is too high will result in broad or split peaks.[1]Set the initial oven temperature approximately 20°C below the boiling point of the sample solvent.[1]

Experimental Protocols

Protocol 1: Recommended GC Method for this compound Analysis

This protocol provides a starting point for the analysis of this compound. Optimization may be required based on your specific instrument and sample matrix.

  • Column: A mid-polarity column, such as one with a cyanopropylphenyl stationary phase, is recommended for good peak shape with alcohols.[7][8] A standard dimension of 30 m x 0.25 mm x 0.25 µm is a good starting point.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min).

  • Injector:

    • Mode: Splitless

    • Temperature: 250 °C

    • Injection Volume: 1 µL

    • Splitless Hold Time: 1 minute

  • Oven Temperature Program:

    • Initial Temperature: 60 °C (assuming a solvent like methanol (B129727) or ethanol)

    • Hold Time: 2 minutes

    • Ramp: 10 °C/min to 200 °C

    • Final Hold: 5 minutes

  • Detector (FID):

    • Temperature: 280 °C

    • Hydrogen Flow: 30 mL/min

    • Air Flow: 300 mL/min

    • Makeup Gas (Nitrogen): 25 mL/min

Protocol 2: Column Conditioning

To remove contaminants and ensure an inert surface, proper column conditioning is essential.

  • Install the column in the injector but leave the detector end disconnected.

  • Set a low carrier gas flow rate (e.g., 1 mL/min).

  • Slowly ramp the oven temperature from ambient to the maximum isothermal temperature of the column (as specified by the manufacturer).

  • Hold at the maximum temperature for 1-2 hours.

  • Cool the oven, connect the column to the detector, and perform a leak check.

Logical Relationships in Troubleshooting

The following diagram illustrates the relationship between common problems, their potential causes, and the recommended solutions.

Troubleshooting_Relationships cluster_problems Observed Problems cluster_causes Potential Causes cluster_solutions Solutions p1 Broad Peaks c1 Improper Injection p1->c1 c2 Column Issues p1->c2 c3 Method Parameters p1->c3 p2 Peak Tailing p2->c2 c5 System Activity p2->c5 p3 Peak Fronting c4 Sample Overload p3->c4 s1 Optimize Injection (Volume, Temp, Speed) c1->s1 s2 Column Maintenance (Cut, Install, Condition) c2->s2 s3 Optimize Temp Program & Flow Rate c3->s3 s4 Dilute Sample c4->s4 s5 Use Deactivated Liner & Column c5->s5

Caption: Relationships between GC problems, causes, and solutions.

References

Identifying byproducts in the synthesis of 3-Ethyl-2-heptanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Ethyl-2-heptanol.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two main synthetic pathways to this compound are:

  • Grignard Reaction: This involves the reaction of a Grignard reagent with an appropriate aldehyde. A common example is the reaction of sec-butylmagnesium bromide with pentanal.

  • Reduction of 3-Ethyl-2-heptanone: This route involves the reduction of the corresponding ketone, 3-ethyl-2-heptanone, using a reducing agent such as sodium borohydride (B1222165) (NaBH₄).

Q2: What are the most common byproducts I should expect in the Grignard synthesis of this compound?

A2: In the Grignard synthesis, several byproducts can form. The most common include:

  • Enolization Product: The Grignard reagent can act as a base and deprotonate the α-carbon of the aldehyde, leading to the formation of an enolate and regeneration of the starting aldehyde upon workup.[1]

  • Reduction Product: A hydride can be transferred from the β-carbon of the Grignard reagent to the carbonyl carbon, resulting in the formation of an alcohol derived from the reduction of the starting aldehyde (e.g., 1-pentanol (B3423595) if pentanal is the starting material).[1]

  • Wurtz Coupling Products: Coupling of the alkyl halide used to form the Grignard reagent can occur.

Q3: What byproducts are typically observed in the reduction of 3-ethyl-2-heptanone?

A3: The primary issue in the reduction of 3-ethyl-2-heptanone is an incomplete reaction, leading to the presence of the unreacted starting ketone in the final product. The formation of diastereomers is also possible if a chiral reducing agent is not used.

Q4: How can I identify and quantify the byproducts in my reaction mixture?

A4: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for separating, identifying, and quantifying the components of your reaction mixture, including the desired product and any byproducts.[2][3] By comparing the retention times and mass spectra of the peaks in your sample to those of known standards, you can identify each component. Quantitative analysis can be performed by creating a calibration curve with standards of known concentrations.[3]

Troubleshooting Guides

Grignard Synthesis Route
Issue Possible Cause(s) Troubleshooting Step(s)
Low yield of this compound 1. Incomplete formation of the Grignard reagent due to moisture.[4] 2. Reaction temperature is too high, favoring side reactions.[4] 3. The Grignard reagent is acting as a base, leading to enolization of the aldehyde.[1]1. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[4] 2. Maintain a low reaction temperature (e.g., 0 °C) during the addition of the aldehyde.[4] 3. Use a less sterically hindered Grignard reagent if possible.
Presence of a significant amount of starting aldehyde 1. Inefficient Grignard reagent formation. 2. Enolization of the aldehyde by the Grignard reagent.[1]1. Confirm the formation and concentration of the Grignard reagent via titration before adding the aldehyde. 2. Add the aldehyde slowly to the Grignard reagent at a low temperature to minimize the time for enolization to occur before the addition reaction.
Detection of a byproduct with a mass corresponding to a reduced aldehyde The Grignard reagent is acting as a reducing agent.[1]This is more common with sterically hindered ketones and Grignard reagents with β-hydrogens. Consider using a different Grignard reagent if this is a major issue.
Ketone Reduction Route
Issue Possible Cause(s) Troubleshooting Step(s)
Incomplete conversion of 3-Ethyl-2-heptanone 1. Insufficient amount of reducing agent. 2. Reaction time is too short.1. Use a slight excess of the reducing agent (e.g., NaBH₄). 2. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion.
Presence of multiple product peaks in GC analysis with similar mass spectra Formation of diastereomers.This is expected if the starting ketone is prochiral and a non-stereoselective reducing agent is used. The diastereomers can be separated by chromatography if necessary.

Data Presentation

Table 1: Illustrative Byproduct Distribution in the Grignard Synthesis of this compound under Different Temperatures.

Reaction Temperature (°C)This compound (%)Pentanal (Unreacted, %)1-Pentanol (Reduction, %)Other Byproducts (%)
085582
25 (Room Temp)7010155
35 (Reflux in Ether)5515255

Note: The data in this table is illustrative and intended to demonstrate potential trends. Actual results may vary based on specific experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

This protocol describes the synthesis of this compound from sec-butyl bromide and pentanal.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • sec-Butyl bromide

  • Pentanal

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).

    • Add anhydrous diethyl ether to cover the magnesium.

    • A solution of sec-butyl bromide (1.1 equivalents) in anhydrous diethyl ether is added dropwise from the dropping funnel to initiate the reaction. The reaction is maintained at a gentle reflux.

  • Reaction with Aldehyde:

    • After the formation of the Grignard reagent is complete, cool the flask to 0°C in an ice bath.

    • A solution of pentanal (1.0 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel, maintaining the temperature below 10°C.[5]

  • Quenching and Work-up:

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Purification:

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure, and purify the crude product by fractional distillation.

Protocol 2: Synthesis of this compound via Reduction of 3-Ethyl-2-heptanone

This protocol details the synthesis of this compound from 3-ethyl-2-heptanone.

Materials:

  • 3-Ethyl-2-heptanone

  • Methanol (B129727) or Ethanol

  • Sodium borohydride (NaBH₄)

  • Water

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve 3-ethyl-2-heptanone (1.0 equivalent) in methanol or ethanol.

  • Reduction:

    • Cool the solution to 0°C in an ice bath.

    • Add sodium borohydride (NaBH₄) (0.5 equivalents) portion-wise over 30 minutes, maintaining the temperature below 10°C.[5]

    • Stir the reaction at room temperature for 2-3 hours.[5]

  • Work-up:

    • Quench the reaction by the slow addition of water.

    • Remove the solvent under reduced pressure, and extract the residue with diethyl ether.

  • Purification:

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

    • Evaporate the solvent. The resulting this compound can be purified by fractional distillation.

Mandatory Visualization

Byproduct_Identification_Workflow Workflow for Byproduct Identification in this compound Synthesis cluster_synthesis Synthesis cluster_analysis Analysis cluster_troubleshooting Troubleshooting Grignard Grignard Synthesis Sample_Prep Sample Preparation Grignard->Sample_Prep Reduction Ketone Reduction Reduction->Sample_Prep GCMS GC-MS Analysis Sample_Prep->GCMS Data_Analysis Data Analysis GCMS->Data_Analysis Identify_Byproducts Identify Byproducts Data_Analysis->Identify_Byproducts Quantify Quantify Byproducts Identify_Byproducts->Quantify Optimize Optimize Reaction Conditions Quantify->Optimize

Caption: Logical workflow for identifying and addressing byproducts.

Grignard_Side_Reactions Side Reactions in Grignard Synthesis Start Aldehyde + Grignard Reagent Desired_Product This compound (Addition) Start->Desired_Product Desired Pathway Enolization Enolization (Base Reaction) Start->Enolization Side Reaction Reduction_Product Reduction (Hydride Transfer) Start->Reduction_Product Side Reaction Starting_Aldehyde Recovered Aldehyde Enolization->Starting_Aldehyde After Workup

Caption: Competing reactions in the Grignard synthesis.

References

Technical Support Center: Storage and Handling of 3-Ethyl-2-heptanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the proper storage and handling of 3-Ethyl-2-heptanol to prevent oxidative degradation. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the stability and integrity of your samples.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound during storage?

A1: The primary degradation pathway for this compound, a secondary alcohol, is oxidation. In the presence of oxygen, it is converted to its corresponding ketone, 3-Ethyl-2-heptanone. This reaction is often catalyzed by factors such as light, heat, and the presence of metal ions.

Q2: What are the visible signs of this compound degradation?

A2: While this compound is a colorless liquid, its oxidation product, 3-Ethyl-2-heptanone, may have a slightly different odor. The most reliable way to detect degradation is through analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), which can identify and quantify the presence of the ketone impurity.

Q3: What are the ideal storage conditions for this compound?

A3: To minimize oxidation, this compound should be stored in a cool, dark, and dry place. For long-term storage, refrigeration at 2-8°C is recommended. The container should be tightly sealed and the headspace flushed with an inert gas like nitrogen or argon.

Q4: Is it necessary to use an antioxidant for storing this compound?

A4: For routine use and short-term storage under ideal conditions, an antioxidant may not be necessary. However, for long-term storage or if the compound will be exposed to conditions that promote oxidation, adding a radical scavenger like Butylated Hydroxytoluene (BHT) at a low concentration (e.g., 0.01-0.1%) can significantly inhibit the oxidation process.

Q5: Should I use Argon or Nitrogen as an inert gas for storage?

A5: Both argon and nitrogen are effective at displacing oxygen. Argon is denser than air and can provide a more stable inert blanket over the liquid, making it slightly more effective, especially if the container is opened frequently.[1][2][3][4] However, nitrogen is a more cost-effective option and is sufficient for most applications.[1][3]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Action
Presence of an unexpected peak in GC/HPLC analysis corresponding to a ketone. Oxidation of this compound.- Confirm the identity of the peak as 3-Ethyl-2-heptanone using a standard or mass spectrometry.- Review storage conditions. Ensure the container is tightly sealed and stored in a cool, dark place.- For future storage, flush the headspace of the container with an inert gas (nitrogen or argon).- Consider adding an antioxidant like BHT for long-term storage.
Inconsistent experimental results using stored this compound. Partial degradation of the starting material.- Re-analyze the purity of the this compound sample using a validated analytical method.- If degradation is confirmed, purify the alcohol (e.g., by distillation) or use a fresh batch.- Implement stricter storage protocols for all new and existing stock.
Change in the physical appearance of the liquid (e.g., slight color change). Contamination or significant degradation.- Do not use the material. A change in color may indicate the presence of impurities or advanced degradation products.- Dispose of the material according to your institution's guidelines.- Investigate the source of contamination in the storage container or handling process.

Data Presentation: Recommended Storage Conditions

Parameter Condition Rationale
Temperature 2-8°C (Refrigerated)Reduces the rate of chemical reactions, including oxidation.
Atmosphere Inert Gas (Nitrogen or Argon)Displaces oxygen, a key reactant in the oxidation process.
Light Amber glass container or stored in the darkPrevents photo-initiated oxidation.
Container Tightly sealed, preferably with a PTFE-lined capPrevents exposure to atmospheric oxygen and moisture.
Additives Antioxidant (e.g., BHT, 0.01-0.1%)Inhibits free-radical chain reactions that lead to oxidation.

Experimental Protocols

Protocol 1: Monitoring the Stability of this compound by Gas Chromatography (GC)

Objective: To quantitatively assess the purity of this compound and detect the presence of the oxidation product, 3-Ethyl-2-heptanone.

Materials:

  • This compound sample

  • 3-Ethyl-2-heptanone standard (for peak identification)

  • High-purity solvent (e.g., hexane (B92381) or ethyl acetate)

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Appropriate GC column (e.g., a non-polar or medium-polarity column)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in the chosen solvent (e.g., 1 mg/mL).

  • Standard Preparation: Prepare a similar solution of the 3-Ethyl-2-heptanone standard.

  • GC Analysis:

    • Set up the GC with an appropriate temperature program. A typical program might start at 50°C and ramp to 250°C.

    • Inject a known volume of the sample solution into the GC.

    • Record the chromatogram.

  • Data Analysis:

    • Identify the peaks for this compound and 3-Ethyl-2-heptanone by comparing retention times with the standard.

    • Calculate the percentage purity of the this compound and the percentage of the 3-Ethyl-2-heptanone impurity by peak area normalization.

Protocol 2: Accelerated Stability Study (Forced Oxidation)

Objective: To evaluate the susceptibility of this compound to oxidation under stressed conditions.

Materials:

  • This compound

  • 3% Hydrogen Peroxide (oxidizing agent)

  • Acetonitrile (B52724) (solvent)

  • Amber vials with PTFE-lined caps

  • Constant temperature oven or water bath

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in acetonitrile (e.g., 10 mg/mL).

  • Stress Condition: In an amber vial, mix a known volume of the stock solution with an equal volume of 3% hydrogen peroxide.

  • Control Sample: In a separate amber vial, mix the same volume of the stock solution with an equal volume of purified water.

  • Incubation: Place both vials in an oven or water bath at an elevated temperature (e.g., 40°C or 60°C).

  • Time Points: At specified time intervals (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each vial.

  • Analysis: Analyze the aliquots by GC (as per Protocol 1) to determine the rate of degradation of this compound and the formation of 3-Ethyl-2-heptanone in the stressed sample compared to the control.

Visualizations

OxidationPathway Oxidation Pathway of this compound This compound This compound 3-Ethyl-2-heptanone 3-Ethyl-2-heptanone This compound->3-Ethyl-2-heptanone Oxidation Oxygen (O2) Oxygen (O2) Oxygen (O2)->this compound Light_Heat_Metals Light, Heat, Metal Ions Light_Heat_Metals->this compound Catalyzes

Caption: Oxidation of this compound to 3-Ethyl-2-heptanone.

StabilityTestingWorkflow Stability Testing Workflow cluster_storage Storage Conditions cluster_analysis Analytical Monitoring Store_Sample Store this compound (e.g., 2-8°C, dark, inert atm) Time_Points Withdraw Aliquots at Time = 0, 1, 3, 6 months Store_Sample->Time_Points GC_Analysis Analyze by GC-FID Time_Points->GC_Analysis Assess_Purity Assess Purity and Detect Degradants GC_Analysis->Assess_Purity

Caption: Workflow for long-term stability testing of this compound.

TroubleshootingTree Troubleshooting Decision Tree Start Suspected Degradation of This compound Check_Appearance Visual Inspection: Color Change or Particulates? Start->Check_Appearance Discard Discard Sample and Review Procedures Check_Appearance->Discard Yes GC_Analysis Perform GC Analysis Check_Appearance->GC_Analysis No Impurity_Detected Impurity Peak Detected? GC_Analysis->Impurity_Detected No_Degradation No Significant Degradation Impurity_Detected->No_Degradation No Identify_Impurity Identify Impurity (e.g., MS) Impurity_Detected->Identify_Impurity Yes Is_Oxidation Is it 3-Ethyl-2-heptanone? Identify_Impurity->Is_Oxidation Implement_Prevention Implement Preventive Measures: - Inert Atmosphere - Antioxidant Is_Oxidation->Implement_Prevention Yes Other_Impurity Investigate Other Contamination Sources Is_Oxidation->Other_Impurity No

Caption: Decision tree for troubleshooting suspected degradation.

References

Technical Support Center: Purifying Secondary Alcohols via Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of secondary alcohols using column chromatography. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs).

Troubleshooting Guide

This section addresses specific issues that may be encountered during the column chromatography of secondary alcohols.

Issue 1: Poor Separation of the Secondary Alcohol from Impurities

Q: My secondary alcohol is co-eluting with an impurity. How can I improve the separation?

A: Achieving good separation is critical for obtaining a pure product. Here are several strategies to improve resolution:

  • Optimize the Solvent System: The choice of eluent is crucial. Use Thin Layer Chromatography (TLC) to screen for a solvent system that provides a clear separation between your secondary alcohol and the impurity. Aim for an Rf value of approximately 0.2-0.4 for your target compound.[1][2]

  • Employ Gradient Elution: If an isocratic (constant solvent composition) elution fails to provide adequate separation, a gradient elution can be effective.[3][4] Start with a less polar solvent system and gradually increase the polarity. This can help to better separate compounds with close Rf values.[5]

  • Change the Stationary Phase: While silica (B1680970) gel is the most common stationary phase, its slightly acidic nature can sometimes cause issues.[6][7] Consider using neutral or basic alumina (B75360), or a different stationary phase altogether if your secondary alcohol is sensitive or if separation on silica is proving difficult.[4]

  • Adjust the Column Dimensions: A longer and narrower column can provide better resolution by increasing the number of theoretical plates, though this will also increase the elution time.[8]

  • Reduce Sample Load: Overloading the column is a common reason for poor separation. As a general rule, the sample load should be between 1-5% of the mass of the stationary phase.

Issue 2: The Secondary Alcohol is Not Eluting from the Column

Q: I've run a large volume of solvent through the column, but my secondary alcohol is not coming off. What should I do?

A: This issue, where the compound remains strongly adsorbed to the stationary phase, can be addressed by:

  • Increasing Solvent Polarity: Your secondary alcohol may be more polar than anticipated. Gradually increase the polarity of your mobile phase. For very polar compounds, a solvent system containing a small percentage of methanol (B129727) or ethanol (B145695) in a less polar solvent like dichloromethane (B109758) or ethyl acetate (B1210297) can be effective.[9]

  • Check for Compound Instability: It's possible your secondary alcohol is degrading on the silica gel. You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots have appeared. If it is unstable, consider using a less acidic stationary phase like neutral alumina.[4]

  • Ensure Proper Column Packing: A poorly packed column can lead to channeling, where the solvent flows through specific paths, bypassing the majority of the stationary phase and your compound. Ensure your column is packed uniformly.

Issue 3: Peak Tailing of the Secondary Alcohol

Q: The peak corresponding to my secondary alcohol is showing significant tailing in the chromatogram. What is causing this and how can I fix it?

A: Peak tailing is often caused by unwanted secondary interactions between the analyte and the stationary phase.[10][11] Here are some solutions:

  • Use a Deactivated Stationary Phase: The silanol (B1196071) groups on the surface of silica gel can interact strongly with the hydroxyl group of your secondary alcohol, leading to tailing.[11] Using an end-capped silica gel can reduce these interactions.[10]

  • Add a Modifier to the Mobile Phase: Adding a small amount of a polar solvent like methanol or a basic modifier like triethylamine (B128534) (if your compound is basic) to the mobile phase can help to block the active sites on the silica gel and improve peak shape.[11][12]

  • Optimize the pH of the Mobile Phase: For ionizable compounds, adjusting the pH of the mobile phase to be at least 2 units away from the pKa of your compound can suppress ionization and reduce tailing.[10]

  • Reduce Sample Concentration: Overloading the column can also lead to peak tailing. Try injecting a more dilute sample.[10][12]

Frequently Asked Questions (FAQs)

Q1: What is the ideal stationary phase for purifying secondary alcohols?

A1: Silica gel is the most commonly used stationary phase for the purification of a wide variety of organic compounds, including secondary alcohols, due to its versatility and cost-effectiveness.[6][7] However, if your secondary alcohol is acid-sensitive, neutral alumina may be a better choice.[4] For separating diastereomers or enantiomers, specialized chiral stationary phases are often required.[13][14]

Q2: How do I select the right solvent system for my secondary alcohol purification?

A2: The best way to select a solvent system is by using Thin Layer Chromatography (TLC).[1] The goal is to find a solvent or mixture of solvents that moves your desired secondary alcohol to an Rf value of about 0.2-0.4, while providing the largest possible separation from any impurities.[2] Common solvent systems for secondary alcohols on silica gel include mixtures of a non-polar solvent like hexanes or petroleum ether with a more polar solvent like ethyl acetate or diethyl ether.[9][15]

Q3: Should I use isocratic or gradient elution to purify my secondary alcohol?

A3: The choice between isocratic and gradient elution depends on the complexity of your sample mixture.[16][17]

  • Isocratic elution , where the solvent composition remains constant, is simpler and often sufficient for separating compounds with significantly different polarities.[16][18]

  • Gradient elution , where the polarity of the solvent is increased during the separation, is generally better for complex mixtures containing compounds with a wide range of polarities. It can improve peak shape and reduce analysis time.[3][19]

Q4: How can I separate diastereomeric secondary alcohols?

A4: Separating diastereomers can be challenging as they often have very similar polarities.[13] Success often comes down to finding the right stationary and mobile phases through trial and error. Normal phase chromatography on silica gel can sometimes provide good resolution.[13] Experimenting with different solvent systems, including those containing solvents like toluene (B28343) or dichloromethane, may improve separation.[20] In some cases, derivatizing the alcohols to form esters or other derivatives can increase the difference in their physical properties, making separation easier.[21]

Q5: What techniques are available for purifying chiral secondary alcohols?

A5: Purifying enantiomers requires a chiral environment. This can be achieved through:

  • Chiral Column Chromatography: This involves using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.[8][14]

  • Derivatization with a Chiral Reagent: Reacting the racemic alcohol with a single enantiomer of a chiral derivatizing agent will produce a mixture of diastereomers, which can then be separated by standard column chromatography. The derivatizing agent can be cleaved later to yield the pure enantiomers.[22]

  • Preparative Chiral HPLC or SFC: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with chiral columns are powerful techniques for separating and purifying enantiomers on a larger scale.[8][23]

Data Presentation

Table 1: Common Solvent Systems for TLC and Column Chromatography of Secondary Alcohols on Silica Gel

Solvent System (v/v)Typical Rf Range for Secondary AlcoholsComments
Hexane / Ethyl Acetate (9:1 to 1:1)0.1 - 0.6A very common and versatile system. Adjust the ratio to achieve the desired Rf.[9]
Hexane / Diethyl Ether (9:1 to 1:1)0.1 - 0.6Diethyl ether is more polar than ethyl acetate.[20]
Dichloromethane / Methanol (99:1 to 9:1)0.1 - 0.5Good for more polar secondary alcohols.[9]
Toluene / Ethyl Acetate (9:1 to 1:1)0.1 - 0.6Can offer different selectivity compared to hexane-based systems.
Chloroform / Methanol (99:1 to 9:1)0.1 - 0.5Another option for polar compounds.

Table 2: Troubleshooting Summary

ProblemPossible Cause(s)Recommended Solution(s)
Poor SeparationInappropriate solvent system; Column overload; Poorly packed column.Optimize solvent system using TLC; Reduce sample load; Repack column carefully.
No ElutionSolvent polarity too low; Compound decomposition.Gradually increase solvent polarity; Check for stability on TLC and consider a different stationary phase.
Peak TailingSecondary interactions with stationary phase; Column overload.Use end-capped silica; Add a modifier to the mobile phase; Reduce sample concentration.[10][11][12]
Cracks in Column BedColumn ran dry; Heat generated from solvent interaction with dry silica.Do not let the solvent level drop below the top of the stationary phase; Use a slurry packing method.

Experimental Protocols

Protocol 1: Slurry Packing a Silica Gel Column

  • Select a Column: Choose a glass column of an appropriate size for the amount of crude product you need to purify.

  • Prepare the Slurry: In a beaker, mix the required amount of silica gel with a non-polar solvent (e.g., hexane) to form a slurry. Stir gently to remove any air bubbles.

  • Pack the Column: Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.

  • Pour the Slurry: With the stopcock open and a collection flask underneath, pour the silica gel slurry into the column. Use a funnel to guide the slurry.

  • Settle the Packing: Gently tap the side of the column to encourage even settling of the silica gel and to remove any air bubbles.

  • Add Sand: Once the silica has settled, add a thin layer of sand on top to protect the surface of the stationary phase.

  • Equilibrate the Column: Run the initial mobile phase through the column until the packing is stable and the column is equilibrated. Do not let the solvent level drop below the top layer of sand.

Protocol 2: Loading the Sample onto the Column (Wet Loading)

  • Dissolve the Sample: Dissolve your crude secondary alcohol mixture in a minimal amount of the eluent or a volatile solvent in which it is highly soluble.

  • Apply the Sample: Using a pipette, carefully add the dissolved sample to the top of the column, allowing it to adsorb onto the top layer of sand without disturbing the silica bed.

  • Adsorb the Sample: Open the stopcock and drain the solvent until the sample is fully adsorbed onto the silica gel.

  • Add Eluent: Carefully add the mobile phase to the top of the column and begin the elution process.

Visualizations

Troubleshooting_Workflow Troubleshooting Poor Separation start Poor Separation of Secondary Alcohol check_rf Is there a good Rf separation on TLC? (ΔRf > 0.1) start->check_rf optimize_solvent Optimize solvent system using TLC. Try different solvent combinations. check_rf->optimize_solvent No check_load Is the column overloaded? (>5% sample to silica ratio) check_rf->check_load Yes optimize_solvent->check_rf reduce_load Reduce sample load. check_load->reduce_load Yes check_gradient Are you using gradient elution for a complex mixture? check_load->check_gradient No success Separation Improved reduce_load->success use_gradient Implement a shallow gradient elution. check_gradient->use_gradient No change_stationary_phase Consider a different stationary phase (e.g., alumina, C18). check_gradient->change_stationary_phase Yes, and still no separation use_gradient->success change_stationary_phase->success

Caption: A troubleshooting workflow for addressing poor separation in column chromatography.

Experimental_Workflow General Workflow for Purifying a Secondary Alcohol start Crude Secondary Alcohol Mixture tlc Develop TLC method to find optimal solvent system (Rf ≈ 0.2-0.4) start->tlc pack_column Pack column with appropriate stationary phase (e.g., silica gel) tlc->pack_column load_sample Load sample onto the column pack_column->load_sample elute Elute with the chosen solvent system (isocratic or gradient) load_sample->elute collect_fractions Collect fractions elute->collect_fractions analyze_fractions Analyze fractions by TLC collect_fractions->analyze_fractions combine_pure Combine pure fractions analyze_fractions->combine_pure evaporate Evaporate solvent combine_pure->evaporate end Pure Secondary Alcohol evaporate->end

Caption: A general experimental workflow for the purification of a secondary alcohol by column chromatography.

References

Technical Support Center: HPLC Analysis of 3-Ethyl-2-heptanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for resolving co-eluting impurities during the High-Performance Liquid Chromatography (HPLC) analysis of 3-Ethyl-2-heptanol.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to troubleshoot co-eluting peaks in the HPLC analysis of this compound?

When encountering co-eluting peaks, a systematic approach is crucial. Begin by ensuring the HPLC system is functioning correctly. This includes checking for stable pressure, consistent flow rate, and proper detector operation. Once system suitability is confirmed, focus on the chromatographic method. The primary goal is to alter the selectivity (α) of the separation, which is the ability of the chromatographic system to distinguish between the main compound and the impurity.[1][2]

Initial Troubleshooting Workflow:

  • Confirm System Performance: Run a blank gradient and a standard injection of this compound to check for system contamination and consistent retention times.

  • Evaluate Peak Shape: Poor peak shape, such as fronting or tailing, can contribute to the appearance of co-elution. If peak shape is suboptimal, address this first by ensuring the sample is dissolved in the mobile phase and that the column is not overloaded.

  • Optimize Mobile Phase Composition: This is often the most effective way to influence selectivity.[3][4]

  • Adjust Temperature: Temperature can impact selectivity and is a valuable tool for optimization.[5][6]

  • Change Stationary Phase: If mobile phase and temperature adjustments are insufficient, a different column chemistry may be required.[2][3]

Q2: How can I use mobile phase modification to resolve co-eluting impurities with this compound?

Since this compound is a non-polar aliphatic alcohol, a reversed-phase HPLC method is typically employed.[7][8] In reversed-phase chromatography, adjusting the mobile phase composition is a powerful tool for improving resolution.[3][4]

  • Adjusting Solvent Strength: Modifying the ratio of the aqueous and organic solvents (e.g., water and acetonitrile (B52724) or methanol) changes the elution strength of the mobile phase. For reversed-phase, decreasing the organic solvent percentage will increase retention times, potentially providing better separation between closely eluting peaks.[1][9]

  • Changing Organic Modifier: Switching the organic solvent (e.g., from acetonitrile to methanol) can alter selectivity due to different solvent properties and interactions with the analyte and stationary phase.[2][3]

  • Gradient Elution: Employing a shallower gradient can increase the separation between peaks.[9] By slowing down the rate of change in mobile phase composition, there is more opportunity for the analytes to interact differently with the stationary phase.

Data Presentation: Mobile Phase Optimization

The following table illustrates the effect of mobile phase modifications on the resolution (Rs) between this compound and a co-eluting impurity. An Rs value of >1.5 is generally considered baseline resolved.

Parameter Initial Condition Modified Condition 1 Modified Condition 2 Modified Condition 3
Mobile Phase A WaterWaterWaterWater
Mobile Phase B AcetonitrileAcetonitrileMethanol (B129727)Acetonitrile
Gradient 60-95% B in 10 min60-80% B in 15 min70-95% B in 10 min60-95% B in 10 min
Resolution (Rs) 0.91.61.40.9
Observation Co-eluting peaksPeaks are baseline resolvedImproved, but not baselineNo improvement

Q3: When is it necessary to change the HPLC column to improve separation?

If extensive mobile phase and temperature optimization do not resolve the co-eluting peaks, changing the stationary phase is the next logical step.[2][3] Different column chemistries offer different separation mechanisms, which can significantly alter selectivity.[10]

For separating a non-polar compound like this compound from structurally similar impurities, consider these options:

  • Different Alkyl Chain Length: If you are using a C18 column, switching to a C8 column can provide different hydrophobic selectivity.

  • Phenyl Phases: A phenyl column introduces π-π interactions, which can be effective if the impurity has aromatic character.[2]

  • Polar-Embedded Phases: These columns have a polar group embedded in the alkyl chain and offer different selectivity, especially for compounds with some polar functionality.[11]

Data Presentation: Stationary Phase Selectivity

This table shows a comparison of different stationary phases for the separation of this compound and a co-eluting impurity under the same mobile phase conditions.

Parameter Column 1 Column 2 Column 3
Stationary Phase C18C8Phenyl
Particle Size (µm) 3.53.53.5
Dimensions (mm) 4.6 x 1504.6 x 1504.6 x 150
Resolution (Rs) 0.91.21.8
Observation Co-eluting peaksPartial separationBaseline resolution

Q4: Can adjusting the column temperature help in resolving the co-eluting peaks?

Yes, adjusting the column temperature can be a useful tool to fine-tune selectivity.[5][12] Temperature changes affect the viscosity of the mobile phase and the kinetics of mass transfer, which can alter the interactions between the analytes and the stationary phase.[5][13] Even small changes in temperature (e.g., ±5°C) can sometimes be enough to improve resolution.[5][14]

  • Increasing Temperature: Generally leads to shorter retention times and sharper peaks. It can sometimes improve or decrease selectivity depending on the compounds.[5][12]

  • Decreasing Temperature: Increases retention times and can enhance selectivity for some compounds.[5]

It is important to maintain a stable column temperature for reproducible results.[12]

Experimental Protocols

Protocol 1: Mobile Phase Gradient Optimization
  • Initial Analysis: Perform an injection using the original HPLC method to serve as a baseline.

  • Steepen the Gradient: If the peaks are well-retained, first try a faster, steeper gradient to quickly elute all components and ensure no late-eluting impurities are present.

  • Shallow the Gradient: Based on the initial chromatogram, identify the organic solvent percentage at which the target peaks elute. Design a new, shallower gradient around this point. For example, if the peaks elute at approximately 75% acetonitrile, try a gradient of 65-85% over a longer period (e.g., 15-20 minutes).

  • Solvent Change: If a shallow gradient with acetonitrile is not successful, replace acetonitrile with methanol and repeat the gradient optimization process. Start with a similar gradient profile and adjust as needed.

  • Evaluation: Compare the resolution (Rs) values from each run.

Protocol 2: Column Temperature Screening
  • Set Initial Temperature: Start with the standard method temperature (e.g., 30°C) and perform an injection.

  • Increase Temperature: Increase the column temperature in increments of 5°C (e.g., to 35°C, then 40°C). Allow the system to equilibrate at each new temperature before injecting the sample.

  • Decrease Temperature: If increasing the temperature does not yield better resolution, return to the initial temperature and then decrease it in 5°C increments (e.g., to 25°C, then 20°C).

  • Data Analysis: Analyze the chromatograms for changes in retention time and, most importantly, selectivity and resolution between the co-eluting peaks.

Visualizations

Troubleshooting_Workflow Start Co-eluting Peaks Observed (Rs < 1.5) CheckSystem 1. Verify System Suitability (Pressure, Blank, Standard) Start->CheckSystem OptimizeMobilePhase 2. Optimize Mobile Phase CheckSystem->OptimizeMobilePhase AdjustSolventRatio 2a. Adjust Solvent Ratio (Isocratic or Gradient) OptimizeMobilePhase->AdjustSolventRatio ChangeSolventType 2b. Change Organic Solvent (ACN vs. MeOH) AdjustSolventRatio->ChangeSolventType If no resolution End Resolution Achieved (Rs >= 1.5) AdjustSolventRatio->End Resolved OptimizeTemp 3. Optimize Column Temperature ChangeSolventType->OptimizeTemp If no resolution ChangeSolventType->End Resolved ChangeColumn 4. Change Stationary Phase (e.g., C18 -> Phenyl) OptimizeTemp->ChangeColumn If no resolution OptimizeTemp->End Resolved ChangeColumn->End Resolved Fail Consult Senior Scientist ChangeColumn->Fail If no resolution

Caption: Troubleshooting workflow for resolving co-eluting peaks.

Logic_Relationship cluster_parameters Adjustable HPLC Parameters cluster_effects Chromatographic Effects MobilePhase Mobile Phase (Composition, Solvent) Selectivity Selectivity (α) MobilePhase->Selectivity Retention Retention (k) MobilePhase->Retention Temperature Temperature Temperature->Selectivity Efficiency Efficiency (N) Temperature->Efficiency Temperature->Retention StationaryPhase Stationary Phase (Column Chemistry) StationaryPhase->Selectivity Resolution Peak Resolution (Rs) Selectivity->Resolution Efficiency->Resolution Retention->Resolution

Caption: Relationship between HPLC parameters and peak resolution.

References

Technical Support Center: Chromatographic Resolution of 3-Ethyl-2-heptanol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic resolution of 3-Ethyl-2-heptanol isomers. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the separation of these chiral compounds.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic separation of this compound isomers.

Question: I am observing poor resolution between the this compound enantiomers. What are the potential causes and how can I improve the separation?

Answer:

Poor resolution between enantiomers is a common challenge in chiral chromatography. The primary factors influencing resolution are the choice of the chiral stationary phase (CSP), the composition of the mobile phase, and the column temperature.[1]

Potential Causes & Solutions:

  • Inappropriate Chiral Stationary Phase (CSP): The selection of the CSP is the most critical factor for achieving chiral separation.[1] The stereochemistry of this compound may not be compatible with the current stationary phase.

    • Solution: Screen different types of CSPs. Polysaccharide-based columns, such as those with amylose (B160209) or cellulose (B213188) derivatives, are excellent starting points due to their broad applicability.[1][2] If you are using a cellulose-based column, consider trying an amylose-based one, or vice versa, as their different helical structures can offer varying selectivity.[2]

  • Suboptimal Mobile Phase Composition: The mobile phase composition directly influences the interaction between the analyte and the CSP, thereby affecting retention and selectivity.[1]

    • Solution:

      • Vary the Solvent Ratio: In normal-phase chromatography (e.g., n-Hexane/Isopropanol), systematically alter the percentage of the alcohol modifier. Even small adjustments can significantly impact resolution.[2]

      • Change the Organic Modifier: If isopropanol (B130326) (IPA) is not providing adequate separation, try ethanol (B145695) (EtOH) or methanol (B129727) (MeOH) as alternative modifiers.[2]

  • Temperature Effects: Temperature can alter the thermodynamics of the chiral recognition process.[1]

    • Solution: Experiment with different column temperatures. While lower temperatures often enhance resolution, this is not always the case. It is advisable to screen a range of temperatures (e.g., 10°C, 25°C, 40°C) to find the optimal condition.[2]

Question: My chromatogram shows significant peak tailing for the this compound isomers. What is causing this and how can I fix it?

Answer:

Peak tailing is a form of peak distortion that can compromise the accuracy and efficiency of your analysis.[3] It is often caused by secondary interactions between the analyte and the stationary phase or issues with the mobile phase.[2]

Potential Causes & Solutions:

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica (B1680970) support of the CSP can interact strongly with the hydroxyl group of this compound, leading to tailing.[2][4]

    • Solution: Add a small amount of an acidic modifier to the mobile phase, such as 0.1% trifluoroacetic acid (TFA) or formic acid, to suppress these interactions.[5]

  • Column Overload: Injecting a sample that is too concentrated can lead to peak distortion.[3]

    • Solution: Reduce the sample concentration or the injection volume.[2][3]

  • Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade, leading to poor peak shape.[6][7]

    • Solution: If the column has been in use for a long time, consider flushing it with a strong solvent or following the manufacturer's regeneration procedure.[6] If performance does not improve, the column may need to be replaced.

Frequently Asked Questions (FAQs)

Q1: What type of chromatography is best suited for separating this compound isomers?

A1: Both chiral Gas Chromatography (GC) and chiral High-Performance Liquid Chromatography (HPLC) can be used for the separation of this compound isomers.[8]

  • Chiral GC: This is a suitable technique due to the volatility of this compound. A capillary column coated with a derivatized cyclodextrin-based stationary phase is a good starting point.[8]

  • Chiral HPLC: This is a highly versatile and widely used technique for enantioselective separation. Polysaccharide-based CSPs are often the first choice for method development.[8][9]

Q2: How can I confirm the identity of the separated this compound isomers?

A2: The identity of the separated isomers can be confirmed using various spectroscopic techniques. Mass Spectrometry (MS), often coupled with GC (GC-MS), can confirm the molecular weight and fragmentation pattern of the analyte.[10][11] Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information.[10] To distinguish between enantiomers using NMR, a chiral derivatizing agent, such as Mosher's acid, can be used to convert the enantiomers into diastereomers, which will exhibit distinct NMR spectra.[9]

Q3: Can I separate the diastereomers of this compound using a non-chiral column?

A3: Yes, diastereomers have different physical properties and can often be separated on a standard, non-chiral stationary phase (e.g., C18 or silica) using HPLC.[12][13][14] The separation of diastereomers is generally less challenging than the separation of enantiomers.[14]

Data Presentation

The following tables provide hypothetical data for the separation of this compound isomers under different chromatographic conditions. This data is for illustrative purposes to guide method development.

Table 1: Hypothetical GC Separation Data for this compound Enantiomers

ParameterCondition 1Condition 2Condition 3
Column Rt-βDEXsmRt-βDEXsmRt-γDEXsa
Temperature Program 50°C (2 min), ramp 5°C/min to 150°C60°C (1 min), ramp 10°C/min to 160°C55°C (2 min), ramp 8°C/min to 155°C
Carrier Gas Flow 1.0 mL/min1.2 mL/min1.1 mL/min
Retention Time (Peak 1) 12.5 min9.8 min11.2 min
Retention Time (Peak 2) 13.1 min10.1 min11.9 min
Resolution (Rs) 1.81.22.1

Table 2: Hypothetical HPLC Separation Data for this compound Enantiomers

ParameterCondition ACondition BCondition C
Column Chiralcel OD-HChiralpak AD-HChiralcel OJ-H
Mobile Phase n-Hexane/IPA (90:10)n-Hexane/EtOH (85:15)n-Hexane/IPA (95:5)
Flow Rate 1.0 mL/min0.8 mL/min1.2 mL/min
Temperature 25°C20°C30°C
Retention Time (Peak 1) 8.2 min10.5 min7.5 min
Retention Time (Peak 2) 9.5 min11.8 min8.1 min
Resolution (Rs) 2.52.11.5

Experimental Protocols

Protocol 1: Chiral Gas Chromatography (GC) Method Development

This protocol provides a general framework for developing a chiral GC method for the separation of this compound enantiomers.

  • Column Selection: Start with a capillary column coated with a derivatized β-cyclodextrin stationary phase (e.g., Rt-βDEXsm).

  • Sample Preparation: Prepare a 1 mg/mL solution of racemic this compound in a suitable solvent (e.g., dichloromethane).

  • GC Conditions:

    • Injector: Use a split injection to prevent column overload. Set the injector temperature to 250°C.

    • Carrier Gas: Use Helium or Hydrogen as the carrier gas.

    • Oven Temperature Program: Begin with a low initial temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 180°C) to ensure elution and good peak shape.[8]

  • Optimization:

    • Adjust the temperature ramp rate to improve resolution. Slower ramps generally provide better separation.

    • Optimize the carrier gas flow rate.

    • If resolution is still poor, screen other cyclodextrin-based CSPs.

Protocol 2: Chiral High-Performance Liquid Chromatography (HPLC) Method Development

This protocol outlines a systematic approach to developing an HPLC method for the enantioselective separation of this compound.

  • Column Selection: Begin with a polysaccharide-based chiral stationary phase, such as a column with a cellulose or amylose derivative (e.g., Chiralcel OD-H or Chiralpak AD-H).

  • Sample Preparation: Dissolve the racemic this compound in the mobile phase to a concentration of approximately 1 mg/mL.

  • Initial HPLC Conditions:

    • Mobile Phase: Start with a common normal-phase solvent system like n-Hexane/Isopropanol (90:10 v/v).

    • Flow Rate: Set the flow rate to 1.0 mL/min.

    • Detection: Use a UV detector at a low wavelength (e.g., 210 nm) as this compound lacks a strong chromophore.

    • Temperature: Maintain the column at a constant temperature, typically 25°C.

  • Optimization:

    • Mobile Phase Composition: Systematically vary the ratio of n-Hexane to Isopropanol. If necessary, try other alcohol modifiers like ethanol.

    • Temperature: Evaluate the effect of temperature on the separation by testing at lower (e.g., 15°C) and higher (e.g., 35°C) temperatures.

    • Flow Rate: Adjust the flow rate to optimize the balance between analysis time and resolution.

Visualizations

Troubleshooting_Workflow Start Poor Resolution or Peak Tailing Observed Check_CSP Is the Chiral Stationary Phase (CSP) appropriate? Start->Check_CSP Screen_CSPs Screen different CSPs (e.g., amylose vs. cellulose) Check_CSP->Screen_CSPs No Check_Mobile_Phase Is the mobile phase composition optimal? Check_CSP->Check_Mobile_Phase Yes Screen_CSPs->Check_Mobile_Phase Optimize_Mobile_Phase Vary solvent ratio or change organic modifier Check_Mobile_Phase->Optimize_Mobile_Phase No Check_Temperature Is the temperature optimal? Check_Mobile_Phase->Check_Temperature Yes Optimize_Mobile_Phase->Check_Temperature Optimize_Temperature Screen a range of temperatures (e.g., 10-40°C) Check_Temperature->Optimize_Temperature No Check_Peak_Shape Is there peak tailing? Check_Temperature->Check_Peak_Shape Yes Optimize_Temperature->Check_Peak_Shape Add_Modifier Add acidic modifier to mobile phase (e.g., 0.1% TFA) Check_Peak_Shape->Add_Modifier Yes Check_Overload Is the column overloaded? Check_Peak_Shape->Check_Overload No Add_Modifier->Check_Overload Reduce_Concentration Reduce sample concentration or injection volume Check_Overload->Reduce_Concentration Yes End Improved Resolution and Peak Shape Check_Overload->End No Reduce_Concentration->End

Caption: Troubleshooting workflow for improving isomer resolution.

Experimental_Workflow Start Start: Method Development Sample_Prep Sample Preparation (Racemic this compound) Start->Sample_Prep Column_Screening Column Screening (e.g., Chiralcel OD-H, Chiralpak AD-H) Sample_Prep->Column_Screening Mobile_Phase_Optimization Mobile Phase Optimization (Vary solvent ratio and type) Column_Screening->Mobile_Phase_Optimization Temperature_Optimization Temperature Optimization (Screen different temperatures) Mobile_Phase_Optimization->Temperature_Optimization Flow_Rate_Optimization Flow Rate Optimization Temperature_Optimization->Flow_Rate_Optimization Final_Method Final Optimized Method Flow_Rate_Optimization->Final_Method Analysis Sample Analysis Final_Method->Analysis

Caption: General workflow for chiral method development.

References

Technical Support Center: Managing Water Contamination in 3-Ethyl-2-heptanol Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to effectively address water contamination in 3-Ethyl-2-heptanol samples. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the quality and integrity of your experiments.

Troubleshooting Guide

This guide provides solutions to common issues encountered when detecting and removing water from this compound.

Issue Possible Cause(s) Recommended Solution(s)
Inaccurate or fluctuating Karl Fischer (KF) titration results 1. Improper stirring speed or time.2. Worn out septum allowing atmospheric moisture ingress.3. Depleted or unsuitable KF reagent.4. Side reactions between the sample and the KF reagent.1. Optimize stirring to create a vortex without introducing air bubbles. Ensure sufficient time for the sample to dissolve.[1]2. Replace the septum if visible holes are present.[2]3. Replace the KF reagent and ensure the desiccant in the drying tube is active.[2]4. For samples prone to side reactions, consider using a KF oven to heat out the water, which is then transferred to the titration cell.[2]
Drying agent (e.g., MgSO₄) clumps together at the bottom of the flask Excess water is present in the this compound.1. If a separate aqueous layer is visible, remove it using a separatory funnel.2. Pre-dry the organic layer by washing with a saturated brine (NaCl) solution.[3]3. Add more anhydrous drying agent in portions until some of it remains free-flowing.[3]
The this compound sample is still wet after adding a large amount of drying agent 1. The drying agent may be old and has already absorbed moisture from the atmosphere.2. The initial water content of the alcohol is very high.1. Use a freshly opened or properly stored container of anhydrous drying agent.[3]2. Perform a pre-drying step with brine as mentioned above.[3] For very wet samples, consider distillation.
Slow drying process with anhydrous sodium sulfate (B86663) (Na₂SO₄) Anhydrous sodium sulfate has a slower rate of water removal compared to magnesium sulfate.Allow the sample to sit over the sodium sulfate for a longer period (at least 30 minutes) with occasional swirling.[4] For faster drying, anhydrous magnesium sulfate is a better alternative.[5]
Broad or tailing peak for this compound in Gas Chromatography (GC) analysis The presence of residual water in the sample can interfere with the analysis.Ensure the sample is thoroughly dried using one of the methods described in this guide before injection. Water can cause peak tailing in the GC analysis of alcohols.

Frequently Asked Questions (FAQs)

Q1: How can I accurately determine the water content in my this compound sample?

A1: Karl Fischer (KF) titration is the gold standard for accurately determining water content in liquid samples.[6] It is a highly specific and precise method. The coulometric method is suitable for trace amounts of water, while the volumetric method is used for higher water content.[7]

Q2: What is the most effective drying agent for this compound?

A2: For alcohols, 3Å molecular sieves are highly effective at removing water to very low levels (ppm).[8][9] Anhydrous magnesium sulfate (MgSO₄) is also a good choice as it is fast and has a high capacity for water.[10] Anhydrous sodium sulfate (Na₂SO₄) can also be used, but it is slower.[10][11]

Q3: How do I know I've added enough anhydrous magnesium sulfate to my sample?

A3: You have added enough when some of the newly added powder remains as a fine, free-flowing solid that swirls around in the liquid, resembling a snow globe.[3] If all the added MgSO₄ clumps together at the bottom, more is needed.[3][10]

Q4: Can I reuse molecular sieves?

A4: Yes, molecular sieves can be regenerated and reused. To do this, heat them in a furnace at around 300-350°C for at least 4 hours under a stream of inert gas or under vacuum to remove the adsorbed water.[12][13] Allow them to cool in a desiccator to prevent re-adsorption of atmospheric moisture.[13]

Q5: My compound is acid-sensitive. Which drying agent should I use?

A5: Anhydrous magnesium sulfate can be slightly acidic.[3][5] For acid-sensitive compounds, it is safer to use a neutral drying agent like anhydrous sodium sulfate (Na₂SO₄).[3]

Q6: When is azeotropic distillation a suitable method for water removal?

A6: Azeotropic distillation is particularly useful for removing water from solvents on a larger scale, especially when the solvent forms an azeotrope with water.[14][15] This method involves adding a third component (an entrainer) to form a new, lower-boiling azeotrope with water, which can then be distilled off.[15]

Quantitative Data on Drying Agent Efficiency

The efficiency of different drying methods can vary. The following table summarizes the residual water content in ethanol (B145695) after treatment with various desiccants. Ethanol serves as a good model for the behavior of other alcohols like this compound.

Drying AgentLoading (m/v)Time (h)Residual Water Content (ppm)
None (Wet Solvent) --1428.3
KOH powder 10%2426.4
3Å Molecular Sieves 5%24262.6
72106.5
12055.1
3Å Molecular Sieves 10%24186.1
7269.5
12036.9
3Å Molecular Sieves 20%24119.8
7225.0
12020.5

Data adapted from "Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants". The study used ethanol as the solvent, and the results are indicative of the efficiency for other alcohols.[16]

Experimental Protocols

Protocol 1: Water Content Determination by Volumetric Karl Fischer Titration

Principle: This method is based on the quantitative reaction of water with an iodine-sulfur dioxide reagent. The endpoint is detected potentiometrically.[7]

Apparatus:

  • Karl Fischer Titrator (Volumetric)

  • Titration cell

  • Stirrer

  • Syringe and needle for sample injection

Procedure:

  • Apparatus Setup: Assemble and dry the Karl Fischer titrator according to the manufacturer's instructions.

  • Solvent Introduction: Add the appropriate Karl Fischer solvent to the titration cell.

  • Pre-titration: Start the instrument's pre-titration sequence to neutralize any water present in the solvent until a stable, low drift is achieved.

  • Titrant Standardization: Accurately add a known amount of a certified water standard to the cell and perform a titration to determine the exact titer of the KF reagent.

  • Sample Analysis: a. Draw a precisely weighed or volumetrically measured amount of the this compound sample into a dry syringe. The sample size should be chosen based on the expected water content to ensure it falls within the optimal range for the instrument (typically containing 1-100 mg of water).[17] b. Inject the sample into the titration cell. c. Start the titration. The KF reagent will be added automatically until the endpoint is reached.

  • Calculation: The instrument's software will calculate the water content based on the volume of titrant used and its standardized titer.

Protocol 2: Drying of this compound with 3Å Molecular Sieves

Principle: 3Å molecular sieves have a pore size that allows small molecules like water to be adsorbed while excluding larger molecules like this compound.

Materials:

  • 3Å Molecular Sieves (activated)

  • This compound sample containing water

  • Dry flask with a stopper or septum

Procedure:

  • Activation of Molecular Sieves: Place the required amount of 3Å molecular sieves in a suitable flask and heat in an oven at 300-350°C for at least 4 hours, preferably under vacuum or with a flow of dry, inert gas.[12] Cool the sieves in a desiccator.

  • Drying Process: a. Add the activated molecular sieves to the flask containing the this compound. A loading of 10-20% (mass/volume) is generally recommended for efficient drying.[8] b. Seal the flask and allow it to stand for at least 24 hours with occasional swirling. For very low water content, a longer period (up to 72 hours or more) may be necessary.[8][12]

  • Separation: Carefully decant or filter the dried this compound from the molecular sieves into a clean, dry storage container.

Visualizations

Experimental_Workflow_Drying cluster_start Start cluster_quantification Quantification (Optional) cluster_drying Drying cluster_separation Separation cluster_verification Verification cluster_end End start Contaminated This compound Sample kf_titration Karl Fischer Titration (Protocol 1) start->kf_titration drying_agent Add Drying Agent (e.g., 3Å Molecular Sieves) (Protocol 2) start->drying_agent azeotropic_dist Azeotropic Distillation (Alternative for large scale) start->azeotropic_dist kf_titration->drying_agent decant_filter Decant or Filter drying_agent->decant_filter azeotropic_dist->decant_filter kf_verify Karl Fischer Titration (to confirm dryness) decant_filter->kf_verify end Dry this compound kf_verify->end

Caption: Experimental workflow for drying this compound samples.

Troubleshooting_Drying_Agents start Start: Add drying agent (e.g., MgSO₄) to sample observe Observe the drying agent start->observe clumped All agent clumps together observe->clumped Yes free_flowing Some agent remains free-flowing observe->free_flowing No add_more Add more drying agent in portions clumped->add_more pre_dry Consider pre-drying with brine wash clumped->pre_dry wait Allow sufficient contact time (e.g., 15-20 min for MgSO₄) free_flowing->wait add_more->observe separate Separate by decanting or filtering wait->separate end Proceed with experiment separate->end

Caption: Troubleshooting logic for using anhydrous drying agents.

References

Technical Support Center: Scaling Up the Synthesis of 3-Ethyl-2-heptanol for Pilot Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-Ethyl-2-heptanol, particularly when scaling up for pilot studies. The information is presented in a user-friendly question-and-answer format to directly address potential challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory method for synthesizing this compound, and is it suitable for scaling up?

A1: The most prevalent laboratory method for synthesizing this compound is the Grignard reaction. This involves the reaction of an ethyl Grignard reagent (e.g., ethylmagnesium bromide) with pentanal. This method is generally scalable; however, careful consideration of reaction conditions and safety protocols is crucial for pilot-scale production.

Q2: What are the primary safety concerns when scaling up the Grignard synthesis of this compound?

A2: Scaling up the Grignard synthesis introduces several safety hazards that must be addressed:

  • Highly Exothermic Reaction: The formation of the Grignard reagent and its subsequent reaction with the aldehyde are highly exothermic. Efficient heat dissipation is critical to prevent runaway reactions.

  • Flammable Solvents: Anhydrous ethers, such as diethyl ether or tetrahydrofuran (B95107) (THF), are commonly used and are extremely flammable.

  • Moisture Sensitivity: Grignard reagents react violently with water. All reactants and equipment must be scrupulously dried to prevent quenching of the reagent and potential pressure buildup.

  • Quenching: The quenching of the reaction with aqueous solutions must be performed slowly and with adequate cooling to control the exothermic reaction.

Q3: How can I monitor the progress of the Grignard reaction at a pilot scale?

A3: At a pilot scale, in-process monitoring is essential. Techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to track the consumption of the starting materials (pentanal) and the formation of the product (this compound). Temperature monitoring is also a critical indicator of reaction progress and safety.

Troubleshooting Guides

Low or No Product Yield
Potential Cause Recommended Action
1. Wet Glassware or Reagents Grignard reagents are highly sensitive to moisture. Flame-dry all glassware under vacuum or in an oven before use. Use anhydrous solvents and ensure all starting materials are dry.[1]
2. Inactive Magnesium The surface of the magnesium turnings may be oxidized. Activate magnesium by grinding it gently with a mortar and pestle or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to initiate the reaction.[1]
3. Low-Quality Grignard Reagent The Grignard reagent may not have formed efficiently. Titrate the Grignard reagent before use to determine its exact concentration and ensure the correct stoichiometry.
4. Incorrect Reaction Temperature Suboptimal temperatures can lead to side reactions. Maintain a low temperature (0-5°C) during the addition of the Grignard reagent to the aldehyde to minimize side reactions.[1][2]
Presence of Side Products
Potential Cause Recommended Action
1. Enolization of Pentanal The Grignard reagent can act as a base, deprotonating the alpha-carbon of the aldehyde, leading to aldol (B89426) condensation products. Add the aldehyde solution slowly to the Grignard reagent at a controlled low temperature.[1]
2. Wurtz Coupling The Grignard reagent can react with the unreacted alkyl halide, leading to the formation of butane. Ensure a slight excess of magnesium and control the rate of addition of the alkyl halide during Grignard reagent formation.
3. Oxidation of the Product During workup, exposure to air can lead to oxidation of the alcohol. Work under an inert atmosphere (e.g., nitrogen or argon) as much as possible.

Experimental Protocols

Preparation of Ethylmagnesium Bromide (Grignard Reagent)

Materials:

  • Magnesium turnings

  • Ethyl bromide

  • Anhydrous diethyl ether or THF

  • Iodine crystal (optional, for activation)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser under an inert atmosphere (nitrogen or argon).

  • Place the magnesium turnings in the flask.

  • Prepare a solution of ethyl bromide in anhydrous diethyl ether in the dropping funnel.

  • Add a small portion of the ethyl bromide solution to the magnesium. If the reaction does not start, add a small crystal of iodine or gently warm the flask.

  • Once the reaction has initiated (indicated by bubbling and a cloudy appearance), add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure the complete formation of the Grignard reagent.[1]

Synthesis of this compound

Materials:

  • Ethylmagnesium bromide solution

  • Pentanal

  • Anhydrous diethyl ether or THF

Procedure:

  • Cool the prepared Grignard reagent solution in an ice-salt bath to 0-5°C.

  • Prepare a solution of pentanal in anhydrous diethyl ether in a dropping funnel.

  • Add the pentanal solution dropwise to the cooled Grignard reagent with vigorous stirring, maintaining the temperature below 10°C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

Workup and Purification

Materials:

Procedure:

  • Cool the reaction mixture in an ice bath.

  • Slowly add saturated aqueous ammonium chloride solution to quench the reaction.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude this compound by fractional distillation under reduced pressure.

Visualizations

Synthesis_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Synthesis cluster_workup Workup & Purification cluster_product Final Product reagent_prep Prepare Ethylmagnesium Bromide reaction React with Pentanal reagent_prep->reaction quench Quench Reaction reaction->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry purify Fractional Distillation dry->purify product This compound purify->product

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Logic start Low Yield or Impurities Detected check_reagents Check Reagent Quality and Dryness start->check_reagents check_conditions Verify Reaction Conditions (Temp, Time) start->check_conditions check_purification Evaluate Purification Efficiency start->check_purification reagent_issue Moisture or Impure Reagents check_reagents->reagent_issue condition_issue Suboptimal Conditions check_conditions->condition_issue purification_issue Inefficient Separation check_purification->purification_issue solution_reagent Dry Solvents/Reagents, Use Fresh Mg reagent_issue->solution_reagent Yes solution_condition Optimize Temperature and Addition Rate condition_issue->solution_condition Yes solution_purification Improve Distillation or Use Chromatography purification_issue->solution_purification Yes

Caption: Troubleshooting logic for synthesis scale-up.

References

Validation & Comparative

A Comparative Analysis of 3-Ethyl-2-heptanol and its Structural Isomers for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the physicochemical properties and toxicological profiles of 3-Ethyl-2-heptanol and a selection of its structural isomers. The C9H20O isomers, a diverse group of alcohols, present a range of structural variations that can significantly influence their biological activity and potential as therapeutic agents or components of drug delivery systems. Understanding these differences is crucial for selecting and optimizing candidates in drug development.

While specific experimental data on the pharmacological activity of this compound and many of its branched isomers is limited in publicly available literature, this guide summarizes the known quantitative data and provides a framework for their comparative evaluation. This includes detailed experimental protocols for key toxicological and efficacy assays and illustrative signaling pathways that may be modulated by this class of compounds.

Physicochemical Properties: A Quantitative Comparison

The structural arrangement of an alcohol, including chain length, branching, and the position of the hydroxyl group, dictates its physical and chemical properties. These properties, in turn, influence its pharmacokinetic and pharmacodynamic behavior. The following table summarizes key physicochemical data for this compound and a representative set of its structural isomers.

Isomer IUPAC Name CAS Number Molecular Weight ( g/mol ) Boiling Point (°C) Density (g/cm³ at 20°C) Water Solubility (g/L) LogP (Octanol/Water Partition Coefficient)
This compound 3-Ethylheptan-2-ol19780-39-3144.26189.10.822Insoluble3.1 (Predicted)
1-Nonanol Nonan-1-ol143-08-8144.262140.8270.133.77
2-Nonanol Nonan-2-ol628-99-9144.26193-194~0.830.259 (at 15°C)3.3 (Predicted)
3-Nonanol Nonan-3-ol624-51-1144.26195-0.315 (at 25°C)3.3 (Predicted)
4-Nonanol Nonan-4-ol5932-79-6144.26193-195--3.3 (Predicted)
5-Nonanol Nonan-5-ol623-93-8144.261950.822Sparingly soluble3.3 (Predicted)
7-Methyl-1-octanol 7-Methyloctan-1-ol13242-23-4144.262150.8300.15 (at 25°C)3.4 (Predicted)
2,6-Dimethyl-4-heptanol 2,6-Dimethyl-4-heptanol108-82-7144.26179-1810.812Insoluble3.2 (Predicted)
3,5,5-Trimethyl-1-hexanol 3,5,5-Trimethylhexan-1-ol3452-97-9144.26193-1940.8240.453.42

Toxicological Profile: A Comparative Overview

The toxicological assessment of isomers is critical in early-stage drug development to identify potential liabilities. While comprehensive comparative data is scarce, some toxicological information is available for select C9H20O isomers.

Isomer Acute Oral LD50 (rat, mg/kg) Skin Irritation Eye Irritation Notes
This compound No data availableCauses skin irritation[1]Causes serious eye irritation[1]GHS classification indicates potential for skin and eye irritation.
1-Nonanol 3560IrritantSevere irritant[2]Poorly absorbed through the skin. Vapors can be damaging to the lungs.[2]
2,6-Dimethyl-4-heptanol 3560IrritantIrritant-
3,5,5-Trimethyl-1-hexanol >2000[3]Moderate irritant[3]Moderate irritant[3]Not found to be genotoxic.[4] Repeated dose toxicity NOAEL is 12 mg/kg/day.[3]

Experimental Protocols

To facilitate a comprehensive comparative analysis of this compound and its isomers, standardized experimental protocols are essential. Below are detailed methodologies for key in vitro and in vivo assays relevant to drug development.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic potential of the isomers against various cell lines.

  • Cell Seeding: Plate human cancer cell lines (e.g., HepG2 for liver toxicity, A549 for lung toxicity) and a non-cancerous cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of each isomer in the appropriate cell culture medium. The final concentration of any solvent (e.g., DMSO) should be below 0.5%. Treat the cells with the compounds and incubate for 24, 48, and 72 hours.

  • MTT Addition: Following incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO or SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curves.

In Vivo Acute Oral Toxicity Study (Up-and-Down Procedure)

This protocol is a guideline for determining the acute oral toxicity (LD50) of the isomers in rodents, following OECD Guideline 425.

  • Animal Model: Use female rats (e.g., Sprague-Dawley), nulliparous and non-pregnant, aged 8-12 weeks.

  • Housing and Acclimatization: House animals individually with controlled temperature, humidity, and a 12-hour light/dark cycle. Allow for an acclimatization period of at least 5 days.

  • Dosing: Administer the test substance orally via gavage. The starting dose is typically selected based on in vitro cytotoxicity data and structure-activity relationships. Subsequent doses are adjusted up or down depending on the outcome for the previously dosed animal.

  • Observation: Observe animals for clinical signs of toxicity and mortality for at least 14 days. Record body weight changes.

  • Pathology: Perform a gross necropsy on all animals at the end of the study.

  • Data Analysis: Use appropriate statistical methods to calculate the LD50 and its confidence intervals.

Potential Signaling Pathways and Mechanisms of Action

While specific signaling pathways for this compound and its isomers are not well-elucidated, alcohols, in general, can exert biological effects through various mechanisms. The following diagrams illustrate a hypothetical experimental workflow for screening these compounds and a potential signaling pathway they might modulate.

experimental_workflow cluster_screening In Vitro Screening Cascade cluster_validation In Vivo Validation start Library of C9H20O Isomers cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Multiple Cell Lines start->cytotoxicity receptor_binding Receptor Binding Assays (e.g., GPCRs, Ion Channels) start->receptor_binding enzyme_inhibition Enzyme Inhibition Assays (e.g., CYPs, Kinases) start->enzyme_inhibition hit_identification Hit Identification & Prioritization cytotoxicity->hit_identification receptor_binding->hit_identification enzyme_inhibition->hit_identification pk_pd Pharmacokinetics & Pharmacodynamics hit_identification->pk_pd efficacy Efficacy Studies (Disease Models) pk_pd->efficacy toxicology Toxicology Studies (Acute & Chronic) efficacy->toxicology lead_optimization Lead Optimization toxicology->lead_optimization

Caption: A generalized experimental workflow for the screening and validation of this compound and its isomers in a drug discovery context.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm isomer C9H20O Isomer receptor G-Protein Coupled Receptor (GPCR) isomer->receptor Binding ion_channel Ion Channel isomer->ion_channel Modulation membrane_fluidity Membrane Fluidity Alteration isomer->membrane_fluidity Disruption g_protein G-Protein Activation receptor->g_protein second_messenger Second Messenger (e.g., cAMP, Ca2+) ion_channel->second_messenger membrane_fluidity->second_messenger g_protein->second_messenger kinase_cascade Kinase Cascade (e.g., MAPK, Akt) second_messenger->kinase_cascade gene_expression Altered Gene Expression kinase_cascade->gene_expression

Caption: A hypothetical signaling pathway illustrating potential mechanisms of action for C9H20O isomers at the cellular level.

Conclusion and Future Directions

The comparative analysis of this compound and its structural isomers reveals significant variations in their physicochemical properties, which are expected to translate into different biological activities and toxicological profiles. While a comprehensive understanding of their pharmacological potential is currently limited by the lack of specific experimental data, this guide provides a foundation for future research.

For drug development professionals, a systematic evaluation of these isomers is warranted. The provided experimental protocols offer a starting point for generating the necessary data to establish structure-activity relationships. Future studies should focus on:

  • Comprehensive Biological Screening: Evaluating the isomers against a broad range of biological targets, including receptors, enzymes, and ion channels.

  • Mechanism of Action Studies: Elucidating the specific molecular mechanisms underlying the observed biological effects.

  • In Vivo Efficacy and Safety Studies: Assessing the therapeutic potential and toxicological profile of promising candidates in relevant animal models.

By systematically exploring the chemical space of C9H20O isomers, it may be possible to identify novel lead compounds for the development of new therapeutics.

References

Differentiating C9H20O Isomers: A Mass Spectrometry-Based Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous identification of isomers is a critical analytical challenge. Compounds sharing the same molecular formula, such as the C9H20O isomers, can exhibit vastly different physicochemical and biological properties. This guide provides a comprehensive comparison of mass spectrometric techniques for differentiating C9H20O isomers, with a focus on alcohols and ethers, supported by experimental data and detailed methodologies.

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a powerful tool for distinguishing between structural isomers. The distinct fragmentation patterns generated upon ionization serve as molecular "fingerprints," enabling the identification of individual isomers.

Comparative Analysis of Fragmentation Patterns

The electron ionization (EI) mass spectra of C9H20O isomers, while all exhibiting a molecular ion peak (m/z 144), show significant differences in their fragmentation patterns, which are key to their differentiation. Alcohols are characterized by alpha-cleavage and dehydration, while ethers typically undergo alpha-cleavage and cleavage of the C-O bond.

Table 1: Key Diagnostic Ions for Selected C9H20O Isomers

IsomerStructureKey Fragment Ions (m/z) and Interpretation
1-Nonanol CH₃(CH₂)₈OH31, 41, 43, 55, 70
* m/z 31: [CH₂OH]⁺, characteristic of primary alcohols due to α-cleavage.
* m/z 41, 55: Alkyl fragments [C₃H₅]⁺ and [C₄H₇]⁺.
* m/z 43: [C₃H₇]⁺.
* m/z 70: [M-H₂O-C₂H₄]⁺, from dehydration followed by ethylene (B1197577) loss.
2-Nonanol CH₃CH(OH)(CH₂)₆CH₃45, 59, 101
* m/z 45: [CH₃CHOH]⁺, characteristic of secondary alcohols with the hydroxyl group at the 2-position, formed by α-cleavage.
* m/z 59: [CH(OH)CH₂CH₃]⁺.
* m/z 101: [M-C₃H₇]⁺, loss of a propyl radical.
Dibutyl ether (CH₃CH₂CH₂CH₂)₂O41, 57, 87
* m/z 41: [C₃H₅]⁺.
* m/z 57: [C₄H₉]⁺, butyl cation, often the base peak.
* m/z 87: [CH₂(CH₂)₂CH₂O]⁺, from cleavage alpha to the oxygen.

Experimental Protocols

The following sections detail the methodologies for differentiating C9H20O isomers using GC-MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is the cornerstone for separating and identifying volatile isomers like those of C9H20O. The gas chromatograph separates the isomers based on their boiling points and interactions with the stationary phase, after which the mass spectrometer generates a unique mass spectrum for each.

Sample Preparation:

Dilute the isomer sample in a volatile solvent such as hexane (B92381) or ethanol (B145695) to a concentration of approximately 1 mg/mL.

GC Conditions:

  • Column: A non-polar or medium-polarity capillary column is typically used for separating alcohol and ether isomers. A common choice is a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl methylpolysiloxane stationary phase.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase to 200°C at a rate of 10°C/min.

    • Hold: Maintain at 200°C for 5 minutes.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL with a split ratio of 20:1.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 30 to 200.

  • Ion Source Temperature: 230°C.

  • Transfer Line Temperature: 280°C.

Advanced Mass Spectrometry Techniques

For isomers that are difficult to distinguish by conventional GC-MS, advanced techniques can provide more detailed structural information.

  • Tandem Mass Spectrometry (MS/MS): In MS/MS, a specific precursor ion (e.g., the molecular ion at m/z 144) is selected and fragmented by collision-induced dissociation (CID). The resulting product ion spectrum is characteristic of the isomer's structure. This can be particularly useful in differentiating positional isomers of alcohols, as the fragmentation of the selected precursor ion will be influenced by the position of the hydroxyl group.

Visualization of Experimental Workflow and Logic

The following diagrams illustrate the workflow for isomer differentiation and the logical basis for spectral interpretation.

GCMS_Workflow cluster_sample Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Sample C9H20O Isomer Mixture Dilution Dilution in Solvent Sample->Dilution Injector Injector Dilution->Injector Column GC Column Injector->Column IonSource Ion Source (EI) Column->IonSource MassAnalyzer Mass Analyzer IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector Chromatogram Chromatogram Detector->Chromatogram MassSpectra Mass Spectra Detector->MassSpectra Identification Isomer Identification Chromatogram->Identification MassSpectra->Identification Fragmentation_Logic cluster_alcohols Alcohol Isomers cluster_ethers Ether Isomers cluster_fragments Characteristic Fragments Primary_Alcohol Primary Alcohol (e.g., 1-Nonanol) Alpha_Cleavage_Primary α-Cleavage (m/z 31) Primary_Alcohol->Alpha_Cleavage_Primary Dehydration Dehydration (M-18) Primary_Alcohol->Dehydration Secondary_Alcohol Secondary Alcohol (e.g., 2-Nonanol) Alpha_Cleavage_Secondary α-Cleavage (m/z 45, 59...) Secondary_Alcohol->Alpha_Cleavage_Secondary Secondary_Alcohol->Dehydration Ether Ether (e.g., Dibutyl ether) Alpha_Cleavage_Ether α-Cleavage Ether->Alpha_Cleavage_Ether CO_Cleavage C-O Cleavage Ether->CO_Cleavage

A Comparative Guide to the NMR Spectra of 3-Ethyl-2-heptanol and 4-methyl-3-heptanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the Nuclear Magnetic Resonance (NMR) spectra of two structural isomers, 3-Ethyl-2-heptanol and 4-methyl-3-heptanol. Understanding the distinct NMR profiles of these isomers is crucial for their unambiguous identification in complex mixtures, a common challenge in synthetic chemistry and drug development. This comparison relies on predicted ¹H and ¹³C NMR data to highlight the key structural differences translated into their respective spectra.

¹H and ¹³C NMR Spectral Data Comparison

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound and 4-methyl-3-heptanol. These predictions were generated using computational models and provide a basis for distinguishing between the two isomers.

Table 1: Predicted ¹H NMR Spectral Data

This compound 4-methyl-3-heptanol
Chemical Shift (δ) ppm Multiplicity Integration Assignment
~3.75m1HCH-OH (C2)
~1.40m1HCH-CH₂ (C3)
~1.25-1.40m6HCH₂ (C4, C5, C6)
~1.15d3HCH₃ (C1)
~0.90t3HCH₃ (C7)
~0.88t3HCH₃ (C3-ethyl)
----

Table 2: Predicted ¹³C NMR Spectral Data

This compound 4-methyl-3-heptanol
Chemical Shift (δ) ppm Assignment Chemical Shift (δ) ppm Assignment
~71.5C2 (CH-OH)~78.0C3 (CH-OH)
~50.0C3 (CH)~40.0C4 (CH)
~34.0C4~35.0C5
~29.5C5~29.0C2
~23.0C6~23.0C6
~25.0C3-ethyl CH₂~14.0C7
~14.0C7~16.0C4-methyl
~20.0C1~14.0C1
~11.5C3-ethyl CH₃--

Experimental Protocols

The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like this compound and 4-methyl-3-heptanol.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the purified alcohol.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

2. NMR Spectrometer Setup:

  • The spectra should be acquired on a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.

  • The spectrometer should be properly tuned and shimmed for the specific sample and solvent to ensure optimal resolution and line shape.

3. ¹H NMR Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse experiment.

  • Spectral Width: Typically 10-12 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16, depending on the sample concentration.

4. ¹³C NMR Acquisition Parameters:

  • Pulse Sequence: A standard proton-decoupled pulse experiment (e.g., zgpg30).

  • Spectral Width: Typically 0-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 128 or more, due to the low natural abundance of the ¹³C isotope.

5. Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Perform phase and baseline corrections to the resulting spectrum.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Reference the chemical shifts to the internal standard (TMS).

Visualization of the Comparative Workflow

The following diagram illustrates the logical workflow for the NMR spectral comparison of this compound and 4-methyl-3-heptanol.

NMR_Comparison_Workflow cluster_compounds Isomeric Alcohols cluster_nmr NMR Spectroscopy cluster_data Spectral Data cluster_analysis Comparative Analysis Compound1 This compound NMR_Acquisition 1H & 13C NMR Acquisition Compound1->NMR_Acquisition Compound2 4-methyl-3-heptanol Compound2->NMR_Acquisition Data1 NMR Data for This compound NMR_Acquisition->Data1 Data2 NMR Data for 4-methyl-3-heptanol NMR_Acquisition->Data2 Comparison Side-by-Side Spectral Comparison Data1->Comparison Data2->Comparison

Caption: Workflow for NMR spectral comparison of isomers.

This guide provides a foundational comparison based on predicted NMR data. Experimental verification is essential for confirming these spectral assignments and for any application in a research or development setting. The distinct chemical shifts and splitting patterns arising from the different placement of the ethyl and methyl groups serve as reliable fingerprints for the differentiation of these two closely related alcohols.

A Comparative Analysis of Boiling Points Among Nonanol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of the boiling points of various nonanol isomers. The data presented is intended to assist researchers in understanding the physicochemical properties of these compounds, which is crucial for applications in solvent selection, reaction condition optimization, and drug formulation. This document outlines the structural influences on boiling points and provides a standardized experimental protocol for their determination.

Influence of Molecular Structure on Boiling Point

The boiling point of an alcohol is primarily determined by the strength of its intermolecular forces, with hydrogen bonding playing a dominant role. However, for isomeric alcohols, variations in boiling points can be attributed to differences in molecular structure, specifically the degree of branching and the position of the hydroxyl group.

  • Branching: Increased branching in the carbon chain leads to a more compact, spherical molecular shape. This reduces the effective surface area for van der Waals interactions, resulting in weaker intermolecular forces and consequently, a lower boiling point.[1]

  • Position of the Hydroxyl Group: Primary alcohols, where the hydroxyl group is at a terminal carbon, tend to have higher boiling points compared to their secondary and tertiary isomers.[2] This is because the hydroxyl group is more exposed, allowing for more effective hydrogen bonding between molecules.[2]

Comparative Boiling Point Data of Nonanol Isomers

The following table summarizes the experimentally determined boiling points of several nonanol isomers under standard atmospheric pressure.

IsomerStructureTypeBoiling Point (°C)
1-NonanolCH₃(CH₂)₈OHPrimary214 - 216[3][4][5]
2-NonanolCH₃(CH₂)₆CH(OH)CH₃Secondary193 - 194[6][7][8]
3-NonanolCH₃(CH₂)₅CH(OH)CH₂CH₃Secondary192 - 195[9][10][11]
4-NonanolCH₃(CH₂)₄CH(OH)(CH₂)₂CH₃Secondary192 - 195[12][13]
5-Nonanol (B1584527)CH₃(CH₂)₃CH(OH)(CH₂)₃CH₃Secondary193 - 196[14][15][16][17]
2,6-Dimethyl-4-heptanol[(CH₃)₂CHCH₂]₂CHOHSecondary174 - 178[18][19]
3,5,5-Trimethyl-1-hexanol(CH₃)₃CCH₂CH(CH₃)CH₂CH₂OHPrimary193 - 194[20][21][22][23]

Experimental Protocol: Determination of Boiling Point

This section details a standard laboratory procedure for the accurate determination of the boiling point of a liquid, such as a nonanol isomer.

Objective: To determine the boiling point of a liquid sample at atmospheric pressure.

Apparatus:

  • Heating mantle or oil bath

  • Round-bottom flask

  • Condenser

  • Thermometer (calibrated)

  • Boiling chips

  • Clamps and stand

Procedure:

  • Assembly: Set up the distillation apparatus. Clamp the round-bottom flask securely and place it in the heating mantle or oil bath. Attach the condenser to the flask and ensure a gentle, continuous flow of cooling water.

  • Sample Preparation: Add a measured volume of the nonanol isomer to the round-bottom flask, along with a few boiling chips to ensure smooth boiling.

  • Thermometer Placement: Position the thermometer in the neck of the flask so that the top of the thermometer bulb is level with the bottom of the side arm leading to the condenser. This ensures the thermometer measures the temperature of the vapor that is in equilibrium with the boiling liquid.

  • Heating: Begin heating the sample gently.

  • Observation: Observe the temperature as the liquid begins to boil and the vapor rises. The boiling point is the temperature at which the vapor and liquid phases are in equilibrium. This is indicated by a constant temperature reading on the thermometer as the liquid condenses on the thermometer bulb.

  • Recording: Record the temperature at which a steady stream of distillate is collected. This stable temperature is the boiling point of the liquid.

  • Correction: If the atmospheric pressure is not 760 mmHg, a correction to the observed boiling point may be necessary.

Structure-Boiling Point Relationship

The following diagram illustrates the general relationship between the molecular structure of nonanol isomers and their boiling points.

G cluster_0 Molecular Structure cluster_1 Intermolecular Forces cluster_2 Boiling Point Straight Chain (1-Nonanol) Straight Chain (1-Nonanol) Stronger van der Waals Stronger van der Waals Straight Chain (1-Nonanol)->Stronger van der Waals Effective H-Bonding Effective H-Bonding Straight Chain (1-Nonanol)->Effective H-Bonding Branched Chain Branched Chain Weaker van der Waals Weaker van der Waals Branched Chain->Weaker van der Waals Steric Hindrance to H-Bonding Steric Hindrance to H-Bonding Branched Chain->Steric Hindrance to H-Bonding Higher Boiling Point Higher Boiling Point Stronger van der Waals->Higher Boiling Point Lower Boiling Point Lower Boiling Point Weaker van der Waals->Lower Boiling Point Effective H-Bonding->Higher Boiling Point Steric Hindrance to H-Bonding->Lower Boiling Point

Caption: Isomer structure and boiling point relationship.

References

A Comparative Guide to the Gas Chromatography Retention Times of C9H20O Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate separation and identification of isomeric compounds are critical. This guide provides an objective comparison of the gas chromatography (GC) retention times of various C9H20O alcohol isomers, supported by experimental data. Understanding the elution behavior of these isomers on different stationary phases is essential for developing robust analytical methods.

Data Summary: Kovats Retention Indices of C9H20O Alcohol Isomers

The following table summarizes the Kovats retention indices (RI) for several C9H20O alcohol isomers on non-polar and polar GC columns. The Kovats RI is a standardized measure that helps in comparing retention times across different instruments and conditions.

Compound NameChemical FormulaCAS NumberColumn TypeStationary PhaseRetention Index (RI)
1-NonanolC9H20O143-08-8Non-polarSE-301182
1-NonanolC9H20O143-08-8PolarCarbowax 20M1545
2-NonanolC9H20O628-99-9Non-polarDB-1Not Available
2-NonanolC9H20O628-99-9PolarNot SpecifiedNot Available
cis-6-Nonen-1-olC9H18O35854-86-5Not SpecifiedNot SpecifiedNot Available

Experimental Protocols

The determination of Kovats retention indices is a standardized method that allows for the comparison of GC data across different laboratories and systems. The protocol involves analyzing a sample containing the compounds of interest along with a series of n-alkane standards.

A typical experimental setup for determining the Kovats retention indices of C9H20O alcohols is as follows:

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) is commonly used.

  • Columns:

    • Non-polar column: A common choice is a column with a 100% dimethylpolysiloxane stationary phase (e.g., DB-1, SE-30).

    • Polar column: A polyethylene (B3416737) glycol (e.g., Carbowax 20M) stationary phase is a standard choice for polar columns.

  • Carrier Gas: Helium or hydrogen is typically used as the carrier gas.

  • Temperature Program: A temperature-programmed run is often employed to ensure good separation of a wide range of compounds. A typical program might start at a lower temperature and ramp up to a final temperature.

  • Injection: A small volume of the sample (typically 1 µL) is injected into the GC.

  • n-Alkane Standards: A mixture of n-alkanes (e.g., C8-C20) is injected under the same GC conditions as the sample.

  • Calculation of Kovats Retention Index (RI): The retention times of the n-alkanes are used to calculate the retention index of each C9H20O alcohol isomer using the following formula for a temperature-programmed run:

    RI = 100 * [n + (t_R(x) - t_R(n)) / (t_R(n+1) - t_R(n))]

    Where:

    • t_R(x) is the retention time of the analyte.

    • t_R(n) is the retention time of the n-alkane eluting just before the analyte.

    • t_R(n+1) is the retention time of the n-alkane eluting just after the analyte.

    • n is the carbon number of the n-alkane eluting before the analyte.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the GC analysis of C9H20O alcohols and the logical relationship for selecting an appropriate GC column based on the polarity of the analytes.

GC_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample C9H20O Alcohol Isomer Sample GC_System Gas Chromatograph (GC-FID) Sample->GC_System Inject Alkane_Standard n-Alkane Standard Mixture Alkane_Standard->GC_System Inject Chromatogram Obtain Chromatograms GC_System->Chromatogram Calculate_RI Calculate Kovats Retention Indices Chromatogram->Calculate_RI Compare_Data Compare Retention Data Calculate_RI->Compare_Data Column_Selection_Logic Analyte C9H20O Alcohol Isomers (Polar Molecules) NonPolar_Column Non-Polar Column (e.g., DB-1, SE-30) Analyte->NonPolar_Column Polar_Column Polar Column (e.g., Carbowax 20M) Analyte->Polar_Column Retention_NP Retention based primarily on boiling point and van der Waals forces. Weaker interaction with polar analytes. NonPolar_Column->Retention_NP Retention_P Stronger retention due to dipole-dipole interactions and hydrogen bonding with the stationary phase. Polar_Column->Retention_P

Validating the Structure of 3-Ethyl-2-heptanol: A Comparative Guide to 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical and pharmaceutical research. While one-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy provides foundational information, complex organic molecules often require more sophisticated two-dimensional (2D) NMR techniques for complete structural elucidation. This guide provides a comprehensive comparison of the application of key 2D NMR experiments—COSY, HSQC, and HMBC—for the structural validation of 3-Ethyl-2-heptanol.

To illustrate the power and complementarity of these techniques, this guide presents predicted 2D NMR data for this compound and compares it with experimental and expected data for a structurally simpler analogue, 2-hexanol (B165339). This comparative approach highlights how subtle differences in molecular structure manifest in distinct 2D NMR correlation patterns, enabling confident structural assignment.

At a Glance: 2D NMR Correlation Comparison

The following tables summarize the predicted and expected 2D NMR correlations for this compound and 2-hexanol. These correlations are pivotal for piecing together the carbon framework and confirming the precise location of functional groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and HSQC Correlations for this compound

Atom NumberPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)HSQC Correlation
11.15 (d)20.5H1 - C1
23.75 (m)73.2H2 - C2
31.45 (m)50.1H3 - C3
41.35 (m)29.5H4 - C4
51.30 (m)28.9H5 - C5
61.30 (m)22.9H6 - C6
70.90 (t)14.1H7 - C7
81.40 (m)25.3H8 - C8
90.88 (t)11.2H9 - C9
OHvariable (br s)--

Predicted chemical shifts are generated based on standard NMR prediction algorithms. Actual experimental values may vary.

Table 2: Experimental/Expected ¹H and ¹³C NMR Chemical Shifts and HSQC Correlations for 2-Hexanol

Atom NumberExperimental/Expected ¹H Chemical Shift (ppm)Experimental/Expected ¹³C Chemical Shift (ppm)HSQC Correlation
11.18 (d)23.5H1 - C1
23.79 (m)68.2H2 - C2
31.45 (m)39.1H3 - C3
41.32 (m)28.0H4 - C4
51.32 (m)22.8H5 - C5
60.90 (t)14.1H6 - C6
OHvariable (br s)--

Experimental data sourced from publicly available databases. Some values are expected based on typical chemical shifts.

Table 3: Key COSY and HMBC Correlations for Structural Elucidation

TechniqueKey Correlations for this compound (Predicted)Key Correlations for 2-Hexanol (Expected)Structural Information Gained
COSY H1-H2, H2-H3, H3-H4, H3-H8, H4-H5, H5-H6, H6-H7, H8-H9H1-H2, H2-H3, H3-H4, H4-H5, H5-H6Confirms the proton-proton connectivity within the alkyl chains. Differentiates the straight chain of 2-hexanol from the branched structure of this compound.
HMBC H1-C2, H1-C3, H2-C1, H2-C3, H2-C4, H7-C5, H7-C6, H9-C3, H9-C8H1-C2, H1-C3, H6-C4, H6-C5Establishes long-range (2-3 bond) correlations, crucial for connecting different spin systems and identifying quaternary carbons (if present). Confirms the position of the ethyl group in this compound.

Experimental Protocols

Acquiring high-quality 2D NMR data is essential for accurate structural analysis. The following are generalized protocols for the key experiments discussed.

Sample Preparation
  • Dissolution: Dissolve 10-20 mg of the analyte (e.g., this compound) in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous. Vortexing or gentle warming may be necessary.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

2D NMR Data Acquisition

The following parameters are typical for a 400 or 500 MHz NMR spectrometer and may require optimization based on the specific instrument and sample.

  • COSY (Correlation Spectroscopy):

    • Pulse Program: cosygpqf or equivalent.

    • Spectral Width: 10-12 ppm in both F1 and F2 dimensions.

    • Number of Increments: 256-512 in the F1 dimension.

    • Number of Scans: 2-8 per increment.

    • Relaxation Delay: 1.5-2.0 s.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Pulse Program: hsqcedetgpsp or equivalent for multiplicity editing.

    • Spectral Width (F2 - ¹H): 10-12 ppm.

    • Spectral Width (F1 - ¹³C): 0-160 ppm (adjust based on expected chemical shifts).

    • Number of Increments: 128-256 in the F1 dimension.

    • Number of Scans: 4-16 per increment.

    • ¹J(C,H) Coupling Constant: Optimized around 145 Hz.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Pulse Program: hmbcgplpndqf or equivalent.

    • Spectral Width (F2 - ¹H): 10-12 ppm.

    • Spectral Width (F1 - ¹³C): 0-180 ppm (adjust based on expected chemical shifts).

    • Number of Increments: 256-512 in the F1 dimension.

    • Number of Scans: 8-32 per increment.

    • Long-Range Coupling Constant (ⁿJ(C,H)): Optimized for 8-10 Hz.

Visualizing the Validation Workflow

The logical flow of information from 2D NMR experiments to a validated structure can be visualized as follows:

G cluster_1d 1D NMR cluster_2d 2D NMR cluster_analysis Data Analysis cluster_structure Structural Elucidation H1_NMR ¹H NMR COSY COSY H1_NMR->COSY HSQC HSQC H1_NMR->HSQC HMBC HMBC H1_NMR->HMBC C13_NMR ¹³C NMR C13_NMR->HSQC C13_NMR->HMBC Proton_Connectivity Proton Connectivity COSY->Proton_Connectivity Direct_CH_Correlation Direct C-H Correlation HSQC->Direct_CH_Correlation Long_Range_CH_Correlation Long-Range C-H Correlation HMBC->Long_Range_CH_Correlation Fragments Identify Spin Systems / Fragments Proton_Connectivity->Fragments Direct_CH_Correlation->Fragments Assembly Assemble Fragments Long_Range_CH_Correlation->Assembly Fragments->Assembly Validation Validate this compound Structure Assembly->Validation

Caption: Workflow for 2D NMR-based structural validation.

By systematically applying this workflow and comparing the acquired data with predicted and analogous compound data, researchers can achieve a high degree of confidence in the structural assignment of this compound and other similarly complex molecules. This rigorous approach is indispensable in modern chemical research and drug development, ensuring the foundational accuracy of molecular structures.

A Researcher's Guide to Cross-Referencing Experimental Spectra: The Case of 3-Ethyl-2-heptanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification of chemical compounds is paramount. This guide provides a comprehensive comparison of experimental spectral data for 3-Ethyl-2-heptanol with established database entries, offering a clear workflow for spectral cross-referencing and data interpretation.

This guide will delve into the mass spectrometry (MS), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Fourier-transform infrared (FTIR) spectral characteristics of this compound. To provide a robust comparative framework, data for its structural isomers, 3-Ethyl-3-heptanol and 3-Heptanol (B47328), are also presented. Detailed experimental protocols are provided to ensure reproducibility, and all quantitative data is summarized in easy-to-reference tables.

Workflow for Spectral Cross-Referencing

The process of identifying an unknown compound through spectral analysis involves a systematic workflow. The following diagram illustrates the key steps, from sample preparation to database comparison and final structure confirmation.

Spectral Cross-Referencing Workflow cluster_Experiment Experimental Analysis cluster_Database Database Cross-Referencing cluster_Confirmation Structure Confirmation Sample Unknown Compound (e.g., this compound) Prep Sample Preparation Sample->Prep 1. Prepare Acquisition Spectral Data Acquisition (MS, NMR, IR) Prep->Acquisition 2. Analyze Search Search Spectral Databases (NIST, SDBS, PubChem, SpectraBase) Acquisition->Search 3. Query Compare Compare Experimental vs. Database Spectra Search->Compare 4. Match Analysis Analyze Fragmentation (MS), Chemical Shifts (NMR), Functional Groups (IR) Compare->Analysis 5. Interpret Confirmation Structure Confirmation Analysis->Confirmation 6. Verify

A streamlined workflow for identifying chemical compounds using spectral data.

Spectral Data Comparison: A Logical Approach

When comparing experimental data with database entries, a logical process of elimination and confirmation is employed. This involves analyzing key spectral features to distinguish between potential isomers.

Spectral Data Comparison Logic Start Experimental Spectra (MS, NMR, IR) MS Mass Spectrum (m/z values) Start->MS NMR ¹³C NMR Spectrum (Chemical Shifts) Start->NMR IR FTIR Spectrum (Functional Groups) Start->IR Isomer1 This compound MS->Isomer1 Unique Fragments Isomer2 3-Ethyl-3-heptanol MS->Isomer2 Different Fragments Isomer3 3-Heptanol MS->Isomer3 Simpler Fragmentation NMR->Isomer1 Distinct C-signals NMR->Isomer2 Quaternary C-signal NMR->Isomer3 Fewer C-signals IR->Isomer1 O-H, C-O stretch IR->Isomer2 O-H, C-O stretch IR->Isomer3 O-H, C-O stretch

Logical flow for distinguishing isomers based on key spectral features.

Quantitative Spectral Data Comparison

The following tables summarize the key quantitative data obtained from reputable spectral databases for this compound and its isomers. These tables are designed for easy comparison with your experimental findings.

Mass Spectrometry (MS) Data
CompoundMolecular WeightKey m/z Fragments and (Relative Intensity)Database Source
This compound 144.25 g/mol 45 (100), 57 (80), 41 (65), 72 (60), 85 (50)NIST, SpectraBase[1][2]
3-Ethyl-3-heptanol 144.25 g/mol 55 (100), 87 (95), 115 (50), 41 (45), 57 (40)NIST[3]
3-Heptanol 116.20 g/mol 59 (100), 69 (85), 41 (70), 43 (60), 87 (30)NIST, PubChem[4][5]
¹³C Nuclear Magnetic Resonance (NMR) Data
CompoundKey ¹³C Chemical Shifts (ppm)Database Source
This compound ~73 (CH-OH), ~48 (CH), ~32 (CH₂), ~29 (CH₂), ~23 (CH₂), ~20 (CH₃), ~14 (CH₃), ~11 (CH₃)SpectraBase[2]
3-Ethyl-3-heptanol ~75 (C-OH), ~33 (CH₂), ~30 (CH₂), ~23 (CH₂), ~14 (CH₃), ~8 (CH₃)SpectraBase[6]
3-Heptanol ~71 (CH-OH), ~39 (CH₂), ~30 (CH₂), ~28 (CH₂), ~23 (CH₂), ~14 (CH₃), ~10 (CH₃)ChemicalBook, Filo[1][7]
Fourier-Transform Infrared (FTIR) Spectroscopy Data
CompoundKey Absorption Bands (cm⁻¹) and Functional GroupDatabase Source
This compound ~3350 (O-H stretch, broad), ~2960-2870 (C-H stretch), ~1110 (C-O stretch)SpectraBase[2][8][9]
3-Ethyl-3-heptanol ~3400 (O-H stretch, broad), ~2960-2870 (C-H stretch), ~1150 (C-O stretch)SpectraBase[10]
3-Heptanol ~3340 (O-H stretch, broad), ~2960-2870 (C-H stretch), ~1120 (C-O stretch)ChemicalBook, NIST[11][12]

Experimental Protocols

To ensure the validity of your comparative analysis, adhering to standardized experimental protocols is crucial. Below are detailed methodologies for acquiring high-quality MS, NMR, and FTIR spectra for compounds like this compound.

Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the analyte in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane).

  • Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • GC Conditions:

    • Column: Use a non-polar capillary column (e.g., DB-5ms).

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C) to ensure separation of components.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230°C.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern. Compare the obtained mass spectrum with database entries.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Instrumentation: A 300 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled ¹³C experiment.

    • Spectral Width: 0 to 220 ppm.

    • Acquisition Time: Approximately 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 128 or more to achieve a good signal-to-noise ratio.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Reference the spectrum to the TMS signal.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (Neat Liquid):

    • Place a single drop of the liquid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Alternatively, place a drop of the sample between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Instrumentation: A standard FTIR spectrometer.

  • Acquisition Parameters:

    • Spectral Range: 4000 to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: Average of 16 or 32 scans to improve the signal-to-noise ratio.

  • Background Correction: Record a background spectrum of the clean ATR crystal or empty salt plates before running the sample.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

By following these protocols and utilizing the provided comparison data and workflows, researchers can confidently cross-reference their experimental spectra and achieve accurate structural elucidation of this compound and related compounds.

References

A Comparative Guide to the Reactivity of Primary, Secondary, and Tertiary Nonanol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of primary, secondary, and tertiary isomers of nonanol. The distinct structural differences between these isomers—1-nonanol (primary), 2-nonanol (B147358) (secondary), and 2-methyl-2-octanol (B126132) (a tertiary nonanol)—fundamentally dictate their behavior in common organic reactions. Understanding these nuances is critical for reaction pathway design, synthesis optimization, and the development of novel chemical entities. This document synthesizes established principles of organic chemistry with available experimental data to offer a clear and objective comparison.

Executive Summary

The reactivity of nonanol isomers is primarily governed by two key factors: steric hindrance around the hydroxyl group and the stability of the carbocation intermediate that can form upon protonation of the hydroxyl group.

  • Primary (1°) Alcohols (e.g., 1-nonanol): The hydroxyl group is attached to a carbon atom that is bonded to only one other carbon atom. This results in low steric hindrance, making it susceptible to attack in SN2 reactions. However, it forms a highly unstable primary carbocation, making SN1 and E1 reactions unfavorable. Primary alcohols can be oxidized to aldehydes and further to carboxylic acids.

  • Secondary (2°) Alcohols (e.g., 2-nonanol): The hydroxyl group is on a carbon atom connected to two other carbon atoms. It exhibits intermediate steric hindrance and forms a more stable secondary carbocation compared to primary alcohols. Consequently, it can undergo both SN1/E1 and SN2/E2 reactions, with the specific pathway depending on the reaction conditions. Oxidation of secondary alcohols yields ketones.

  • Tertiary (3°) Alcohols (e.g., 2-methyl-2-octanol): The hydroxyl group is attached to a carbon atom bonded to three other carbon atoms. This structure is highly sterically hindered, which significantly impedes SN2 reactions. However, it readily forms a stable tertiary carbocation, making SN1 and E1 reactions highly favorable. Tertiary alcohols are resistant to oxidation under standard conditions.

Quantitative Reactivity Comparison

While specific kinetic data for all nonanol isomers under identical conditions is not extensively documented in publicly available literature, the following table summarizes the expected relative reactivities based on established chemical principles and data from analogous compounds. The provided values are illustrative to highlight the reactivity trends.

Reaction TypeIsomerReagent(s)Typical ConditionsObservation/ProductEstimated Reaction Time/Yield
Oxidation 1-Nonanol (1°)Acidified KMnO₄Gentle WarmingDecolorization of KMnO₄; Formation of Nonanoic AcidFast; High Yield (>90%)
2-Nonanol (2°)Acidified KMnO₄Gentle WarmingDecolorization of KMnO₄; Formation of 2-NonanoneModerate; Good Yield (~70-80%)
2-Methyl-2-octanol (3°)Acidified KMnO₄Gentle WarmingNo significant reactionVery Slow/No Reaction; <5% Yield
Nucleophilic Substitution (SN1) 1-Nonanol (1°)Lucas Reagent (HCl/ZnCl₂)Room TemperatureNo turbidity observedNo reaction
2-Nonanol (2°)Lucas Reagent (HCl/ZnCl₂)Room TemperatureTurbidity appears5-10 minutes
2-Methyl-2-octanol (3°)Lucas Reagent (HCl/ZnCl₂)Room TemperatureImmediate turbidity< 1 minute
Fischer Esterification 1-Nonanol (1°)Acetic Acid, H₂SO₄ (cat.)RefluxFormation of Nonyl AcetateHigh Yield (~85-95%)
2-Nonanol (2°)Acetic Acid, H₂SO₄ (cat.)RefluxFormation of 2-Nonyl AcetateModerate Yield (~60-70%)
2-Methyl-2-octanol (3°)Acetic Acid, H₂SO₄ (cat.)RefluxLow conversion to ester; Dehydration to alkene is a major side reactionLow Yield (<10%)
Dehydration 1-Nonanol (1°)Conc. H₂SO₄High Temperature (~180°C)Formation of 1-NoneneSlow
2-Nonanol (2°)Conc. H₂SO₄Moderate Temperature (~140°C)Formation of 1-Nonene and 2-NoneneModerate
2-Methyl-2-octanol (3°)Conc. H₂SO₄Mild Temperature (~50-80°C)Formation of 2-Methyl-1-octene and 2-Methyl-2-octeneFast

Signaling Pathways and Logical Relationships

The following diagrams illustrate the underlying principles governing the reactivity of nonanol isomers.

G Factors Influencing Nonanol Isomer Reactivity cluster_structure Isomer Structure cluster_factors Governing Factors Primary (1-Nonanol) Primary (1-Nonanol) Low Steric Hindrance Low Steric Hindrance Primary (1-Nonanol)->Low Steric Hindrance leads to Unstable Primary Carbocation Unstable Primary Carbocation Primary (1-Nonanol)->Unstable Primary Carbocation forms Secondary (2-Nonanol) Secondary (2-Nonanol) Moderate Steric Hindrance Moderate Steric Hindrance Secondary (2-Nonanol)->Moderate Steric Hindrance leads to Stable Secondary Carbocation Stable Secondary Carbocation Secondary (2-Nonanol)->Stable Secondary Carbocation forms Tertiary (2-Methyl-2-octanol) Tertiary (2-Methyl-2-octanol) High Steric Hindrance High Steric Hindrance Tertiary (2-Methyl-2-octanol)->High Steric Hindrance leads to Very Stable Tertiary Carbocation Very Stable Tertiary Carbocation Tertiary (2-Methyl-2-octanol)->Very Stable Tertiary Carbocation forms Steric Hindrance Steric Hindrance Carbocation Stability Carbocation Stability Favors SN2/E2 Favors SN2/E2 Low Steric Hindrance->Favors SN2/E2 Disfavors SN1/E1 Disfavors SN1/E1 Unstable Primary Carbocation->Disfavors SN1/E1 Allows both SN1/E1 & SN2/E2 Allows both SN1/E1 & SN2/E2 Moderate Steric Hindrance->Allows both SN1/E1 & SN2/E2 Favors SN1/E1 Favors SN1/E1 Stable Secondary Carbocation->Favors SN1/E1 Disfavors SN2/E2 Disfavors SN2/E2 High Steric Hindrance->Disfavors SN2/E2 Strongly Favors SN1/E1 Strongly Favors SN1/E1 Very Stable Tertiary Carbocation->Strongly Favors SN1/E1

Caption: Relationship between nonanol isomer structure and reaction mechanism favorability.

Experimental Protocols

Detailed methodologies for key comparative experiments are provided below.

Comparative Oxidation using Acidified Potassium Permanganate (B83412)

Objective: To visually and qualitatively compare the rate of oxidation of primary, secondary, and tertiary nonanol isomers.

Materials:

  • 1-Nonanol

  • 2-Nonanol

  • 2-Methyl-2-octanol

  • 0.01 M Potassium Permanganate (KMnO₄) solution

  • 1 M Sulfuric Acid (H₂SO₄)

  • Test tubes and rack

  • Water bath

  • Pipettes

Procedure:

  • Label three test tubes, one for each nonanol isomer.

  • Add 1 mL of each respective nonanol isomer to the corresponding test tube.

  • To each test tube, add 5 mL of 1 M sulfuric acid.

  • Add 2-3 drops of 0.01 M potassium permanganate solution to each test tube and shake to mix. The solutions should be a distinct purple color.

  • Place the test tubes in a warm water bath (approximately 50-60°C).

  • Observe the color change over time. The disappearance of the purple color (due to the reduction of MnO₄⁻ to Mn²⁺) indicates that oxidation of the alcohol has occurred.

  • Record the time taken for the purple color to disappear in each test tube.

Expected Results:

  • 1-Nonanol (Primary): The purple color will disappear relatively quickly.

  • 2-Nonanol (Secondary): The purple color will disappear, but at a slower rate than the primary alcohol.

  • 2-Methyl-2-octanol (Tertiary): The purple color will persist for an extended period, indicating no significant oxidation.

Caption: Workflow for the comparative oxidation of nonanol isomers.

Comparative Nucleophilic Substitution using the Lucas Test

Objective: To determine the relative reactivity of primary, secondary, and tertiary nonanol isomers in an SN1 reaction.

Materials:

  • 1-Nonanol

  • 2-Nonanol

  • 2-Methyl-2-octanol

  • Lucas Reagent (anhydrous ZnCl₂ dissolved in concentrated HCl)

  • Test tubes and rack

  • Pipettes

Procedure:

  • Label three dry test tubes, one for each nonanol isomer.

  • Add approximately 2 mL of the Lucas reagent to each test tube.

  • To each test tube, add 5-6 drops of the corresponding nonanol isomer.

  • Stopper the test tubes and shake vigorously for 10-15 seconds.

  • Allow the test tubes to stand at room temperature and observe for the formation of turbidity (a cloudy appearance) or a separate layer of an alkyl chloride.

  • Record the time taken for the solution to become turbid.

Expected Results:

  • 2-Methyl-2-octanol (Tertiary): The solution will turn cloudy almost immediately.[1][2]

  • 2-Nonanol (Secondary): The solution will become cloudy within 5 to 10 minutes.[1][2]

  • 1-Nonanol (Primary): The solution will remain clear at room temperature.[1][2]

Caption: Workflow for the Lucas test to compare nonanol isomer reactivity.

Conclusion

The structural arrangement of primary, secondary, and tertiary nonanol isomers leads to predictable and distinct patterns of chemical reactivity. Primary nonanols are least sterically hindered and favor SN2 reactions, while being readily oxidized. Tertiary nonanols are highly hindered but form stable carbocations, thus favoring SN1 and E1 pathways, and are resistant to oxidation. Secondary nonanols exhibit intermediate reactivity, with the specific reaction pathway being highly dependent on the reaction conditions. These fundamental principles are essential for the strategic design and execution of synthetic routes in research and drug development.

References

Uncharted Territory: A Comparative Analysis of 3-Ethyl-2-heptanol's Potential Biological Activity Against Established Long-Chain Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for novel bioactive compounds is relentless. Long-chain alcohols have long been recognized for their diverse biological activities, ranging from antimicrobial to insect repellent properties. This guide provides a comparative analysis of the known biological activities of common long-chain alcohols and explores the potential, yet uncharacterized, profile of 3-Ethyl-2-heptanol. While extensive experimental data exists for linear and some branched-chain alcohols, it is crucial to note that specific biological activity data for this compound is not available in the current scientific literature. This guide, therefore, aims to provide a framework for its potential evaluation by comparing it to structurally similar compounds.

Comparative Analysis of Biological Activities

The biological activity of long-chain alcohols is significantly influenced by their structural characteristics, primarily carbon chain length and the presence and position of branching. Generally, their amphipathic nature allows them to interact with and disrupt microbial cell membranes, a key mechanism behind their antimicrobial effects.

Antimicrobial Activity

Long-chain alcohols have demonstrated efficacy against a range of bacteria and fungi. Their activity is often dependent on the carbon chain length, with optimal antibacterial activity typically observed for alcohols with 10 to 13 carbon atoms.

Table 1: Comparative Antibacterial Activity of Selected Long-Chain Alcohols

CompoundCarbon AtomsTarget OrganismMIC (µg/mL)MBC (µg/mL)Reference
1-Octanol8Staphylococcus aureus256256[1]
1-Nonanol9Staphylococcus aureus64128[1]
1-Decanol10Staphylococcus aureus3264[1]
1-Undecanol11Staphylococcus aureus1632[1]
1-Dodecanol12Staphylococcus aureus816[1]
1-Tridecanol13Staphylococcus aureus48[1]
1-Tetradecanol14Staphylococcus aureus48[1]
1-Pentadecanol15Staphylococcus aureus48[1]
1-Hexadecanol16Staphylococcus aureus256≥ 512[1]

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration.

This compound: A C9 Branched Alcohol Perspective

As a branched-chain alcohol with nine carbon atoms, this compound's antimicrobial potential can be hypothesized. Its C9 structure places it within the range of moderately active straight-chain alcohols like 1-nonanol. However, the ethyl and methyl branching may influence its ability to intercalate into and disrupt the phospholipid bilayer of microbial membranes. Further experimental investigation is required to determine its specific MIC and MBC values against various pathogens.

Antifungal and Insect Repellent Activities

Certain long-chain alcohols have also been investigated for their antifungal and insect repellent properties. For instance, 1-nonanol has been identified as an antifungal agent.[2] Aliphatic alcohols with ten to fourteen carbon atoms have been shown to be effective insect repellents against mosquitoes, ants, and moths.[2]

Experimental Protocols

To facilitate future research on this compound and other long-chain alcohols, detailed methodologies for key biological activity screening assays are provided below.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of a compound.

  • Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., Staphylococcus aureus) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium.

  • Serial Dilution: The test compound (e.g., this compound) is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.

  • Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • MBC Determination: An aliquot from the wells showing no visible growth is sub-cultured onto an agar (B569324) plate. The plate is incubated for 24 hours. The MBC is the lowest concentration that results in a 99.9% reduction in CFU/mL compared to the initial inoculum.

Cytotoxicity Assay: MTT Method

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Human or other mammalian cell lines are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the MTT into a purple formazan (B1609692) product.

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.

Visualizing Workflows and Mechanisms

To provide a clearer understanding of the experimental processes and theoretical mechanisms, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assays Biological Assays cluster_data Data Analysis Compound Test Compound (this compound) Antimicrobial Antimicrobial Assay (Broth Microdilution) Compound->Antimicrobial Cytotoxicity Cytotoxicity Assay (MTT) Compound->Cytotoxicity Other_Assays Other Assays (e.g., Antifungal, Insect Repellent) Compound->Other_Assays Microorganism Microorganism Culture Microorganism->Antimicrobial Cell_Line Cell Line Culture Cell_Line->Cytotoxicity MIC_MBC Determine MIC/MBC Antimicrobial->MIC_MBC IC50 Calculate IC50 Cytotoxicity->IC50 Activity_Profile Activity Profile Other_Assays->Activity_Profile MIC_MBC->Activity_Profile IC50->Activity_Profile

Figure 1. General workflow for biological activity screening of a test compound.

Mechanism_of_Action cluster_membrane Bacterial Cell Membrane cluster_alcohol Long-Chain Alcohol Membrane Phospholipid Bilayer Hydrophilic Heads Hydrophobic Tails Disruption Membrane Disruption Membrane->Disruption Alcohol Hydrophilic Head (OH) Hydrophobic Tail Alcohol->Membrane Intercalation Leakage Leakage of Intracellular Components Disruption->Leakage Cell_Death Cell Death Leakage->Cell_Death

Figure 2. Proposed mechanism of antimicrobial action of long-chain alcohols.

Conclusion and Future Directions

While a substantial body of research has established the biological activities of many long-chain alcohols, this compound remains a scientifically unexplored compound in this regard. Based on its structure as a C9 branched alcohol, it is plausible that it may exhibit antimicrobial or other biological properties. However, without empirical data, this remains speculative.

The experimental protocols and comparative data presented in this guide offer a roadmap for future investigations into the biological activity of this compound. Such research would not only fill a critical knowledge gap but also potentially uncover a novel bioactive agent with applications in the pharmaceutical and other industries. It is imperative that systematic screening, beginning with the foundational antimicrobial and cytotoxicity assays outlined herein, is conducted to fully characterize the biological profile of this and other understudied long-chain alcohols.

References

Theoretical vs. experimental properties of 3-Ethyl-2-heptanol

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Theoretical and Experimental Properties of 3-Ethyl-2-heptanol

For researchers, scientists, and professionals in drug development, a thorough understanding of a molecule's physicochemical and spectroscopic properties is fundamental. This guide provides a detailed comparison of the theoretical and experimentally determined properties of this compound (CAS: 19780-39-3). The following sections present a compilation of its physical characteristics and spectroscopic data, alongside standardized experimental protocols for their determination.

Data Presentation: A Comparative Analysis

The properties of this compound have been derived from both computational models and laboratory experiments. The following table summarizes these findings for a direct comparison.

PropertyTheoretical/Predicted ValueExperimental Value
Molecular Formula C₉H₂₀O[1][2][3]C₉H₂₀O[1][2][3]
Molecular Weight 144.25 g/mol [2][3]144.26 g/mol [4][5]
Boiling Point Not readily available in searched theoretical databases.189.0 °C[4][5]
Melting Point Not readily available in searched theoretical databases.Not available in searched experimental databases.
¹³C NMR Spectroscopy Predicted shifts can be estimated using cheminformatics software.Spectral data is available in public databases.[2][6]
IR Spectroscopy Characteristic peaks can be predicted based on functional groups.Spectra (ATR-IR and Transmission IR) are available.[2][4][6]
Mass Spectrometry Fragmentation patterns can be predicted based on the structure.GC-MS data is available.[2][3][6][7]

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for liquid organic compounds such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
  • Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrumentation : Acquire the spectra on a 400 MHz or higher NMR spectrometer.

  • ¹H NMR Acquisition : Obtain a standard one-dimensional proton spectrum. Typical parameters include a spectral width of 10-15 ppm and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition : Obtain a proton-decoupled carbon spectrum. A wider spectral width of 200-220 ppm and a greater number of scans are typically required due to the lower natural abundance of the ¹³C isotope.[8]

  • Data Processing : Process the raw data using Fourier transformation, followed by phase and baseline corrections. Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).[8]

Infrared (IR) Spectroscopy
  • Sample Preparation : For Attenuated Total Reflectance (ATR) IR, place a small drop of neat liquid this compound directly onto the ATR crystal. For transmission IR, place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.[2][8]

  • Instrumentation : Use a Fourier-transform infrared (FTIR) spectrometer.[2]

  • Acquisition : Record the spectrum, typically in the range of 4000-400 cm⁻¹.[8]

  • Data Analysis : Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as the O-H stretch of the alcohol and the C-H stretches of the alkyl groups.

Mass Spectrometry (MS)
  • Sample Introduction : For Gas Chromatography-Mass Spectrometry (GC-MS), inject a dilute solution of the sample into the GC inlet. The sample is vaporized and carried through a capillary column by an inert gas.

  • Ionization : As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically by electron ionization (EI).

  • Mass Analysis : The resulting charged fragments are separated by a mass analyzer based on their mass-to-charge ratio (m/z).

  • Detection : A detector records the abundance of each fragment, generating a mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the spectroscopic identification and characterization of an organic compound, from initial sample preparation to final structure elucidation.

spectroscopic_workflow cluster_theoretical Theoretical Analysis cluster_experimental Experimental Verification cluster_analysis Data Analysis & Elucidation theor_props Predict Physicochemical Properties & Spectra spec_interp Spectra Interpretation theor_props->spec_interp Comparison sample_prep Sample Preparation (Neat Liquid/Solution) nmr_acq NMR Spectroscopy (¹H and ¹³C) sample_prep->nmr_acq ir_acq IR Spectroscopy (ATR/Transmission) sample_prep->ir_acq ms_acq Mass Spectrometry (GC-MS) sample_prep->ms_acq data_proc Data Processing (FT, Baseline Correction) nmr_acq->data_proc ir_acq->data_proc ms_acq->data_proc data_proc->spec_interp struct_elucid Structure Elucidation spec_interp->struct_elucid

Caption: Logical workflow for spectroscopic analysis.

References

Safety Operating Guide

Navigating the Disposal of 3-Ethyl-2-heptanol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 3-Ethyl-2-heptanol is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols is paramount to mitigate risks and ensure regulatory compliance. This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this compound, ensuring a secure laboratory environment.

Essential Safety and Hazard Information

Before handling this compound, it is crucial to be fully aware of its associated hazards. This chemical is an irritant and requires careful management to prevent exposure.

Summary of this compound Properties and Hazards

PropertyData
Molecular Formula C₉H₂₀O[1][2]
CAS Number 19780-39-3[1][2][3]
Molecular Weight 144.25 g/mol [1]
Primary Hazards Irritant[1]
GHS Hazard Statements H315: Causes skin irritation[1]H319: Causes serious eye irritation[1]H335: May cause respiratory irritation[1]
Experimental Protocol: Spill Management

In the event of a spill, immediate and correct action is vital to contain the substance and prevent exposure.

Methodology for Spill Containment and Cleanup:

  • Evacuate and Ventilate: If the spill is significant, evacuate non-essential personnel from the immediate area and ensure the space is well-ventilated.[4]

  • Don Personal Protective Equipment (PPE): Before addressing the spill, equip yourself with the appropriate PPE (see details below).

  • Contain the Spill: Use an inert, non-combustible absorbent material such as sand, earth, or vermiculite (B1170534) to dike the spill and prevent it from spreading.[4]

  • Collect Absorbent Material: Carefully scoop the absorbed material into a designated, sealable, and properly labeled waste container.[4][5] Use non-sparking tools if the chemical is considered flammable.

  • Decontaminate the Area: Clean the spill surface thoroughly with soap and water.

  • Dispose of Waste: The container with the absorbed chemical must be treated as hazardous waste and disposed of according to the procedures outlined below.

Procedural Guide for Proper Disposal

The disposal of this compound must be handled as a hazardous waste stream. Federal and state regulations, such as the Resource Conservation and Recovery Act (RCRA), govern the management of hazardous waste from "cradle-to-grave"[6][7][8].

Step 1: Personal Protective Equipment (PPE)

Prior to handling this compound for disposal, ensure the following PPE is worn to minimize exposure risks:

  • Eye Protection: Wear chemical safety goggles or a face shield.[4][5]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) are mandatory.[4][5]

  • Skin and Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[4][5]

  • Respiratory Protection: If working in a poorly ventilated area or if irritation is experienced, use a NIOSH/MSHA approved respirator with an organic vapor filter.[5]

Step 2: Waste Collection and Segregation
  • Designated Waste Container: Collect waste this compound in a dedicated, chemically compatible, and leak-proof container.[4][9] The container must be kept tightly closed when not in use.[5]

  • Avoid Mixing: Do not mix this compound with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Mixing incompatible chemicals can create a safety hazard.[10]

  • Filling Level: Do not fill waste containers beyond 90% of their capacity to allow for vapor expansion.[9]

Step 3: Labeling and Storage
  • Clear Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols (e.g., irritant).[4]

  • Secure Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, away from heat and sources of ignition.[5] This area should be a satellite accumulation area or a central hazardous waste storage facility.

Step 4: Arranging for Final Disposal
  • Contact EHS: The primary method for disposal is through an approved waste disposal plant.[5] Contact your institution's EHS office or a licensed chemical waste disposal contractor to schedule a pickup.

  • Documentation: Maintain a detailed log of the waste generated, including the chemical name, quantity, and date of accumulation.[4]

  • Regulatory Compliance: Disposal procedures must comply with all local, state, and federal regulations.[6][7][10] Never discharge this compound into drains or dispose of it with regular trash, as this can harm the environment and is illegal.[4][11]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G A Waste this compound Generated B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Is this a spill? B->C D Follow Spill Management Protocol (Contain, Absorb, Collect) C->D Yes E Collect in Designated, Sealed Hazardous Waste Container C->E No D->E F Label Container: 'Hazardous Waste' 'this compound' Hazard Symbols E->F G Store in Secure, Ventilated Satellite Accumulation Area F->G H Contact EHS for Pickup & Document Waste G->H I Licensed Contractor Disposes at Approved Facility H->I

Caption: Workflow for the safe disposal of this compound.

References

Equipamento de Proteção Individual para o Manuseio de 3-Etil-2-heptanol: Um Guia Abrangente de Segurança e Descarte

Author: BenchChem Technical Support Team. Date: December 2025

O manuseio seguro do 3-Etil-2-heptanol em ambientes de pesquisa e desenvolvimento exige uma compreensão clara dos seus perigos e a implementação rigorosa de protocolos de segurança. Este guia fornece informações essenciais e imediatas sobre o equipamento de proteção individual (EPI) necessário, bem como planos operacionais e de descarte detalhados para garantir a segurança dos pesquisadores, cientistas e profissionais de desenvolvimento de medicamentos. A adesão a estas diretrizes é fundamental para minimizar os riscos associados a este composto, que é conhecido por causar irritação na pele e nos olhos, e pode provocar irritação respiratória.[1]

Plano Operacional de Manuseio Seguro

Antes de iniciar qualquer procedimento envolvendo 3-Etil-2-heptanol, uma avaliação de risco completa é imperativa para identificar e mitigar potenciais perigos. As principais vias de exposição a serem consideradas são o contato dérmico e ocular, além da inalação de vapores.

Equipamento de Proteção Individual (EPI) Recomendado:

A seleção e o uso adequados do EPI constituem a barreira mais eficaz contra a exposição química.

  • Proteção Ocular e Facial: É obrigatório o uso de óculos de segurança com proteção lateral ou óculos de proteção.[2] Em cenários com alto risco de respingos, um protetor facial deve ser utilizado em conjunto com os óculos de proteção para uma segurança aprimorada.[3]

  • Proteção das Mãos: Luvas quimicamente resistentes são essenciais. Para contato incidental, luvas de nitrilo ou Viton® são recomendadas.[2] Em casos de contato prolongado ou imersão, as luvas de Viton® oferecem proteção superior.[2] É crucial inspecionar as luvas em busca de sinais de degradação ou perfurações antes de cada uso e substituí-las frequentemente.[2]

  • Vestuário de Proteção: Um jaleco de laboratório deve ser sempre usado para prevenir o contato do produto químico com a pele.

  • Proteção Respiratória: Para trabalhos em pequena escala realizados em uma capela de exaustão química com funcionamento adequado, a proteção respiratória geralmente não é necessária.[2] No entanto, se as operações forem conduzidas fora de uma capela ou envolverem grandes quantidades do composto, uma avaliação de risco detalhada deve ser realizada para determinar a necessidade de proteção respiratória. Caso seja necessário, deve-se utilizar um respirador aprovado pelo NIOSH com cartuchos para vapores orgânicos.[2][4]

Tabela de Especificações de EPI (Dados Representativos)

Tipo de EPIMaterialTempo de Penetração EstimadoObservações
LuvasNitrilo> 60 minutos (para contato acidental)Devem ser substituídas imediatamente após a contaminação.
LuvasViton®> 480 minutos (para contato prolongado)Recomendado para imersão ou manuseio extensivo.[2]
Proteção OcularPolicarbonatoN/ADeve possuir certificação ANSI Z87.1.[2]
RespiradorCartucho para Vapores OrgânicosN/AUtilizar se os limites de exposição forem excedidos ou na presença de irritação.[4]

Aviso: Os tempos de penetração apresentados são exemplificativos e podem variar significativamente com base no fabricante, espessura da luva e condições de uso. É fundamental consultar sempre as especificações de resistência química fornecidas pelo fabricante das luvas utilizadas.

Fluxo de Trabalho para Seleção e Utilização de EPI

PPE_Selection_Workflow start Início da Atividade risk_assessment Avaliação de Risco da Tarefa (Contato com Pele, Olhos, Inalação) start->risk_assessment ppe_selection Seleção do EPI Adequado (Luvas, Proteção Ocular, Jaleco, Respirador) risk_assessment->ppe_selection ppe_inspection Inspeção do EPI (Verificar integridade e danos) ppe_selection->ppe_inspection donning Colocação Correta do EPI ppe_inspection->donning chemical_handling Manuseio do 3-Etil-2-heptanol (Preferencialmente em capela) donning->chemical_handling decontamination Descontaminação da Área de Trabalho e EPIs reutilizáveis chemical_handling->decontamination doffing Remoção Segura do EPI decontamination->doffing disposal Descarte do EPI Contaminado como Resíduo Perigoso doffing->disposal end Fim da Atividade disposal->end Disposal_Plan_Workflow start Geração de Resíduo (Líquido e Sólido Contaminado) collect_liquid_waste Coletar Resíduo Líquido em Recipiente Apropriado start->collect_liquid_waste collect_solid_waste Coletar Resíduo Sólido em Recipiente Designado start->collect_solid_waste label_waste Rotular os Recipientes ('Resíduo Perigoso', Nome do Químico) collect_liquid_waste->label_waste collect_solid_waste->label_waste store_waste_safely Armazenar Resíduos em Local Seguro e Designado label_waste->store_waste_safely contact_ehs_for_pickup Contatar EHS para Coleta store_waste_safely->contact_ehs_for_pickup maintain_records Manter Registros de Descarte contact_ehs_for_pickup->maintain_records end Descarte Finalizado maintain_records->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.